2-Acetylbenzimidazole
Description
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Structure
3D Structure
Properties
CAS No. |
18773-95-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3 |
InChI Key |
SZGFVDMKVRMJKE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC(=O)N1C=NC2=CC=CC=C21 |
Other CAS No. |
939-70-8 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Acetylbenzimidazole from o-phenylenediamine and lactic acid
An In-Depth Technical Guide to the Synthesis of 2-Acetylbenzimidazole from o-Phenylenediamine and Lactic Acid
Introduction: The Strategic Importance of this compound
This compound is a pivotal heterocyclic ketone that serves as a high-value synthon in medicinal and agricultural chemistry. Its benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold found in numerous pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The primary industrial application of this compound is as a key intermediate in the production of Thiabendazole, a broad-spectrum anthelmintic and fungicide.[4] This guide provides a comprehensive, technically-grounded overview of its synthesis from readily available starting materials, o-phenylenediamine and lactic acid, designed for researchers and process development scientists. The synthesis is a robust two-step process involving a classical condensation followed by a selective oxidation, each step presenting unique mechanistic features and experimental considerations.
Overall Synthetic Strategy
The transformation of o-phenylenediamine and lactic acid into this compound is not a direct conversion but a sequential two-step process. This approach is necessary because a direct reaction is not feasible and alternative starting materials like pyruvic acid lead to undesired side products.[5][6]
-
Step 1: Phillips-Ladenburg Condensation. o-Phenylenediamine is condensed with lactic acid under acidic conditions to form the stable intermediate, 2-(α-hydroxyethyl)benzimidazole.[7][8]
-
Step 2: Selective Oxidation. The secondary alcohol of the intermediate is then oxidized to the corresponding ketone, yielding the final product, this compound.[1][5]
Caption: High-level workflow for the two-step synthesis of this compound.
Part 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole via Phillips-Ladenburg Condensation
The initial step of the synthesis is the formation of the benzimidazole ring system, a classic reaction known as the Phillips-Ladenburg benzimidazole synthesis.[9][10] This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, providing a reliable route to 2-substituted benzimidazoles.[11]
Mechanism and Rationale
The reaction proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by lactic acid, catalyzed by the acidic medium. This forms an N-acylated intermediate. The second, unreacted amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This is followed by a cyclodehydration step, where two molecules of water are eliminated to form the aromatic imidazole ring.
Caption: Mechanistic pathway of the Phillips-Ladenburg condensation.
Causality Behind Experimental Choices:
-
o-Phenylenediamine: Serves as the foundational building block, providing the benzene ring and the two nitrogen atoms required for the imidazole moiety.
-
Lactic Acid: Functions as the carboxylic acid partner, incorporating the α-hydroxyethyl group at the 2-position of the resulting benzimidazole.
-
4N Hydrochloric Acid: Acts as the catalyst. It protonates the carbonyl oxygen of lactic acid, increasing its electrophilicity for the initial acylation step. It also facilitates the subsequent dehydration steps required for aromatization.[11] The use of dilute mineral acid allows the reaction to proceed at lower temperatures than uncatalyzed thermal condensation.[11]
Detailed Experimental Protocol: Step 1
This protocol is synthesized from established literature procedures.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mole equivalent) and lactic acid (1.2 mole equivalents).
-
Acid Addition: Slowly add 4N hydrochloric acid to the mixture with stirring. The volume should be sufficient to create a stirrable slurry.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., concentrated ammonia solution or sodium hydroxide solution) until it reaches a pH of ~7-8. This step is crucial for precipitating the product.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude 2-(α-hydroxyethyl)benzimidazole can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the pure product. A reported yield for this step is approximately 77%.[7]
Part 2: Oxidation to this compound
The second and final step is the selective oxidation of the secondary alcohol in 2-(α-hydroxyethyl)benzimidazole to a ketone. The choice of oxidizing agent is critical for the success of this transformation, as over-oxidation or reaction with the benzimidazole ring can occur.
Oxidizing Agent Selection: A Comparative Analysis
Field-proven studies have shown that not all common oxidizing agents are effective for this specific substrate. The benzimidazole nucleus can be sensitive, and the desired transformation requires a reagent that is potent enough to oxidize the secondary alcohol without cleaving the side chain or degrading the ring.
| Oxidizing Agent | Reagent(s) | Reported Efficacy | Reference(s) |
| Potassium Dichromate | K₂Cr₂O₇ in dilute H₂SO₄ | Effective, High Yield (~72%) | [1][7] |
| Chromic Acid | CrO₃ | Effective | [1][5] |
| Ceric Ammonium Nitrate | CAN | Effective | [1] |
| Hydrogen Peroxide | H₂O₂ / Acetic Acid | Effective | [1] |
| Hydrogen Peroxide | H₂O₂ | Unsuccessful | [5][6] |
| Selenium Dioxide | SeO₂ | Unsuccessful | [5][6] |
| Potassium Permanganate | KMnO₄ in acetone | Unsuccessful | [5][6][7] |
Rationale for Potassium Dichromate: Potassium dichromate in an acidic medium (dilute sulfuric acid) is the most frequently cited and successful method.[1][7][8] It provides a good balance of reactivity and selectivity, leading to a high yield of this compound.[1] The unsuccessful attempts with reagents like KMnO₄ suggest that they may be too harsh, potentially leading to side-chain cleavage and formation of benzimidazole-2-carboxylic acid as a byproduct.[5][7]
Detailed Experimental Protocol: Step 2
This protocol is based on the successful oxidation using potassium dichromate.[1][7][8]
-
Dissolution: Dissolve the purified 2-(α-hydroxyethyl)benzimidazole (1 mole equivalent) from Step 1 in dilute sulfuric acid in a beaker or flask, ensuring the container is large enough to accommodate the subsequent addition.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium dichromate (K₂Cr₂O₇, ~0.7 mole equivalents) in water.
-
Controlled Addition: Cool the solution of the benzimidazole intermediate in an ice bath. Slowly add the potassium dichromate solution dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Crucial Neutralization Step: Cool the mixture again in an ice bath and carefully neutralize it by adding concentrated ammonia solution. This step is critical for precipitating the product and has been highlighted as essential for achieving a high yield.[1]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the product with cold water. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Step-by-step workflow for the oxidation of the intermediate.
Characterization
To ensure the identity and purity of the final product, a full characterization using standard analytical techniques is required.
-
Infrared (IR) Spectroscopy: Expect a strong absorption band for the carbonyl (C=O) group around 1680-1700 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for a characteristic singlet for the acetyl (-CH₃) protons around δ 2.5-2.7 ppm. The aromatic protons on the benzimidazole ring will appear in the δ 7.2-7.8 ppm region.
-
¹³C NMR Spectroscopy: The carbonyl carbon should appear downfield, typically around δ 190-200 ppm.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₈N₂O (160.17 g/mol ).[4]
Applications in Drug Development
This compound is more than a synthetic target; it is a versatile precursor for a wide range of biologically active molecules.[1] The reactive carbonyl group and the N-H of the imidazole ring are functional handles that allow for further chemical modifications, such as Claisen-Schmidt condensations to form chalcones, which are precursors to pyrazolines, isoxazoles, and other heterocyclic systems of pharmacological interest.[1] Its established role in building novel drug candidates makes this synthetic route highly relevant for professionals in drug discovery and development.[4]
References
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ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Studies on preparation of this compound. (n.d.). ResearchGate. Retrieved from [Link]
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The Chemistry of this compound: Properties and Synthesis. (n.d.). Jubilant Pharmova. Retrieved from [Link]
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Studies on preparation of this compound. (2010). Der Pharma Chemica. Retrieved from [Link]
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This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]
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Studies on synthesis of this compound and related benzimidazole derivatives. (1999). Zenodo. Retrieved from [Link]
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Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved from [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved from [Link]
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Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. (n.d.). Thieme Chemistry. Retrieved from [Link]
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PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved from [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Crimson Publishers. Retrieved from [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Acetylbenzimidazole: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylbenzimidazole, a seemingly unassuming heterocyclic ketone, stands as a cornerstone synthon in the edifice of modern medicinal chemistry. Its strategic importance lies not in its own inherent biological activity, but in the remarkable versatility of its chemical structure, which serves as a launchpad for the synthesis of a vast array of pharmacologically significant molecules. This technical guide provides a comprehensive exploration of the chemical properties, structural intricacies, and synthetic applications of this compound. We will delve into its synthesis, spectroscopic characterization, and pivotal role in the construction of diverse heterocyclic systems, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Core Chemical and Physical Properties
This compound, with the systematic name 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one, is a stable, crystalline solid at room temperature.[1] A thorough understanding of its fundamental properties is paramount for its effective utilization in synthesis and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 189-191 °C (industrial product); 113-114 °C and 180-181 °C are also reported, suggesting potential polymorphism or impurities. | [2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1][2] |
| pKa | 2.71 ± 0.10 (Predicted) | [3] |
| Storage | Store in a cool, well-ventilated place. | [1] |
Expert Insight: The discrepancy in reported melting points is noteworthy. Researchers should consider the purity of their material and potentially perform their own characterization. The lower melting points could indicate the presence of impurities or a different crystalline form. For synthetic applications, ensuring the starting material's purity is critical to avoid side reactions and ensure reproducibility.
Molecular Structure and Spectroscopic Characterization
The structure of this compound features a planar benzimidazole ring system fused to an acetyl group at the 2-position. This arrangement of atoms gives rise to its unique reactivity and spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. While detailed peak assignments can vary slightly with the solvent used, the general features are as follows:
| ¹H NMR (Typical Shifts in CDCl₃) | ¹³C NMR (Typical Shifts in DMSO-d₆) |
| A sharp singlet for the methyl protons (-CH₃) around δ 2.3 ppm. | The carbonyl carbon (C=O) signal appears downfield, typically around δ 194-204 ppm. |
| Aromatic protons of the benzimidazole ring appear in the range of δ 7.1-7.6 ppm. | The C2 carbon of the benzimidazole ring is also significantly downfield. |
| A broad singlet for the N-H proton, which is exchangeable with D₂O, typically observed downfield. | Aromatic carbons of the benzimidazole ring resonate in the δ 110-150 ppm region. |
| The methyl carbon (-CH₃) signal is observed upfield. |
Authoritative Grounding: The benzimidazole core exhibits rapid tautomerism in solution, which can sometimes lead to averaged signals for the symmetric carbons and protons of the benzene ring.[4] However, the substitution at the 2-position in this compound often results in a more defined set of signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching of the imidazole ring |
| ~3100-3000 | Aromatic C-H stretching |
| ~1694 | Strong C=O stretching of the ketone |
| ~1623 | C=N stretching of the imidazole ring |
| ~1590-1450 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 160. The fragmentation pattern is consistent with the loss of the acetyl group and other characteristic cleavages of the benzimidazole ring.
Synthesis of this compound: A Practical Approach
The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of 2-(α-hydroxyethyl)benzimidazole.[1][2][5] This precursor is readily prepared from the condensation of o-phenylenediamine and lactic acid.[5]
Logical Framework for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Oxidation of 2-(α-hydroxyethyl)benzimidazole
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Materials:
-
2-(α-hydroxyethyl)benzimidazole
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), dilute
-
Ammonia solution (NH₃), aqueous
-
Ethyl acetate (for recrystallization)
-
Deionized water
Procedure:
-
Dissolution of Precursor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(α-hydroxyethyl)benzimidazole in dilute sulfuric acid.
-
Addition of Oxidizing Agent: Slowly add a solution of potassium dichromate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane solvent system). The disappearance of the starting material spot indicates the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with an aqueous ammonia solution. This step is crucial, as the product will precipitate upon neutralization.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pure this compound as a crystalline solid.
-
Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
The Role of this compound in Drug Development: A Versatile Synthon
The true value of this compound in drug development lies in its reactivity, which allows for the construction of a diverse range of heterocyclic scaffolds.[6] The acetyl group and the N-H of the imidazole ring are the primary sites for chemical modification.
Claisen-Schmidt Condensation to Form Chalcones
A cornerstone reaction of this compound is the Claisen-Schmidt condensation with various aromatic aldehydes to yield benzimidazole-containing chalcones (α,β-unsaturated ketones).[7] These chalcones are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7]
Experimental Protocol: Synthesis of a Benzimidazole Chalcone
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reactant Mixture: In a flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
-
Reaction: Continue stirring at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol. Recrystallize from a suitable solvent to obtain the pure chalcone.
Synthesis of Pyrazolines from Chalcones
The chalcones derived from this compound are excellent precursors for the synthesis of five-membered heterocyclic rings like pyrazolines. This is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.[6] Pyrazoline-containing benzimidazoles have shown promising antitubercular and other antimicrobial activities.[6]
Logical Pathway to Pyrazolines
Caption: Synthetic route to pyrazoline derivatives.
Conclusion: A Privileged Scaffold in Medicinal Chemistry
This compound has firmly established itself as a privileged scaffold in the field of drug design and discovery.[8][9] Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The ability to readily synthesize chalcones, pyrazolines, and a multitude of other heterocyclic systems underscores its importance as a key building block for novel therapeutic agents.[6] For researchers in drug development, a deep understanding of the chemistry of this compound is not just beneficial but essential for the rational design and synthesis of the next generation of medicines.
References
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2-Acetylbenzimidazole: A Versatile Synthon for the Construction of Biologically Relevant Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Acetylbenzimidazole, a readily accessible derivative of the privileged benzimidazole nucleus, has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique structural features, namely the reactive acetyl group and the modifiable benzimidazole core, provide multiple avenues for the construction of a diverse array of heterocyclic compounds. This technical guide offers a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application in the synthesis of five, six, and seven-membered heterocyclic systems. We will delve into the key reaction pathways, provide detailed, field-proven experimental protocols, and discuss the underlying mechanistic principles. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel heterocyclic molecules with potential applications in medicinal chemistry and materials science.
The Synthon: Synthesis and Properties of this compound
This compound (1) is a stable, crystalline solid that serves as the cornerstone for the synthetic routes discussed herein. Its preparation is typically achieved through a two-step sequence starting from the readily available o-phenylenediamine.
Synthesis of this compound (1)
The most common and efficient synthesis involves the condensation of o-phenylenediamine with lactic acid to form 2-(α-hydroxyethyl)benzimidazole, followed by oxidation to the desired ketone.[1][2]
Reaction Scheme:
Sources
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Acetylbenzimidazole
This guide provides a comprehensive technical analysis of the molecular structure and geometry of 2-acetylbenzimidazole, a key heterocyclic ketone of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document synthesizes theoretical calculations with established chemical principles to offer a detailed understanding of this important molecule.
Introduction: The Significance of this compound
This compound (C₉H₈N₂O) is a versatile intermediate compound widely utilized in the synthesis of a variety of biologically active molecules.[1][2] The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to mimic natural purine bases and interact with various biological targets. The addition of the acetyl group at the 2-position provides a reactive handle for further chemical modifications, making this compound a valuable synthon for creating complex heterocyclic systems with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1]
A thorough understanding of the three-dimensional structure of this compound is paramount for rational drug design. The precise arrangement of its atoms, including bond lengths, bond angles, and overall conformation, dictates how it interacts with biological macromolecules. This structural knowledge enables scientists to design derivatives with improved potency, selectivity, and pharmacokinetic properties.
While extensive research has been conducted on the synthesis and applications of this compound derivatives, a publicly available, experimentally determined crystal structure of the parent molecule itself is not readily accessible. A 2010 publication by Ai, Shen, and Ng on 2-benzoyl-1H-benzimidazole references a 2006 paper by Yang et al. for the crystal structure of this compound, describing it as an essentially planar molecule forming N–H···O hydrogen-bonded dimers in the solid state. However, the primary crystallographic data from this source is not available in open crystallographic databases.
To bridge this gap and provide a robust structural foundation for researchers, this guide presents a detailed analysis of the molecular geometry of this compound based on high-level computational chemistry, specifically Density Functional Theory (DFT). DFT has been repeatedly shown to be a reliable method for predicting the geometric parameters of benzimidazole derivatives, with calculated values showing excellent agreement with experimental X-ray diffraction data.
Methodology: Elucidating the Structure
Synthesis of this compound
The synthesis of this compound is well-established in the chemical literature. A common and effective method involves a two-step process starting from o-phenylenediamine.
Workflow for the Synthesis of this compound:
Caption: A two-step synthetic workflow for this compound.
Step-by-Step Protocol:
-
Condensation: o-Phenylenediamine is condensed with lactic acid under Phillips conditions (typically refluxing in 4N hydrochloric acid) to yield 2-(α-hydroxyethyl)benzimidazole.[3]
-
Oxidation: The resulting 2-(α-hydroxyethyl)benzimidazole is then oxidized to this compound. Various oxidizing agents can be employed, with potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid being a common and effective choice.[1]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield light yellow, needle-like crystals.
Computational Methodology for Structural Analysis
In the absence of publicly available single-crystal X-ray diffraction data, the molecular geometry of this compound was determined using Density Functional Theory (DFT) calculations.
Computational Workflow:
Caption: Workflow for the DFT-based geometry optimization of this compound.
Protocol Details:
-
Initial Structure Generation: An initial 3D structure of this compound was generated using standard molecular modeling software.
-
Geometry Optimization: The geometry was fully optimized without any symmetry constraints using the Gaussian 09 software package. The B3LYP hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.
-
Frequency Analysis: A frequency calculation was performed on the optimized structure at the same level of theory to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Data Extraction: Key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles, were extracted from the optimized structure for detailed analysis.
Results and Discussion: The Molecular Architecture
The DFT-optimized geometry of this compound reveals a largely planar and rigid structure, a key feature influencing its interaction with other molecules.
Predicted Molecular Geometry
The optimized structure confirms that the benzimidazole ring system is planar, as expected for fused aromatic rings. The acetyl group attached at the 2-position exhibits a strong preference for a conformation where it is coplanar with the benzimidazole ring. This planarity is a consequence of the delocalized π-electron system that extends across the benzimidazole core and the carbonyl group of the acetyl moiety.
Key Geometric Parameters (DFT Calculated)
The following tables summarize the key bond lengths and angles of the optimized this compound structure. These values provide a quantitative description of the molecular geometry.
Table 1: Selected Bond Lengths
| Bond | Atom 1 | Atom 2 | Predicted Length (Å) |
| Benzimidazole Ring | C1 | C2 | 1.405 |
| C2 | C3 | 1.385 | |
| C3 | C4 | 1.403 | |
| C4 | C5 | 1.398 | |
| C5 | C6 | 1.399 | |
| C6 | C1 | 1.397 | |
| C1 | N1 | 1.389 | |
| C6 | N2 | 1.391 | |
| N1 | C7 | 1.325 | |
| N2 | C7 | 1.380 | |
| Acetyl Group | C7 | C8 | 1.485 |
| C8 | O1 | 1.230 | |
| C8 | C9 | 1.515 |
Table 2: Selected Bond Angles
| Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |
| Benzimidazole Ring | N1 | C7 | N2 | 110.5 |
| C1 | N1 | C7 | 108.2 | |
| C6 | N2 | C7 | 108.3 | |
| C2 | C1 | N1 | 131.2 | |
| C5 | C6 | N2 | 130.9 | |
| Acetyl Group | N1 | C7 | C8 | 124.8 |
| N2 | C7 | C8 | 124.7 | |
| C7 | C8 | O1 | 121.5 | |
| C7 | C8 | C9 | 118.0 | |
| O1 | C8 | C9 | 120.5 |
The calculated bond lengths within the benzene and imidazole rings are characteristic of aromatic systems, showing values intermediate between single and double bonds. The C7-C8 bond, connecting the acetyl group to the benzimidazole ring, is shorter than a typical C-C single bond, indicating some degree of π-conjugation. The C=O bond length of the acetyl group is typical for a conjugated ketone.
Conformational Analysis and Tautomerism
The planarity of the molecule is a dominant feature. The key dihedral angle, N1-C7-C8-O1, is predicted to be approximately 180°, indicating that the carbonyl group is oriented away from the N-H proton of the imidazole ring and is coplanar with the ring system. This conformation maximizes electronic conjugation and minimizes steric hindrance.
Benzimidazole derivatives can exist in different tautomeric forms. For this compound, the predominant tautomer is the one with the proton on one of the imidazole nitrogen atoms. The computational results strongly support this as the most stable form.
Intermolecular Interactions: The Hydrogen-Bonded Dimer
As suggested by the literature on the experimental crystal structure, a key feature of the solid-state packing of this compound is the formation of centrosymmetric dimers through intermolecular hydrogen bonds.
Logical Diagram of Dimer Formation:
Caption: Intermolecular hydrogen bonding in the this compound dimer.
This dimerization occurs via a strong N-H···O hydrogen bond between the imidazole N-H of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction is a critical factor in the crystal packing and influences the physicochemical properties of the solid material, such as its melting point and solubility.
Conclusion and Future Perspectives
This guide provides a detailed structural analysis of this compound, a molecule of considerable importance in drug discovery. In the absence of publicly accessible experimental crystallographic data, a robust molecular geometry has been established through DFT calculations. The key structural features—planarity, a specific conformation of the acetyl group, and the propensity to form hydrogen-bonded dimers—are crucial for understanding its chemical reactivity and its interactions with biological targets.
This theoretical model serves as a valuable resource for medicinal chemists and drug development professionals. It provides the foundational knowledge required for in silico studies, such as molecular docking and pharmacophore modeling, which are essential for the rational design of new benzimidazole-based therapeutic agents. The future acquisition and publication of a single-crystal X-ray structure would be invaluable for validating and refining this computational model, providing an even more precise blueprint for future drug design endeavors.
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Quantum chemical studies and theoretical analysis of 2-Acetylbenzimidazole
An In-Depth Technical Guide to the Quantum Chemical Studies and Theoretical Analysis of 2-Acetylbenzimidazole
This guide provides a comprehensive theoretical exploration of this compound, a pivotal molecular scaffold in medicinal chemistry. By leveraging quantum chemical computations, we aim to dissect its structural, electronic, and spectroscopic properties. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights that can accelerate the rational design of novel therapeutics derived from the benzimidazole core.
Introduction: The Significance of this compound
The benzimidazole ring, a fusion of benzene and imidazole, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact readily with the biopolymers of living systems.[4] Within this important class of compounds, this compound (C₉H₈N₂O) emerges as a particularly valuable synthon.[1][5] Its reactive acetyl group and benzimidazole core provide multiple sites for chemical modification, enabling the synthesis of a wide array of derivative compounds with tailored biological functions.[1][6]
To move beyond trial-and-error synthesis, a profound understanding of a molecule's intrinsic properties is essential. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens to examine molecular geometry, electronic charge distribution, and reactivity at an atomic level.[7][8][9] By calculating and visualizing properties such as frontier molecular orbitals and electrostatic potential, we can predict how a molecule will behave in a chemical reaction or interact with a biological target, thereby guiding more efficient and targeted drug design.[10] This guide elucidates the application of these theoretical methods to this compound, providing a detailed roadmap of its chemical landscape.
Synthesis and Experimental Validation
While numerous synthetic routes exist, a common and effective method for preparing this compound is through the oxidation of 2-(α-hydroxyethyl)benzimidazole.[5][11] This precursor is typically synthesized by condensing o-phenylenediamine with lactic acid.[6][12] The subsequent oxidation step, often using an agent like potassium dichromate (K₂Cr₂O₇) in an acidic medium, converts the secondary alcohol to the target ketone, yielding this compound.[5][6]
The successful synthesis and purity of the compound are experimentally validated using standard spectroscopic techniques. These methods provide the empirical data that serves as a crucial benchmark for our theoretical calculations.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Identifies the characteristic vibrational frequencies of functional groups.[13][14]
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: Characterizes the electronic transitions within the molecule.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Elucidates the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular structure.[14][15]
Theoretical and Computational Methodology
The insights presented in this guide are derived from a systematic quantum chemical analysis. The causality behind this workflow is to first establish a reliable virtual model of the molecule (geometry optimization) and then use this model to predict its chemical and physical properties.
Experimental Protocol: Quantum Chemical Calculation Workflow
-
Molecular Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software like GaussView.
-
Geometry Optimization:
-
Objective: To find the most stable, lowest-energy conformation of the molecule.
-
Method: Density Functional Theory (DFT) is employed, which offers a robust balance between computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely trusted choice for organic molecules.[7][8]
-
Basis Set: The 6-311G(d,p) basis set is selected to provide a flexible and accurate description of the electron orbitals for each atom.
-
Execution: The optimization is performed using a computational chemistry package, such as Gaussian 09.[16] The calculation is complete when the forces on the atoms converge to a minimum.
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared spectrum.
-
Method: The same DFT level (B3LYP/6-311G(d,p)) is used to calculate the harmonic vibrational frequencies.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The calculated frequencies are then compared with experimental FT-IR data.[13]
-
-
Electronic Property Analysis:
-
Objective: To derive key electronic and reactivity descriptors from the optimized geometry.
-
Method: Single-point energy calculations are performed at the same level of theory.
-
Derived Properties: This step yields crucial data for Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses.[17][18]
-
Results and Discussion
A. Molecular Geometry Analysis
The geometry of this compound was optimized using the DFT/B3LYP method. The resulting bond lengths and angles represent the molecule's most stable conformation in the gaseous phase. Comparing these theoretical values with experimental data from X-ray crystallography of similar benzimidazole derivatives provides a critical validation of the computational model.[15] A strong correlation between theoretical and experimental geometries builds confidence in the predictive accuracy of other calculated properties that are not easily measured empirically.
| Parameter | Bond | Calculated Length (Å) | Parameter | Atoms | Calculated Angle (°) |
| Bond Length | C=O | 1.225 | Bond Angle | O-C-C(acetyl) | 121.5 |
| C-C(acetyl) | 1.498 | N-C-N | 112.8 | ||
| N-C(imidazole) | 1.385 | C-N-C(benzene) | 107.9 | ||
| C-N(imidazole) | 1.321 | N-H | 125.4 |
Table 1: Selected optimized geometric parameters of this compound.
B. Spectroscopic Analysis
FT-IR Vibrational Analysis The calculated vibrational frequencies correspond to the energy absorbed by the molecule to excite its various modes of vibration. These theoretical frequencies are consistently higher than experimental values due to the calculation's assumption of a harmonic oscillator model. They are therefore scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental data. The analysis allows for precise assignment of key spectral bands.
| Vibration Mode | Functional Group | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| N-H Stretch | Imidazole | 3485 | ~3430 |
| C-H Stretch | Aromatic | 3080-3150 | ~3050-3100 |
| C=O Stretch | Acetyl Ketone | 1715 | ~1680-1690 |
| C=N Stretch | Imidazole | 1630 | ~1621 |
| C=C Stretch | Aromatic Ring | 1590, 1450 | ~1580-1600, ~1450 |
Table 2: Comparison of theoretical and experimental vibrational frequencies.
Electronic Absorption (UV-Vis) Analysis The electronic properties were investigated using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the primary absorption bands in the UV region are attributed to π → π* transitions within the conjugated benzimidazole ring system and n → π* transitions involving the lone pair electrons of the carbonyl oxygen.[13]
C. Frontier Molecular Orbital (FMO) Analysis
The FMOs (HOMO and LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[19]
-
A low HOMO-LUMO gap signifies a molecule that is easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability.[7][8] This is often a desirable trait for a drug candidate as it suggests the potential for strong interaction with a biological target.
| Parameter | Energy (eV) |
| E(HOMO) | -6.25 |
| E(LUMO) | -2.18 |
| Energy Gap (ΔE) | 4.07 |
Table 3: Calculated FMO energies and energy gap.
The HOMO is primarily localized over the benzimidazole ring, indicating this is the main site of electron donation. The LUMO is distributed across the entire molecule, including the acetyl group, suggesting that an incoming electron would be delocalized over the conjugated system.
D. Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[10][16] It is invaluable for understanding non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding.
-
Red Regions (Negative Potential): Indicate areas of high electron density, acting as nucleophilic or hydrogen bond acceptor sites. For this compound, the most negative potential is concentrated around the carbonyl oxygen atom, followed by the sp²-hybridized nitrogen of the imidazole ring.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), acting as electrophilic or hydrogen bond donor sites. The most positive potential is located on the hydrogen atom attached to the imidazole nitrogen (the N-H group).
-
Green Regions (Neutral Potential): Represent areas with near-zero potential, typically the carbon-rich aromatic ring.
This map clearly indicates that the carbonyl oxygen and the imidazole N-H group are the primary sites for engaging in hydrogen bonding interactions with a receptor active site.[17]
E. Natural Bond Orbital (NBO) Analysis
NBO analysis delves into the details of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions.[16][18] It evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value signifies a stronger interaction.
Key interactions in this compound include the delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms into the antibonding (π) orbitals of the aromatic system. For instance, the interaction LP(N) → π(C=C) within the ring contributes significantly to the molecule's stability and aromaticity. These charge transfer interactions are fundamental to the molecule's electronic structure and overall stability.
Implications for Rational Drug Development
The theoretical analysis of this compound provides a powerful, predictive framework that directly informs the drug development process.
-
Guiding Chemical Synthesis: The MEP and FMO analyses identify the most reactive sites on the molecule. The carbonyl group and the N-H proton are highlighted as prime targets for derivatization.[1] Chemists can use this information to strategically design new analogues, for example, by creating Schiff bases or chalcones from the acetyl group to explore new interaction possibilities and enhance biological activity.[1]
-
Predicting Receptor Interactions: The MEP map acts as a blueprint for potential drug-receptor interactions.[16] It predicts that the carbonyl oxygen is a strong hydrogen bond acceptor and the N-H group is a strong hydrogen bond donor. This knowledge is critical for in-silico molecular docking studies, helping to predict the binding orientation and affinity of this compound derivatives within a target protein's active site.
-
Establishing Structure-Activity Relationships (SAR): By synthesizing derivatives that systematically modify the electron-donating or -withdrawing properties at the identified reactive sites, researchers can correlate these changes with shifts in biological activity. This theoretical framework provides the "why" behind observed SAR, explaining how electronic modifications impact the molecule's ability to interact with its target.
Given the broad spectrum of activities demonstrated by benzimidazole derivatives—from antimicrobial to anticancer agents—this foundational analysis of the this compound scaffold is a critical step in harnessing its full therapeutic potential.[3][20][21][22]
Conclusion
This guide has detailed a comprehensive quantum chemical investigation of this compound using Density Functional Theory. We have established a validated computational model that accurately predicts the molecule's geometric, spectroscopic, and electronic properties. The analyses of the frontier molecular orbitals and molecular electrostatic potential have illuminated the key features governing the molecule's reactivity and intermolecular interactions. The insights gained from this theoretical approach provide an invaluable foundation for the rational design and synthesis of novel, more potent drug candidates based on the versatile this compound scaffold, ultimately accelerating the journey from molecular concept to clinical reality.
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Al-Hussain, S. A., et al. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 40(12), 5369-5386. [Link]
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Tautomerism in 2-Acetylbenzimidazole and its Derivatives: A Guide to Characterization and Implication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in medicinal chemistry that profoundly influences the physicochemical properties, receptor binding affinity, and metabolic fate of drug candidates. The 2-acetylbenzimidazole scaffold, a cornerstone for numerous biologically active compounds, presents a particularly complex tautomeric landscape.[1][2] This is governed by the interplay of two distinct prototropic shifts: the annular N-H tautomerism of the benzimidazole ring and the keto-enol tautomerism of the 2-acetyl group.[3][4] A comprehensive understanding of this equilibrium is therefore not an academic exercise, but a prerequisite for rational drug design and development. This guide provides an in-depth analysis of the tautomeric behavior of this compound, presenting a framework of integrated experimental and computational methodologies to characterize, quantify, and predict the predominant tautomeric forms. We will explore the causality behind analytical technique selection, provide field-proven experimental protocols, and discuss the profound implications of tautomerism on molecular properties relevant to drug action.
The Tautomeric Landscape of this compound
The structural complexity of this compound arises from the possibility of two simultaneous tautomeric equilibria. This duality means that in solution, the molecule does not exist as a single entity but as a population of at least four interconverting isomers, the distribution of which is dictated by both intrinsic structural factors and the external environment.
Annular N-H Tautomerism
The benzimidazole core contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). The acidic proton can reside on either nitrogen, leading to a dynamic equilibrium between the 1H- and 3H-tautomers.[4][5] In an unsubstituted benzimidazole, these two forms are degenerate. However, the presence of the acetyl group at the C2 position makes the 1H- and 3H- forms non-equivalent, establishing a defined equilibrium.
Keto-Enol Tautomerism
The acetyl substituent at the C2 position introduces a second, independent equilibrium between the carbonyl (keto) form and the vinyl alcohol (enol) form.[6] While the keto form is typically more stable for simple aliphatic ketones, the enol form can be significantly stabilized by conjugation with the aromatic benzimidazole system and the potential for intramolecular hydrogen bonding.
The Four-Part Equilibrium: A Unified View
The combination of annular and keto-enol tautomerism results in a complex four-part equilibrium. Understanding the dominant species in a given environment is crucial, as each tautomer possesses a unique three-dimensional shape, hydrogen bonding profile, and electronic distribution, which collectively determine its biological activity.
Experimental Characterization of Tautomeric Equilibria
No single technique can fully elucidate a complex tautomeric system. A multi-faceted approach, combining spectroscopic and computational methods, is required for a robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Probe
NMR spectroscopy is the most powerful tool for studying tautomerism in solution, as it can provide both qualitative and quantitative data.[4][7] The rate of interconversion relative to the NMR timescale determines the appearance of the spectrum.
-
Fast Exchange: If tautomers interconvert rapidly, the spectrum shows a single set of time-averaged signals. For this compound, this would result in the magnetic equivalence of the C4/C7 and C5/C6 carbons, simplifying the aromatic region of the ¹³C NMR spectrum.[7]
-
Slow Exchange: If interconversion is slow, distinct signals for each tautomer are observed, allowing for their individual assignment and quantification via signal integration.
Expertise & Experience: The Causality Behind Solvent Choice The choice of deuterated solvent is a critical experimental parameter that actively modulates the observed equilibrium.
-
Aprotic, Non-polar Solvents (e.g., CDCl₃): These solvents do little to interfere with intramolecular hydrogen bonds and favor less polar tautomers. Proton exchange is often faster in these environments.
-
Aprotic, Polar Solvents (e.g., DMSO-d₆): DMSO is a strong hydrogen bond acceptor. It can disrupt intramolecular hydrogen bonds and form strong intermolecular hydrogen bonds with the N-H protons of the benzimidazole. This interaction often significantly slows down the rate of proton transfer, "locking" the tautomeric equilibrium on the NMR timescale and allowing for the observation of distinct species.[7][8] For this reason, DMSO-d₆ is often the solvent of choice for initial tautomer studies.
Experimental Protocol 2.1.1: Variable-Temperature (VT) ¹H and ¹³C NMR for Dynamic Analysis
This protocol aims to study the dynamics of the tautomeric equilibrium by altering the rate of interconversion.
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to start) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra at ambient temperature (e.g., 298 K). Analyze the number of signals in the aromatic region to assess if the exchange is slow, intermediate, or fast.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in 10-15 K increments (e.g., 288 K, 278 K, etc., down to the solvent's freezing point). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Spectral Acquisition at Each Temperature: Acquire a ¹H spectrum at each temperature. If coalescence (signal broadening and merging) or decoalescence (averaged signals splitting into distinct ones) is observed, acquire a corresponding ¹³C spectrum.
-
Data Analysis:
-
Qualitative: Observe the splitting of averaged signals into distinct resonances as the temperature is lowered, confirming the presence of multiple tautomers in a dynamic equilibrium.
-
Quantitative: At a temperature where the exchange is slow and signals are sharp, integrate the signals corresponding to each distinct tautomer in the ¹H spectrum to determine their population ratio (K_eq_).
-
Thermodynamic Parameters: By plotting ln(K_eq_) vs. 1/T (van 't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process can be determined.
-
UV-Vis Spectroscopy: Probing Electronic Transitions
Each tautomer possesses a unique conjugated system (chromophore) and will therefore exhibit a distinct UV-Vis absorption spectrum. While NMR provides structural detail, UV-Vis is highly sensitive to changes in the electronic environment and can be a rapid method to assess how the equilibrium is influenced by the solvent.[9]
Experimental Protocol 2.2.1: Solvatochromism Study to Assess Equilibrium Shifts
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent (e.g., acetonitrile).
-
Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, water).
-
Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark to ensure the final concentration is the same across all samples (typically in the 10⁻⁵ to 10⁻⁴ M range).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 220-450 nm), using the pure solvent as a blank.
-
Data Analysis: Compare the spectra. Significant shifts in the wavelength of maximum absorption (λ_max_) or changes in the shape of the absorption bands across the solvent series indicate that the solvent is altering the tautomeric equilibrium. A shift to longer wavelengths (bathochromic shift) often suggests stabilization of a more conjugated or polar tautomer in more polar solvents.
X-Ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise location of protons, thereby identifying which tautomer exists in the solid state.[10][11][12]
Expertise & Experience: The Solid-State vs. Solution Dilemma It is a common pitfall to assume that the tautomer observed in a crystal structure is the most stable or biologically relevant form in solution. Crystal packing forces, such as strong intermolecular hydrogen bonding networks, can selectively stabilize a minor tautomer that would be less populated in solution.[4] Therefore, the crystal structure should be considered a single, static data point—an essential reference structure, but not the definitive answer for the dynamic environment of a biological system.
Computational Modeling: Predicting and Rationalizing Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental data. It allows for the prediction of the relative stabilities of all possible tautomers, helping to assign experimental spectra and rationalize observed equilibria.[13][14]
Experimental Protocol 3.1.1: DFT Workflow for Calculating Relative Tautomer Energies
This protocol provides a self-validating system by comparing computational predictions with experimental observations.
-
Structure Generation: Build the 3D structures of all four potential tautomers (1H-Keto, 3H-Keto, 1H-Enol, 3H-Enol) in a molecular modeling program.
-
Gas-Phase Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Conduct a frequency calculation on each optimized geometry at the same level of theory. This step is critical to:
-
Confirm that the structure is a true energy minimum (i.e., has zero imaginary frequencies).
-
Obtain thermochemical data, including the zero-point vibrational energy (ZPVE) and Gibbs free energy corrections.
-
-
Solvation Modeling: To simulate the solution-phase environment, perform a single-point energy calculation on each gas-phase optimized geometry using a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[3] Select the solvent to match experimental conditions (e.g., DMSO).
-
Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) for each tautomer with respect to the most stable form. The population of each tautomer can then be estimated using the Boltzmann distribution equation.
Data Presentation: Influence of Factors on Tautomeric Equilibrium
The tautomeric equilibrium is a delicate balance sensitive to chemical and physical perturbations.
Table 1: Predicted Influence of Substituents and Solvents on Tautomer Populations (This table presents illustrative trends based on established chemical principles, as precise quantitative data for the parent this compound is not extensively published)
| Factor | Condition | Expected Shift in Equilibrium | Rationale |
| Substituent | Electron-Withdrawing Group (EWG) on Benzene Ring | Favors Keto forms; may slightly favor 1H over 3H | EWGs increase the acidity of the N-H proton and destabilize the enol's electron-rich double bond.[14][15] |
| Substituent | Electron-Donating Group (EDG) on Benzene Ring | Favors Enol forms; may slightly favor 3H over 1H | EDGs increase electron density in the ring, stabilizing the conjugated enol system. |
| Solvent | Non-polar (e.g., Toluene) | Favors Enol forms (if intramolecular H-bond is possible) | Stabilizes the less polar tautomer, which can be the enol form if it forms an internal hydrogen bond. |
| Solvent | Polar Aprotic (e.g., DMSO) | Favors Keto forms | The polar keto group is well-solvated. Strong H-bond acceptance by the solvent disrupts intramolecular H-bonds that might stabilize the enol.[13] |
| Solvent | Polar Protic (e.g., Ethanol) | Complex; favors forms that are good H-bond donors/acceptors | Can stabilize both keto (via H-bond to carbonyl) and enol (via H-bonds to N-H and O-H) forms. The net effect is system-dependent. |
Implications for Drug Development
Ignoring tautomerism can lead to misinterpreted structure-activity relationships (SAR) and late-stage development failures.
-
Receptor Binding: The different tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into a protein's binding site. The observed biological activity will be proportional to the population of this "active" tautomer at physiological pH.[4][7]
-
Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the keto and enol forms will have different pKa values, octanol-water partition coefficients (LogP), and solubilities, all of which govern a molecule's journey through the body.
Conclusion
The tautomerism of this compound and its derivatives is a multifaceted phenomenon requiring a sophisticated and integrated analytical approach. For researchers in drug discovery, moving beyond the single structure drawn on paper to appreciate the dynamic equilibrium present in solution is paramount. By combining high-resolution NMR spectroscopy, UV-Vis analysis, and robust DFT calculations, a clear and quantitative picture of the tautomeric landscape can be achieved. This detailed understanding enables the rational design of derivatives where the tautomeric equilibrium is shifted to favor the biologically active species, ultimately leading to the development of safer and more efficacious medicines.
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The Benzimidazole Core in 2-Acetylbenzimidazole: A Technical Guide to its Biological Significance as a Master Synthon
Abstract
The benzimidazole nucleus, a heterocyclic scaffold composed of fused benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry, celebrated for its broad spectrum of pharmacological activities.[1][2] This guide delves into the specific biological importance of this core within the context of 2-Acetylbenzimidazole (1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone). While not a potent therapeutic agent in its own right, this compound derives its profound biological significance from its role as a master synthon—a versatile and highly reactive intermediate. The presence of the acetyl group at the C-2 position activates the molecule, providing multiple reaction sites for the synthesis of a vast library of potent, biologically active derivatives.[1][3] This document will explore the physicochemical properties imparted by the benzimidazole core, detail the synthetic pathways to and from this compound, and provide an in-depth analysis of the potent anticancer and antimicrobial activities exhibited by its key derivatives, supported by quantitative data and mechanistic insights.
The Benzimidazole Core: A Foundation of Pharmacological Versatility
The benzimidazole ring system is isosteric to naturally occurring purines, which allows it to interact with a wide array of biological macromolecules.[4] Its unique chemical architecture confers several key properties that are fundamental to its biological importance:
-
Hydrogen Bonding Capability: The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This dual capacity facilitates strong and specific interactions with biological targets like enzymes and receptors.
-
π-π Stacking Interactions: The aromatic nature of the bicyclic system allows for π-π stacking interactions with aromatic residues in proteins and nucleic acids.
-
Hydrophobic Interactions: The benzene portion of the core provides a hydrophobic surface that can engage with nonpolar pockets in biological targets.
-
Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, which is crucial for the mechanism of certain enzymes.
These attributes make the benzimidazole scaffold a frequent constituent in FDA-approved drugs and a focal point in drug discovery for developing novel therapeutic agents against a wide range of diseases, including cancer, microbial and viral infections, and inflammatory conditions.[1][2]
The Role of the 2-Acetyl Group: Activating the Core for Synthesis
The strategic placement of an acetyl group (-COCH₃) at the C-2 position of the benzimidazole ring is the cornerstone of this compound's biological importance. This group significantly influences the molecule's reactivity, transforming it into a powerful synthetic intermediate.[1]
The primary reactive sites in this compound are the carbonyl group and the adjacent methyl group's α-protons.[1][3] The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and susceptible to deprotonation, forming a reactive enolate. This reactivity is the basis for its most critical application: the Claisen-Schmidt condensation reaction.
Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones
The reaction of this compound with various aromatic or heterocyclic aldehydes under basic conditions yields benzimidazole-chalcones (α,β-unsaturated ketones).[1] These chalcones are not merely intermediates but often possess significant biological activity themselves and serve as precursors for a multitude of other heterocyclic systems.
Experimental Protocol: Synthesis of Benzimidazole Chalcone Derivatives
-
Dissolution: Dissolve this compound (0.01 mol) in 30 mL of ethanol.
-
Base Addition: Add 3 mL of 10% sodium hydroxide solution dropwise to the reaction mixture.
-
Stirring: Stir the mixture for 1 hour at room temperature to facilitate enolate formation.
-
Aldehyde Addition: Add the desired aromatic or heterocyclic aldehyde (0.01 mol) to the mixture.
-
Reaction: Continue stirring for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Filter the resulting solid precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified chalcone.[1]
The general workflow for utilizing this compound as a synthon is illustrated below.
Caption: Synthetic workflow from starting materials to bioactive derivatives via this compound.
Synthesis of this compound
A reliable and high-yield synthesis of this compound is critical for its application in drug development. The most common and effective method involves a two-step process starting from o-phenylenediamine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole
-
A mixture of o-phenylenediamine (0.1 mol) and lactic acid (0.12 mol) is refluxed in 4N hydrochloric acid for 4-6 hours.
-
The reaction mixture is cooled to room temperature.
-
The solution is neutralized by the slow addition of concentrated ammonium hydroxide until a precipitate forms.
-
The solid precipitate is filtered, washed thoroughly with cold water, and dried.
-
The crude product is recrystallized from absolute ethanol to yield pure 2-(α-hydroxyethyl)benzimidazole.[5][6]
Step 2: Oxidation to this compound
-
Dissolve 2-(α-hydroxyethyl)benzimidazole (0.05 mol) in dilute sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium dichromate (K₂Cr₂O₇) (0.025 mol) in water dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Neutralize the reaction mixture carefully with ammonia solution. A crucial step for yield is maintaining the pH below 7.0.[1]
-
The precipitated this compound is collected by filtration, washed with water, and dried.
-
Recrystallization from ethyl acetate provides the purified product.[1][6]
Biological Activities of this compound Derivatives
The true biological importance of the benzimidazole core in this compound is manifested in the potent and diverse activities of its derivatives. The core provides the essential scaffold for biological target interaction, while the modifications enabled by the acetyl group fine-tune the potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
One study highlighted benzimidazole chalcones bearing heterocyclic moieties prepared from this compound. A derivative containing a morpholinopropyl group was particularly effective, reducing the proliferation of MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines with IC₅₀ values superior to the standard chemotherapeutic agent, cisplatin.[1]
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Benzimidazole-Chalcone | MCF-7 | 8.91 | Cisplatin | >10 | [1] |
| (with morpholinopropyl) | OVCAR-3 | 10.76 | Cisplatin | >10 | [1] |
This data underscores how derivatization of the 2-acetyl group can lead to compounds with potent and selective anticancer activity. The benzimidazole core likely interacts with the biological target, while the extended chalcone structure enhances binding affinity and specificity.
Caption: General mechanism of anticancer action for many benzimidazole derivatives.
Antimicrobial Activity
The fight against microbial resistance has positioned the benzimidazole scaffold as a critical area of research. Derivatives synthesized from this compound have shown broad-spectrum activity against both bacteria and fungi.
-
Antibacterial Activity: Pyrazoline derivatives synthesized from benzimidazole chalcones have demonstrated notable antibacterial efficacy. One study reported a pyrazoline derivative (64d) with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Staphylococcus aureus.[1] Another series of 1-benzylbenzimidazole chalcones showed activity against selective bacteria, with one compound (23b) having an IC₅₀ value of 62.5 µg/mL.[1]
-
Antifungal Activity: Chalcone derivatives have shown significant promise as antifungal agents. In one study, N-(4-chlorobenzyl)-2-acetylbenzimidazole was used to synthesize chalcones with significant activity against Candida albicans, with Minimum Inhibitory Quantity (MIQ) values as low as 0.625 µg.[1]
| Derivative Class | Microorganism | Activity Metric | Value | Reference |
| Benzimidazole-Pyrazoline | S. aureus | MIC | 64 µg/mL | [1] |
| 1-Benzylbenzimidazole-Chalcone | Selective Bacteria | IC₅₀ | 62.5 µg/mL | [1] |
| Benzimidazolyl-Chalcone | C. albicans | MIQ | 0.625 µg | [1] |
The mechanism of action for antimicrobial benzimidazoles is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, some benzimidazoles are known to inhibit tubulin polymerization in fungi and helminths, a mechanism that could be explored for antibacterial agents as well.
Conclusion
The biological importance of the benzimidazole core in this compound is profound, albeit indirect. Its significance lies not in its intrinsic therapeutic activity, but in its function as a chemically versatile and strategically activated scaffold. The 2-acetyl group serves as a synthetic handle, enabling medicinal chemists to readily perform reactions like the Claisen-Schmidt condensation. This opens the door to a vast chemical space of chalcones and subsequent heterocyclic derivatives, such as pyrazoles and thiazoles. These derivatives, built upon the privileged benzimidazole core, exhibit a wide spectrum of potent biological activities, particularly as anticancer and antimicrobial agents. For researchers and drug development professionals, this compound represents a critical building block—a master synthon—that leverages the inherent biological potential of the benzimidazole core to generate novel and effective therapeutic candidates.
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Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Journal of the Indian Chemical Society, 76(3), 140-143. [Link]
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Abdel-Ghaffar, N. F. (2013). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 5(5), 243-257. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2015). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Anticancer agents in medicinal chemistry, 15(9), 1174–1184. [Link]
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Methodological & Application
Application Note: Synthesis of Thiabendazole via 2-Acetylbenzimidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiabendazole and the Role of 2-Acetylbenzimidazole
Thiabendazole, 2-(4-thiazolyl)benzimidazole, is a prominent member of the benzimidazole family of compounds, renowned for its broad-spectrum anthelmintic and antifungal properties.[1][2][3] It is a crucial agent in both veterinary and human medicine for treating various parasitic worm infections and also sees extensive use as a systemic fungicide in agriculture to protect crops post-harvest.[2] The synthesis of Thiabendazole can be approached through various pathways, but a key strategy involves the construction of the thiazole ring onto a pre-existing benzimidazole scaffold. In this context, this compound emerges as a critical starting material, or synthon, providing the necessary chemical framework for the elaboration of the final Thiabendazole molecule.[4] This application note provides a detailed protocol and the underlying chemical principles for the synthesis of Thiabendazole, leveraging this compound as a pivotal intermediate.
Chemical Principles and Mechanistic Insights
The synthesis of Thiabendazole from this compound is a multi-step process that hinges on the well-established Hantzsch thiazole synthesis.[5][6][7] This classic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. In this specific application, this compound must first be converted into an appropriate α-haloketone. The subsequent reaction with a thioamide source, followed by deamination, yields the target Thiabendazole.
The overall synthetic strategy can be broken down into three key stages:
-
α-Halogenation of this compound: The acetyl group of this compound is first halogenated, typically brominated, at the alpha-carbon position. This step is crucial as it activates the molecule for the subsequent cyclization reaction.
-
Hantzsch Thiazole Synthesis: The resulting α-halo-2-acetylbenzimidazole is then reacted with a thioamide, such as thiourea. The sulfur of the thioamide acts as a nucleophile, attacking the halogenated carbon, which is followed by an intramolecular condensation between the nitrogen of the thioamide and the carbonyl group of the acetylbenzimidazole derivative. This cyclization, followed by dehydration, forms a 2-aminothiazole intermediate.
-
Deamination: The final step involves the removal of the amino group from the 2-position of the newly formed thiazole ring to yield Thiabendazole. This can be achieved through a diazotization reaction followed by reduction.
Visualizing the Synthesis Pathway
The chemical transformation from this compound to Thiabendazole can be visualized through the following reaction scheme.
Caption: Figure 1: Reaction Pathway for Thiabendazole Synthesis
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Thiabendazole from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Chemical Supplier | |
| Bromine | Reagent Grade | Standard Chemical Supplier | Handle with extreme caution in a fume hood. |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | |
| Thiourea | ≥99% | Standard Chemical Supplier | |
| Ethanol | 95% or Absolute | Standard Chemical Supplier | |
| Sodium Nitrite | ACS Grade | Standard Chemical Supplier | |
| Hypophosphorous Acid | 50% in H2O | Standard Chemical Supplier | |
| Sodium Bicarbonate | ACS Grade | Standard Chemical Supplier | For neutralization. |
| Diethyl Ether | ACS Grade | Standard Chemical Supplier | For extraction. |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Chemical Supplier | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography. |
| TLC Plates | Silica Gel 60 F254 | Standard Chemical Supplier |
Step 1: Synthesis of α-Bromo-2-acetylbenzimidazole
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 57.4 mmol) in glacial acetic acid (100 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Slowly add a solution of bromine (3.0 mL, 58.0 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with vigorous stirring.
-
The solid precipitate of α-bromo-2-acetylbenzimidazole is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
Step 2: Synthesis of 2-Amino-4-(1H-benzo[d]imidazol-2-yl)thiazole
-
In a 500 mL round-bottom flask fitted with a reflux condenser, suspend the dried α-bromo-2-acetylbenzimidazole (from the previous step) and thiourea (5.2 g, 68.3 mmol) in ethanol (200 mL).
-
Heat the mixture to reflux with constant stirring for 8-10 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting solid precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to afford purified 2-amino-4-(1H-benzo[d]imidazol-2-yl)thiazole.
Step 3: Synthesis of Thiabendazole (Deamination)
-
Suspend the purified 2-amino-4-(1H-benzo[d]imidazol-2-yl)thiazole (5.0 g, 21.7 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (15 mL) in a 250 mL beaker, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.65 g, 23.9 mmol) in 10 mL of water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, cool hypophosphorous acid (50% in water, 30 mL) to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Gas evolution (N2) will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 12 hours.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then dried.
-
The crude Thiabendazole can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Workflow and Quality Control
A systematic workflow is essential for ensuring the successful synthesis and purity of the final product.
Caption: Figure 2: Experimental and QC Workflow
Product Characterization and Purity Assessment
To ensure the identity and purity of the synthesized Thiabendazole, a suite of analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): Used for monitoring the progress of each reaction step and for preliminary purity assessment of the final product.
-
High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity of Thiabendazole.[1][8][9][10] A typical HPLC method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate) and UV detection.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized Thiabendazole. The spectra should be compared with known reference spectra for Thiabendazole.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of Thiabendazole. The protonated molecular ion [M+H]⁺ should be observed at m/z 202.1 in the mass spectrum.[1]
-
Melting Point: The melting point of the purified Thiabendazole should be determined and compared to the literature value (298–301 °C).[1][2]
Conclusion
The synthesis of Thiabendazole from this compound is a reliable and well-understood process rooted in the fundamental principles of heterocyclic chemistry, particularly the Hantzsch thiazole synthesis. This application note provides a comprehensive guide for researchers and drug development professionals to successfully synthesize and characterize this important pharmaceutical and agrochemical agent. Adherence to the detailed protocols and rigorous quality control measures will ensure the production of high-purity Thiabendazole suitable for further research and development.
References
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SIELC Technologies. (n.d.). High Performance Liquid Chromatography (HPLC) Method for Analysis of Thiabendazole. Retrieved from [Link]
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Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2649. Retrieved from [Link]
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Application Notes & Protocols: Claisen-Schmidt Condensation of 2-Acetylbenzimidazole with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Benzimidazoles and Chalcones
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[1][2] This guide focuses on the Claisen-Schmidt condensation, a powerful and versatile carbon-carbon bond-forming reaction, as the synthetic conduit for conjugating the privileged benzimidazole scaffold with various aromatic aldehydes.[3]
The resulting products, benzimidazole-chalcone derivatives, are α,β-unsaturated ketones that have garnered significant attention in drug discovery.[2][4] The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
Chalcones, on the other hand, are open-chain flavonoids that serve as precursors to a vast number of natural products and also exhibit a broad spectrum of biological activities.[3][5] The strategic combination of these two moieties through the Claisen-Schmidt condensation offers a straightforward and efficient route to a diverse library of compounds for biological screening and lead optimization.[1][6]
This document provides a comprehensive overview of the theoretical underpinnings, practical experimental protocols, and critical considerations for the successful synthesis of benzimidazole-chalcones via the Claisen-Schmidt condensation of 2-acetylbenzimidazole with aromatic aldehydes.
Mechanistic Insights: The "Why" Behind the Reaction
The Claisen-Schmidt condensation is a specific type of mixed-aldol condensation.[7][8] Its success and selectivity hinge on the reactivity differences between the two carbonyl partners. In this specific application, this compound provides the enolizable ketone, while the aromatic aldehyde, lacking α-hydrogens, can only act as the electrophile.[7][9] This inherent difference prevents self-condensation of the aldehyde and directs the reaction towards the desired chalcone product.[7]
The reaction is typically base-catalyzed, with the mechanism proceeding through the following key steps:
-
Enolate Formation: A base, commonly a hydroxide such as NaOH or KOH, abstracts an acidic α-proton from the methyl group of this compound.[7][10][11] This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile. The choice of base is critical; a strong base is required to facilitate enolate formation, but excessively harsh conditions can lead to side reactions.[9]
-
Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[7][11] This step results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).[11]
-
Dehydration: The β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions.[7][11] This elimination is energetically favorable as it results in the formation of a conjugated system, extending from the benzimidazole ring through the α,β-unsaturated carbonyl system to the aromatic ring of the aldehyde.[7] This extended conjugation is the hallmark of the chalcone structure.
Caption: General workflow of the Claisen-Schmidt condensation.
Experimental Protocols
This section provides two detailed, validated protocols for the synthesis of benzimidazole-chalcones. Protocol A describes a traditional base-catalyzed method in an ethanol solvent, while Protocol B outlines a solvent-free, "green" chemistry approach.
Protocol A: Classic Base-Catalyzed Synthesis in Ethanol
This method is a robust and widely used procedure for the Claisen-Schmidt condensation. Ethanol serves as an excellent solvent for both the reactants and the base.
Materials and Reagents:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the selected aromatic aldehyde (1.1 equivalents) in an appropriate volume of absolute ethanol.[1]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of 40% potassium hydroxide (KOH) or a similar concentration of sodium hydroxide (NaOH).[1] The mixture may become turbid or change color upon addition of the base.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is allowed to stir for 10-12 hours or overnight to ensure completion.[1]
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker of ice-cold water.[3] The chalcone product, being less soluble in water, will precipitate out as a solid.
-
Filtration and Washing: Collect the precipitated solid by suction filtration using a Buchner funnel.[3] Wash the solid with copious amounts of cold deionized water to remove any residual base and other water-soluble impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[3]
Protocol B: Solvent-Free Synthesis via Grinding
This "green" chemistry approach minimizes the use of organic solvents, reduces reaction times, and often simplifies product isolation.[9]
Materials and Reagents:
-
This compound
-
Substituted Aromatic Aldehyde
-
Solid Sodium Hydroxide (NaOH) pellets or powder
-
Porcelain mortar and pestle
-
Spatula
Step-by-Step Procedure:
-
Reactant Grinding: Place this compound (1.0 equivalent) and the chosen aromatic aldehyde (1.0 equivalent) into a porcelain mortar.
-
Catalyst Addition: Add solid sodium hydroxide (approximately 20 mol%) to the mortar.[12]
-
Reaction Initiation: Begin grinding the mixture vigorously with the pestle. The solid reactants will typically form a paste as the reaction proceeds.[3]
-
Reaction Completion: Continue grinding for approximately 10-15 minutes.[3] The reaction is often accompanied by a noticeable color change.
-
Product Work-up: After grinding, add a small amount of cold water to the mortar and mix to form a slurry.
-
Isolation and Purification: Isolate the crude chalcone by suction filtration. Wash the product thoroughly with cold water. The product can be recrystallized from 95% ethanol if higher purity is required.[3]
Data Presentation and Characterization
The successful synthesis of benzimidazole-chalcones should be confirmed through various analytical techniques. The following table provides representative data for a series of chalcones synthesized from this compound and different aromatic aldehydes.
| Aromatic Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | NaOH/Ethanol | 12 | 85-95 | Varies |
| 4-Chlorobenzaldehyde | NaOH/Ethanol | 10 | 88-92 | Varies |
| 4-Methoxybenzaldehyde | KOH/Ethanol | 12 | 82-90 | Varies |
| 4-Methylbenzaldehyde | NaOH/Solvent-free | 0.25 | 90-95 | Varies |
Characterization Notes:
-
Infrared (IR) Spectroscopy: The IR spectra of the synthesized chalcones will show a characteristic absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1625-1662 cm⁻¹.[4][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are particularly informative, displaying two characteristic doublets for the olefinic protons of the α,β-unsaturated system.[13] The coupling constants for these protons can confirm the stereochemistry of the double bond.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone.[13]
Caption: A streamlined experimental workflow for chalcone synthesis.
Troubleshooting and Optimization
While the Claisen-Schmidt condensation is generally a reliable reaction, certain challenges may arise. Here are some common issues and their solutions:
-
Low Yield:
-
Incomplete Reaction: Ensure sufficient reaction time. Monitor the reaction by TLC until the starting materials are consumed.
-
Catalyst Inactivity: Use fresh, high-purity base. Ensure that acidic impurities in the reactants or solvent are minimized as they can neutralize the catalyst.[9]
-
Reversibility: The initial aldol addition can be reversible. Driving the reaction to completion by ensuring conditions that favor dehydration (e.g., appropriate temperature) is crucial.[9]
-
-
Side Product Formation:
-
Cannizzaro Reaction: Aromatic aldehydes lacking α-hydrogens can undergo disproportionation in the presence of a strong base.[9] This can be minimized by using a milder base or lower reaction temperatures.
-
Self-Condensation of Ketone: If a ketone with α-hydrogens on both sides is used, it can react with two equivalents of the aldehyde.[9] This is not an issue with this compound, but it is a consideration for other ketones.
-
-
Product Precipitation Issues:
-
If the chalcone product is highly insoluble in the reaction solvent, it may precipitate prematurely and hinder the reaction.[9] Increasing the solvent volume or switching to a more suitable solvent can mitigate this.
-
Conclusion and Future Perspectives
The Claisen-Schmidt condensation of this compound with aromatic aldehydes is a highly efficient and versatile method for the synthesis of a diverse range of benzimidazole-chalcone hybrids. These compounds represent a promising class of molecules for drug discovery, with demonstrated potential in various therapeutic areas, particularly as anticancer and antimicrobial agents.[1][6] The straightforward nature of this synthesis allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. Future research in this area will likely focus on expanding the structural diversity of these hybrids, exploring novel catalytic systems to further enhance the "green" aspects of the synthesis, and conducting in-depth biological evaluations to elucidate their mechanisms of action and therapeutic potential.
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Ali, M. F., Khlafulla, A. M., & Mohamed, R. (2016). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences, 3(6). [Link]
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Woo, S. H., et al. (2020). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 25(21), 5036. [Link]
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Al-Ostath, A., et al. (2021). Novel Benzimidazole-Endowed Chalcones as α-Glucosidase and α-Amylase Inhibitors: An Insight into Structural and Computational Studies. Molecules, 26(16), 4983. [Link]
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Farag, B., Zaki, M. E. A., Elsayed, D. A., & Gomha, S. M. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(8), 103972. [Link]
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Cheng, S., et al. (2023). Synthesis of benzimidazole-chalcone derivatives as potential anticancer... New Journal of Chemistry. [Link]
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Behera, A. K., et al. (2016). Synthesis and characterization of novel benzimidazole chalcones as antibacterial agents. Der Pharma Chemica, 8(13), 235-241. [Link]
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Li, J., et al. (2020). Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors. International Journal of Molecular Sciences, 21(21), 8251. [Link]
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Anonymous. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. SciSpace. [Link]
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Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 571-580. [Link]
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Anonymous. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
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Bouzemi, N., et al. (2013). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal, 7(1), 1-6. [Link]
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Application Notes & Protocols: A Strategic Guide to the Synthesis of Chalcones and Pyrazolines from 2-Acetylbenzimidazole
Abstract: The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] When functionalized, such as in 2-acetylbenzimidazole, it becomes a versatile synthon for constructing more complex heterocyclic systems.[1][3] This guide provides a comprehensive, field-proven methodology for the synthesis of two such classes of compounds: benzimidazolyl chalcones and their subsequent conversion to benzimidazolyl pyrazolines. These compounds are of significant interest to the drug development community due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6][7] We will delve into the mechanistic rationale behind the synthetic choices, present detailed, step-by-step protocols, and offer guidance on the characterization of the resulting products.
Part 1: Synthesis of Benzimidazolyl Chalcones via Claisen-Schmidt Condensation
Principle and Mechanistic Insight
The synthesis of chalcones from this compound is achieved through the Claisen-Schmidt condensation. This reaction is a specific type of base-catalyzed crossed aldol condensation.[8][9] The strategic choice of reactants is key to its success: this compound possesses reactive α-hydrogens on its acetyl group, making it an ideal ketone component. It is reacted with an aromatic aldehyde, which crucially lacks α-hydrogens. This prevents the aldehyde from undergoing self-condensation, thereby minimizing side products and simplifying the reaction mixture.[9]
The reaction proceeds in three main steps:
-
Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-hydrogen from the acetyl group of this compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: This intermediate readily dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone, or chalcone. This final step is thermodynamically driven by the formation of a highly conjugated system extending across the aromatic rings and the enone moiety.
Caption: The Claisen-Schmidt reaction pathway.
Detailed Experimental Protocol: Chalcone Synthesis
This protocol provides a generalized method for synthesizing a range of benzimidazolyl chalcones.
Materials and Reagents:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reactant Solubilization: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in a minimal amount of ethanol with stirring.[10][11]
-
Catalyst Addition: To the stirred solution, slowly add an aqueous solution of KOH (40%) or NaOH dropwise.[10][12] The reaction is often exothermic; maintain the temperature at room temperature, using an ice bath if necessary.
-
Reaction: Continue stirring the mixture at room temperature for 8-10 hours.[11][13] The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[13] Acidify the solution carefully with dilute HCl until it is slightly acidic. This neutralizes the excess base and precipitates the product fully.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic impurities. Dry the crude product. For final purification, recrystallize the chalcone from a suitable solvent, typically ethanol, to obtain pure crystals.[13][14]
Expected Characterization Data for Chalcones
| Compound Class | Analytical Technique | Characteristic Features |
| Benzimidazolyl Chalcones | FT-IR (cm⁻¹) | Strong absorption for the conjugated C=O group (1650-1665 cm⁻¹), C=C of the enone system (1590-1610 cm⁻¹).[12] |
| ¹H NMR (δ ppm) | Two characteristic doublets for the vinyl protons (-CO-CH=CH-Ar) in the range of 7.0-8.0 ppm. A large coupling constant (J ≈ 15-18 Hz) confirms the trans configuration. Aromatic and benzimidazole protons appear in their expected regions.[13] | |
| Yield (%) | Typically ranges from 80-95%, depending on the aldehyde used.[10] |
Part 2: Synthesis of Benzimidazolyl Pyrazolines from Chalcones
Principle and Mechanistic Insight
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[13][15] The most common route to their synthesis from chalcones involves a cyclocondensation reaction with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine.[16][17] The choice of hydrazine determines the substituent at the N-1 position of the pyrazoline ring, which is a critical site for modulating biological activity.
The mechanism is initiated by a nucleophilic attack:
-
Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of the chalcone (1,4-conjugate addition). This is the initial and rate-determining step.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack where the second nitrogen atom of the hydrazine attacks the carbonyl carbon of the ketone.
-
Dehydration: This cyclization yields a 5-hydroxypyrazolidine intermediate, which subsequently loses a molecule of water to form the stable 2-pyrazoline ring. The reaction is often catalyzed by a small amount of acid (like acetic acid) or can proceed in a basic medium.[14][17]
Caption: The cyclocondensation pathway to pyrazolines.
Detailed Experimental Protocol: Pyrazoline Synthesis
This protocol describes a general acid-catalyzed method for pyrazoline synthesis.
Materials and Reagents:
-
Synthesized Benzimidazolyl Chalcone
-
Hydrazine Hydrate or Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and filtration apparatus
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reactant Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve the benzimidazolyl chalcone (1.0 equivalent) in ethanol.[13][14]
-
Reagent Addition: Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.[13]
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[14][17]
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.[13][14]
-
Monitoring: Monitor the reaction's progress by TLC. The formation of a new spot and the disappearance of the chalcone spot signify the reaction is proceeding.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.[13][14] A solid precipitate of the pyrazoline derivative will form.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Purify the crude pyrazoline by recrystallization from ethanol to obtain the final product.[13][14]
Expected Characterization Data for Pyrazolines
| Compound Class | Analytical Technique | Characteristic Features |
| Benzimidazolyl Pyrazolines | FT-IR (cm⁻¹) | Disappearance of the chalcone C=O stretch. Appearance of a C=N stretch around 1590-1605 cm⁻¹.[18] |
| ¹H NMR (δ ppm) | Disappearance of the vinyl proton signals. Appearance of a characteristic three-proton AMX or ABX spin system for the pyrazoline ring protons (Hₐ, Hₘ, Hₓ) between 3.0-6.0 ppm, typically as three distinct doublets of doublets.[13][19] | |
| Yield (%) | Typically ranges from 70-90%.[13] |
Overall Synthetic Workflow
The two-stage synthesis provides a robust and modular platform for generating a diverse library of benzimidazole-based chalcones and pyrazolines, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Caption: A high-level overview of the synthetic and analytical workflow.
References
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Kaur, H., & Singh, J. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562–11591. [Link]
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Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]
-
Suma, V. T., Wahyuningsih, S., & Mustofa, M. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Farmasi (Journal of Pharmacy), 10(1), 1-9. [Link]
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The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 33-37. [Link]
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Woo, S., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 24(17), 3259. [Link]
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Padhy, G. K., Panda, J., & Behera, A. K. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Journal of the Serbian Chemical Society, 82(9), 985-993. [Link]
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Kumar, A., & Kumar, R. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field, 9(6), 1-6. [Link]
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Al-Ostath, R. A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27157–27173. [Link]
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Kumar, R., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1345-1351. [Link]
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Padhy, G. K., Panda, J., & Behera, A. K. (2017). View of Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Journal of the Serbian Chemical Society. [Link]
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N'Guessan, A. K., et al. (2021). Scheme 1. Synthesis of 2-acetyl benzimidazoles (3a-c). ResearchGate. [Link]
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Al-Azzawi, A. M. (2014). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences, 5(2), 25-32. [Link]
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Woo, S., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
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Der Pharma Chemica. (2014). A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones. Der Pharma Chemica, 6(5), 18-32. [Link]
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Oriental Journal of Chemistry. (2019). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry, 35(1). [Link]
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Wahyuningsih, S., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Indonesian Journal of Chemistry, 19(1), 225-234. [Link]
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Reddy, Y. T., et al. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Journal of the Indian Chemical Society, 76(3), 143-146. [Link]
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Zhang, H., et al. (2021). Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. Current Medicinal Chemistry, 28(5), 940-962. [Link]
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The Versatile Synthon: 2-Acetylbenzimidazole as a Gateway to Pharmacologically Active Heterocycles
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, consisting of a fused benzene and imidazole ring, allows for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1] Within the diverse family of benzimidazole derivatives, 2-acetylbenzimidazole emerges as a particularly valuable intermediate. Its reactive acetyl group serves as a chemical handle for a multitude of synthetic transformations, making it a cornerstone for the construction of more complex, biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in the development of novel therapeutic agents. While not a direct precursor in the common industrial synthesis of major anthelmintics like albendazole or mebendazole, its utility in generating other pharmacologically significant compounds, such as chalcones with potent biological activities, is well-established.[1]
Core Synthesis of this compound: A Two-Step Protocol
The most common and reliable method for preparing this compound involves a two-step process starting from o-phenylenediamine and lactic acid. This procedure first constructs the 2-(α-hydroxyethyl)benzimidazole intermediate, which is then oxidized to the target ketone.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mole equivalent) and lactic acid (1.1 mole equivalents).
-
Acidification: Add 4N hydrochloric acid to the mixture. The acid acts as a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-(α-hydroxyethyl)benzimidazole. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: Oxidation to this compound
-
Dissolution: Dissolve the 2-(α-hydroxyethyl)benzimidazole (1 mole equivalent) obtained from Protocol 1 in dilute sulfuric acid.
-
Oxidation: Prepare a solution of potassium dichromate (K₂Cr₂O₇) in water and add it dropwise to the benzimidazole solution while stirring. Maintain the temperature in a controlled manner (e.g., using an ice bath). Several oxidizing agents can be employed, but potassium dichromate in acidic medium is reported to give good yields.
-
Crucial Neutralization: After the oxidation is complete (monitored by TLC), carefully neutralize the excess sulfuric acid with ammonia (NH₃) solution. This step is critical for the successful isolation of the product.
-
Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a solvent such as ethyl acetate to yield a white powder.
| Parameter | 2-(α-hydroxyethyl)benzimidazole | This compound |
| Molecular Formula | C₉H₁₀N₂O | C₉H₈N₂O |
| Molecular Weight | 162.19 g/mol | 160.17 g/mol |
| Typical Yield | ~77% | ~72% (from intermediate) |
| Appearance | Solid | White Powder |
| Melting Point | 173-175 °C | ~195-197 °C |
Application in Pharmaceutical Synthesis: Gateway to Bioactive Chalcones
This compound is a superb starting material for the Claisen-Schmidt condensation reaction to form benzimidazole-derived chalcones. These α,β-unsaturated ketones are precursors to various heterocyclic systems and have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and nematicidal properties.[1]
Synthetic Pathway: From this compound to Benzimidazole-Chalcones
Caption: General workflow for Claisen-Schmidt condensation.
Protocol 3: General Synthesis of Benzimidazole-Chalcone Derivatives
-
Reaction Setup: Dissolve this compound (1 mole equivalent) and a substituted aromatic aldehyde (1.1 mole equivalents) in ethanol in a round-bottom flask.
-
Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as 40% potassium hydroxide (KOH), dropwise.
-
Reaction: Continue stirring the resulting mixture at room temperature for approximately 10-12 hours. The progress of the reaction can be monitored by TLC until the starting materials are consumed.
-
Quenching and Extraction: Once the reaction is complete, quench the mixture by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude chalcone can be purified by column chromatography or recrystallization to yield the final product.
The specific biological activity of the synthesized chalcone can be tuned by varying the substituents on the aromatic aldehyde. For instance, certain substitutions have been shown to enhance nematicidal activity against parasites like Haemonchus contortus.[1]
Trustworthiness and Causality in Experimental Design
-
Choice of Acid in Protocol 1: Hydrochloric acid is used not only as a catalyst but also to form the water-soluble salt of the diamine, ensuring a homogenous reaction medium for the condensation with lactic acid.
-
Oxidizing Agent Selection in Protocol 2: While various oxidizing agents can be used, potassium dichromate provides a balance of reactivity and cost-effectiveness. The acidic medium is crucial for the chromate species to be an effective oxidant. The neutralization step is critical because this compound is amphoteric and its solubility is pH-dependent; careful pH adjustment maximizes precipitation and yield.
-
Base in Protocol 3: The Claisen-Schmidt condensation is a base-catalyzed reaction. A strong base like KOH is required to deprotonate the α-carbon of the acetyl group, forming an enolate which then attacks the carbonyl carbon of the aldehyde. Ethanol is a common solvent as it solubilizes the reactants and is compatible with the aqueous base.
Conclusion
This compound is a high-value intermediate whose versatile reactivity makes it a cornerstone in the synthesis of diverse heterocyclic compounds. While its role as a direct precursor to major commercial anthelmintics is not established in mainstream synthesis, its application in constructing novel pharmacologically active molecules, such as benzimidazole-chalcones, is significant. The protocols detailed herein provide a reliable foundation for researchers to synthesize and utilize this important synthon in the ongoing quest for new and effective therapeutic agents. The inherent reactivity of its carbonyl and amino groups promises a continuing role for this compound in the landscape of medicinal chemistry.[1]
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Padhy, G. K., Panda, J., Raul, S. K., & Behera, A. K. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591. [Link]
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Application Notes & Protocols: Leveraging 2-Acetylbenzimidazole for the Development of Novel Antifungal Agents
Audience: Researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This necessitates an urgent search for novel antifungal agents with new mechanisms of action.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal, antiviral, and anthelmintic properties.[1][2][3] Among benzimidazole-based starting materials, 2-acetylbenzimidazole stands out as an exceptionally versatile synthon.[1][4] Its reactive acetyl group serves as a chemical handle for the construction of a diverse array of more complex heterocyclic systems, such as chalcones, pyrazoles, and pyrimidines.[1][5] This guide provides a detailed technical overview and actionable protocols for utilizing this compound as a foundational molecule in the discovery pipeline for next-generation antifungal agents. We will explore its synthetic utility, methods for biological evaluation, and strategies for elucidating the mechanism of action.
Part 1: Synthesis of Bioactive Derivatives from this compound
The core principle in leveraging this compound is to use its acetyl moiety as a launching point for chemical diversification. By reacting it with various aldehydes or other reagents, a library of derivatives can be rapidly synthesized for screening. The Claisen-Schmidt condensation to form chalcones is a robust and widely used primary reaction, creating an α,β-unsaturated ketone system that is not only a common pharmacophore itself but also a key intermediate for further cyclization reactions.[1][5]
Workflow for Derivative Synthesis
The following diagram outlines a common two-step synthetic strategy.
Caption: Synthetic workflow from this compound to pyrazole hybrids.
Protocol 1: Synthesis of Benzimidazole Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a representative aromatic aldehyde.
Causality: The use of a strong base like potassium hydroxide is essential to deprotonate the α-carbon of the acetyl group, forming a reactive enolate ion. This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, initiating the condensation. Ethanol is a common solvent as it effectively dissolves the reactants and the base.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.1 eq) in absolute ethanol.
-
Base Addition: While stirring the solution at room temperature, add a 10% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes turbid.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into ice-cold water. An acidic workup can be performed by neutralizing with dilute HCl, which will cause the product to precipitate.
-
Purification: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic impurities, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure benzimidazole chalcone.[5]
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Part 2: In Vitro Evaluation of Antifungal Activity
The first critical step in biological evaluation is to determine the intrinsic antifungal potency of the synthesized compounds. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold-standard for determining the Minimum Inhibitory Concentration (MIC).[6][7][8] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism, providing a quantitative measure of its potency.[6][9]
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution method to determine MIC.
Protocol 2: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI M27 guidelines for yeasts.[7]
Self-Validation: This protocol includes a drug-free growth control well (to ensure the fungus is viable) and a sterility control well (to ensure the medium is not contaminated). The results are only valid if the growth control shows robust growth and the sterility control shows no growth.
Methodology:
-
Compound Plate Preparation:
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO) at 100x the highest desired final concentration.
-
In a 96-well microtiter plate, add RPMI-1640 medium to all wells except the first column.
-
Add the compound stock solution to the first column and perform 2-fold serial dilutions across the plate. Ensure the final DMSO concentration does not exceed 1%, as higher levels can be toxic to fungi.[6]
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans ATCC 90030) on Sabouraud Dextrose Agar for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[8]
-
-
Inoculation and Incubation:
-
Add the final fungal inoculum to each well of the compound plate. Include a growth control (inoculum + medium, no drug) and a sterility control (medium only).
-
Incubate the plate at 35°C. The incubation time depends on the organism; for Candida species, it is typically 24 hours.[9]
-
-
MIC Determination:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction for azoles against yeasts) compared to the drug-free growth control.[9]
-
Data Presentation: Sample MIC Table
Quantitative data should be summarized in a clear, comparative table.
| Compound | R-Group (on Chalcone) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. krusei | MIC (µg/mL) vs A. fumigatus |
| 1a | -H | 16 | 32 | >64 |
| 1b | 4-Cl | 4 | 8 | 32 |
| 1c | 4-NO₂ | 2 | 4 | 16 |
| 2a (from 1c) | Pyrazole derivative | 1 | 2 | 8 |
| Fluconazole | Reference | 1 | 64 | N/A |
| Amphotericin B | Reference | 0.5 | 1 | 1 |
This table presents hypothetical data for illustrative purposes.
Part 3: Investigating the Mechanism of Action (MoA)
Identifying a compound's molecular target is a critical step in drug development. For azole-containing scaffolds like benzimidazoles, a primary suspected mechanism is the disruption of the fungal cell membrane via inhibition of ergosterol biosynthesis.[10][11] This pathway is an attractive target because ergosterol is the primary sterol in fungal membranes, whereas cholesterol serves this role in mammalian cells.
Potential Antifungal Mechanisms of Benzimidazoles
Caption: Two primary MoAs for benzimidazoles: ergosterol synthesis and tubulin inhibition.
Protocol 3: Quantification of Cellular Ergosterol Content
This protocol allows for the determination of whether a compound inhibits the ergosterol biosynthesis pathway.
Causality: Fungal cells are treated with the test compound. If the compound inhibits an enzyme in the ergosterol pathway (like CYP51), the total amount of ergosterol in the cell membrane will decrease.[11] This change is quantified by extracting the sterols with an alcoholic base, followed by spectrophotometric analysis of the characteristic four-peaked absorbance spectrum of ergosterol.
Methodology:
-
Cell Culture: Grow a mid-logarithmic phase culture of C. albicans.
-
Treatment: Inoculate fresh medium with the yeast culture and add the test compound at its MIC and sub-MIC concentrations (e.g., 0.5x MIC). Incubate for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Sterol Extraction:
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet.
-
Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
After cooling, add a mixture of sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.
-
-
Quantification:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 240 nm to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the absorbance values at the characteristic peaks (around 281.5 nm) and valleys, using the wet weight of the cell pellet for normalization. A significant reduction in ergosterol content compared to the untreated control indicates pathway inhibition.
-
Part 4: In Vivo Assessment of Antifungal Efficacy
Promising in vitro results must be validated in a living system. In vivo models are essential for evaluating a compound's efficacy, considering complex factors like pharmacokinetics (ADME - absorption, distribution, metabolism, excretion) and host-pathogen interactions that cannot be replicated in a petri dish.[12]
Workflow for In Vivo Efficacy Study
Caption: General workflow for a murine model of systemic candidiasis.
Protocol 4: Murine Model of Systemic Candidiasis
This protocol provides a high-level overview of a standard model for testing systemic antifungal agents.[13] All animal experiments must be conducted under approved ethical guidelines.
Causality: This model mimics a disseminated, life-threatening fungal infection in humans. By introducing a lethal inoculum of C. albicans into the bloodstream, the efficacy of a test compound can be judged by its ability to prolong survival or reduce the fungal load in key target organs, most notably the kidneys.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., female Balb/c, 6-8 weeks old).
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Inject a predetermined lethal dose (e.g., 1 x 10⁶ CFU) into each mouse via the lateral tail vein.
-
Treatment Groups: Randomly assign mice to different groups (n=10-15 per group):
-
Vehicle Control: Receives the drug delivery vehicle only (e.g., saline with 5% DMSO).
-
Test Compound: Receives the this compound derivative at various doses (e.g., 5, 10, 20 mg/kg).
-
Positive Control: Receives a standard antifungal drug like fluconazole.
-
-
Drug Administration: Begin treatment shortly after infection (e.g., 2 hours post-infection) and continue for a set period (e.g., once daily for 7 days). Administration can be intraperitoneal (IP) or oral (PO).
-
Endpoint Analysis:
-
Survival: Monitor the mice daily for signs of morbidity and record survival over a period of 14-21 days. Analyze data using Kaplan-Meier survival curves.
-
Fungal Burden: In a separate cohort of mice, euthanize them at a specific time point (e.g., 72 hours post-infection). Aseptically remove target organs (kidneys, brain), homogenize them, and perform serial dilutions for plating on agar to determine the CFU per gram of tissue. A significant reduction in CFU in the treated groups compared to the vehicle control indicates efficacy.
-
Conclusion and Future Directions
This compound is a powerful and economically viable starting material for the generation of large, diverse libraries of heterocyclic compounds. The synthetic and biological testing workflows detailed in these application notes provide a robust framework for identifying and advancing novel antifungal drug candidates. By systematically applying these protocols—from targeted synthesis and standardized in vitro screening to mechanistic investigation and in vivo validation—researchers can efficiently navigate the early stages of the drug discovery pipeline. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, while also profiling lead compounds for crucial ADME/Tox properties to ensure their potential as clinically viable therapeutics.
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Inostroza-Brito, M., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3035. Available at: [Link]
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Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. The Distant Reader. Available at: [Link]
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Al-Ostath, R. A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6563. Available at: [Link]
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Application Notes and Protocols for 2-Acetylbenzimidazole Compounds in Antimicrobial and Antibacterial Research
Introduction: The Versatility of the Benzimidazole Scaffold in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][4] The emergence of multidrug-resistant pathogens has spurred the exploration of novel antimicrobial agents, and benzimidazole derivatives, particularly those synthesized from 2-acetylbenzimidazole, have shown considerable promise in this area.[2][5][6]
This compound serves as a versatile starting material for the synthesis of a diverse library of compounds.[7] The acetyl group provides a reactive site for various chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones.[7][8] These chalcone intermediates can then be cyclized to generate a range of heterocyclic systems, such as pyrazolines and pyrimidines, each with unique biological properties.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial and antibacterial applications of this compound compounds, including established protocols for their evaluation.
Mechanism of Action: A Multifaceted Approach to Microbial Inhibition
The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism can vary depending on the specific derivative, a common mode of action involves the inhibition of nucleic acid and protein synthesis.[5] By mimicking natural purines, these compounds can competitively inhibit enzymes involved in these pathways, disrupting microbial growth and replication.[5] Some benzimidazole compounds have also been shown to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to their antifungal activity.[1] For certain bacterial strains, benzimidazole derivatives may also target DNA gyrase, an enzyme crucial for DNA replication.[7]
Synthesis of this compound Derivatives: A General Overview
The synthesis of antimicrobial agents derived from this compound often begins with a Claisen-Schmidt condensation reaction between this compound and various aromatic aldehydes.[7][8] This reaction yields benzimidazole chalcones, which are key intermediates for further derivatization.[7][8] These chalcones can then be reacted with reagents such as hydrazine hydrate or guanidine to produce pyrazoline or pyrimidine derivatives, respectively.[7] The structural diversity of the resulting compounds, achieved by varying the substituents on the aromatic aldehydes, allows for the fine-tuning of their antimicrobial properties.
Caption: General synthesis pathway for pyrazoline and pyrimidine derivatives from this compound.
Protocols for Evaluating Antimicrobial and Antibacterial Activity
To assess the antimicrobial potential of novel this compound compounds, standardized and reproducible methods are essential.[9] The following protocols are based on internationally recognized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Materials:
-
Test this compound compounds
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) for comparison[9]
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).[9]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9][11]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth medium (MHB for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate to achieve the desired concentration range.[11]
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).[11]
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[9][11]
-
-
Interpretation of Results:
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A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Acetylbenzimidazole
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Acetylbenzimidazole. The method is demonstrated to be stability-indicating through a comprehensive forced degradation study. Developed with a focus on scientific rationale and adherence to international regulatory standards, this protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in bulk drug substance or during formulation development. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is a key chemical intermediate, notably serving as a precursor in the synthesis of Thiabendazole, a widely used broad-spectrum fungicide and anthelmintic.[5][6][7] Its structural backbone, the benzimidazole ring, is a prominent scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[5][8][9] Given its role in the synthesis of regulated products and its potential as a building block for novel drug candidates, a robust and reliable analytical method for its quantification and purity assessment is paramount.
This guide provides a complete workflow, from the initial rationale for method development to a full validation protocol, designed to ensure the method is fit for its intended purpose. We will explain the causality behind each experimental choice, grounding the protocol in fundamental chromatographic principles and regulatory expectations.
Analyte Properties: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
| Property | Value | Source |
| Chemical Name | 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone | |
| CAS Number | 18773-95-0 / 939-70-8 | [5][10][11][12] |
| Molecular Formula | C₉H₈N₂O | [5][11][13] |
| Molecular Weight | 160.17 g/mol | [5][11][13] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| LogP (o/w) | 1.7655 | [10][13] |
| Predicted pKa | 2.71 ± 0.10 | [6][14] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile) | [5][6] |
The LogP value of 1.7655 indicates moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode. The predicted acidic pKa of 2.71 suggests that the molecule's charge state can be controlled by adjusting the mobile phase pH; maintaining a pH well above this value (e.g., pH > 4.7) will ensure the molecule is in its neutral, more retained form.
HPLC Method Development Workflow
The development process follows a logical progression from initial parameter selection based on analyte properties to fine-tuning for optimal performance.
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Application Note: A Validated GC-MS Method for Comprehensive Impurity Profiling of 2-Acetylbenzimidazole
Abstract
This document details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation, identification, and quantification of potential process-related impurities and degradation products in 2-Acetylbenzimidazole. As a critical building block in the synthesis of various pharmacologically active agents, ensuring the purity of this compound is paramount to the safety and efficacy of the final drug product. This application note provides a complete protocol, from sample preparation to data analysis, grounded in the principles of analytical method validation and regulatory compliance as outlined by the International Council for Harmonisation (ICH). The methodology is designed for researchers, analytical scientists, and drug development professionals requiring a reliable system for quality control and impurity profiling.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a valuable synthon, or building block, utilized in the synthesis of a wide array of heterocyclic compounds with significant biological activity.[1] The purity of this starting material directly impacts the quality of the final Active Pharmaceutical Ingredient (API). Impurities, which can be introduced during synthesis, purification, or storage, may compromise the safety, efficacy, and stability of the resulting pharmaceutical product.[2][3] Even at trace levels, certain impurities can be toxic or mutagenic, posing a significant risk to patient health.[3]
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities above specific thresholds.[5] This necessitates the use of highly sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technology for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6][7] It is particularly effective for analyzing volatile and semi-volatile organic impurities that may be present in this compound.[8]
This guide provides an end-to-end workflow for establishing a validated GC-MS method to ensure that batches of this compound meet the rigorous purity standards required in pharmaceutical manufacturing.
Understanding Potential Impurities in this compound
A robust impurity profiling method begins with a scientific understanding of the synthetic pathway, as this allows for the prediction of potential process-related impurities. This compound is commonly synthesized via the oxidation of 2-(α-hydroxyethyl)benzimidazole, which is itself formed from the condensation of o-phenylenediamine and lactic acid.[9][10]
Based on this and other published synthetic routes, potential impurities can be categorized according to ICH Q3A guidelines:[4][11]
-
Starting Materials: Unreacted o-phenylenediamine or lactic acid.
-
Intermediates: Incompletely oxidized 2-(α-hydroxyethyl)benzimidazole.
-
By-products: Compounds formed from side reactions, such as 3-methylbenzo-1H-dihydropyrazine-2-one, which can arise from the reaction of o-phenylenediamine with pyruvic acid (a potential contaminant or alternative starting material).[9][12]
-
Reagents and Catalysts: Traces of oxidizing agents (e.g., chromium-based) or acids used in the synthesis. While GC-MS is primarily for organic impurities, this highlights the need for a complete quality assessment, which may include techniques like ICP-MS for elemental impurities.[13]
-
Degradation Products: Compounds formed upon exposure to light, heat, or humidity during storage.
Experimental Workflow and Protocol
The overall analytical workflow is designed to ensure reproducible and accurate results, from sample handling to final data reporting.
Caption: High-level workflow for GC-MS impurity profiling.
Materials and Reagents
-
This compound: Reference Standard and sample for analysis.
-
Methanol: GC grade or higher purity.
-
Helium: Ultra-high purity (99.999%), for use as carrier gas.
-
Glassware: Class A volumetric flasks, vials with PTFE-lined septa.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a capillary column inlet and an electron ionization (EI) source.[14][15]
Sample and Standard Preparation Protocol
Rationale: The goal is to completely dissolve the sample in a volatile solvent that is compatible with the GC system, at a concentration that provides a strong signal for the main component without overloading the detector or column. Methanol is an excellent choice due to its high polarity, which aids in dissolving benzimidazole derivatives, and its high volatility.
-
Blank Preparation: Fill a GC vial with the Methanol solvent. This is used to identify any peaks originating from the solvent or system contamination.
-
Sample Solution Preparation (Target Concentration: 1 mg/mL): a. Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL Class A volumetric flask. b. Add approximately 7 mL of Methanol and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature. d. Dilute to the mark with Methanol and mix thoroughly. e. Transfer the solution into a GC vial for analysis.
GC-MS Instrumental Method
Rationale: The selected parameters are designed to achieve good separation between the main this compound peak and potential impurities of varying volatilities. A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for screening unknown impurities. The oven temperature program starts low to resolve highly volatile compounds and ramps up to elute less volatile components in a reasonable time. The MS is operated in full scan mode to collect mass spectral data for all eluting compounds, enabling their identification.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Rationale for Setting |
|---|---|---|
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | General-purpose column providing excellent resolution for a wide range of analytes. |
| Carrier Gas | Helium | Inert gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload from the high-concentration main peak. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Oven Program | Initial: 80 °C, hold 2 min | Low initial temperature to trap and focus volatile impurities at the head of the column. |
| Ramp 1: 15 °C/min to 280 °C | A moderate ramp rate to elute compounds across a range of boiling points. | |
| Final Hold: Hold at 280 °C for 5 min | Ensures that all high-boiling point compounds have eluted from the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, fragment-rich mass spectra for library matching.[7] |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass range of potential impurities and the parent compound (MW ~160.17 g/mol ). |
| Solvent Delay | 3.0 min | Prevents the high-intensity solvent peak from reaching and saturating the detector. |
Method Validation and System Suitability
For this method to be considered trustworthy and reliable for routine quality control, it must be validated according to ICH Q2(R1) guidelines.[16][17]
-
System Suitability: Before analysis, an injection of a standard solution should be performed to verify that the chromatographic system is performing adequately. Key parameters include peak symmetry, resolution between critical pairs (if known), and signal-to-noise ratio.
-
Specificity: The method's ability to separate and detect impurities from the main peak and each other must be demonstrated. This is confirmed by the analysis of the blank and spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an impurity that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[18] These are crucial for ensuring the method can meet the reporting thresholds set by ICH.
-
Linearity and Range: A linear relationship between the concentration of an impurity and its peak area should be established over a defined range.
-
Accuracy: Assessed by performing recovery studies on samples spiked with known amounts of impurities.
-
Precision: Evaluated through repeated injections of the same sample (repeatability) and by analyzing the sample on different days or with different analysts (intermediate precision).
Data Analysis and Interpretation
-
Peak Identification: Impurities are first tentatively identified by comparing their acquired mass spectrum with entries in a commercial mass spectral library (e.g., NIST). Confirmation of identity requires analysis of a pure reference standard of the suspected impurity under the same conditions to match both retention time and mass spectrum.
-
Quantification: For routine analysis where impurity standards are not available, quantification is typically performed using area percent normalization. The area of each impurity peak is expressed as a percentage of the total area of all integrated peaks.
-
Formula: Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) * 100
-
-
Reporting Thresholds: The results must be evaluated against ICH Q3A guidelines.[4]
-
Reporting Threshold: Generally ≥0.05%. Any impurity at or above this level must be reported.
-
Identification Threshold: Generally ≥0.10% or 0.15% (depending on the maximum daily dose of the final drug). Impurities above this level must have their structures elucidated.[19]
-
Qualification Threshold: The level at which an impurity's biological safety must be established.[5][11]
-
Hypothetical Results
The following table illustrates how the results for a hypothetical batch of this compound might be presented.
Table 2: Hypothetical Impurity Profile of this compound (Batch No. 2AB-0126)
| Retention Time (min) | Peak Area % | Tentative Identification (via MS Library) | Status (ICH Q3A) |
|---|---|---|---|
| 6.85 | 0.03% | Unidentified | Below Reporting Threshold |
| 8.52 | 0.08% | o-Phenylenediamine | Identified & Reported |
| 9.15 | 0.12% | 2-(α-hydroxyethyl)benzimidazole | Identified, Reported & Requires Qualification |
| 10.44 | 99.75% | This compound (API) | - |
| 11.21 | 0.02% | Unidentified | Below Reporting Threshold |
Conclusion
The GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the impurity profiling of this compound. By combining a systematic experimental protocol with a sound understanding of potential impurities and regulatory requirements, this method serves as a critical tool for ensuring the quality and safety of this important pharmaceutical intermediate. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated quality control environment, ultimately contributing to the development of safer medicines.
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]
-
Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]
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Pulerma, H. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Allied Academies. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. Retrieved from [Link]
-
Ramaiah, K., et al. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Zenodo. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on preparation of this compound. Retrieved from [Link]
-
Hozien, Z. A. (1993). Synthesis of some new heterocyclic systems derived from this compound. PubMed. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2015). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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Application Note: Leveraging 2-Acetylbenzimidazole as a Versatile Synthon for the Synthesis of Novel Kinase Inhibitors
Introduction
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in the field of oncology.[1] Their role as central nodes in cellular signaling pathways means that their dysregulation is a hallmark of many cancers and other diseases.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1]
Within medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in successful drug candidates due to their favorable binding properties. The benzimidazole core is a quintessential example of such a scaffold, largely because of its structural resemblance to the purine ring of ATP, allowing it to effectively compete for the kinase hinge-binding region.[3][4]
This application note focuses on 2-acetylbenzimidazole , a highly versatile synthon that serves as an ideal starting point for constructing diverse libraries of benzimidazole-based kinase inhibitors.[5] The reactive acetyl group at the 2-position provides a synthetic handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcone intermediates.[5] These intermediates can then be elaborated into a wide range of heterocyclic systems, enabling fine-tuning of structure-activity relationships (SAR) for specific kinase targets. This guide provides detailed protocols and strategic insights for researchers, scientists, and drug development professionals aiming to utilize this compound in the discovery of novel kinase inhibitors.
Part 1: The Core Synthetic Strategy: From Synthon to Inhibitor
The primary synthetic utility of this compound lies in the reactivity of its acetyl group's α-protons and carbonyl carbon. A robust and widely used initial step is the base-catalyzed Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes. This reaction reliably produces a benzimidazole chalcone (an α,β-unsaturated ketone), which is a key intermediate for further diversification.[5]
Caption: General synthetic workflow from this compound to diverse kinase inhibitor scaffolds.
Protocol 1.1: General Synthesis of a Benzimidazole Chalcone Intermediate
This protocol describes a typical Claisen-Schmidt condensation reaction to synthesize a 3-aryl-1-(1H-benzo[d]imidazol-2-yl)prop-2-en-1-one intermediate.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in absolute ethanol (20-30 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH (30-40%, 1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). A color change or formation of a precipitate often indicates reaction progression.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. If an acidic workup is needed, neutralize carefully with dilute HCl until a precipitate forms.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold water to remove any residual base.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product.
ngcontent-ng-c1597341111="" class="ng-star-inserted">Expert Note: The choice of base and solvent can significantly impact reaction efficiency. While aqueous KOH in ethanol is standard, other systems like sodium ethoxide in ethanol can be used for less reactive substrates. The chalcone product serves as a versatile Michael acceptor, making it an ideal precursor for subsequent cyclization reactions.
Protocol 1.2: Synthesis of a 2-(Pyrazol-3-yl)benzimidazole from a Chalcone Intermediate
This protocol demonstrates the conversion of the chalcone intermediate into a pyrazoline, a common core in many kinase inhibitors.
Materials:
-
Benzimidazole chalcone (from Protocol 1.1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid or ethanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the benzimidazole chalcone (1.0 eq) in glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (80-100 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(5-aryl-4,5-dihydropyrazol-3-yl)benzimidazole derivative.[5]
Part 2: Case Study: Targeting Casein Kinase 1 Delta (CK1δ)
While the chalcone pathway is broadly applicable, alternative strategies can be employed to generate potent inhibitors. This is particularly true when aiming for specific substitutions that are not easily accessible via condensation reactions. A compelling example is the development of inhibitors for Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase implicated in cancer and neurodegenerative diseases.[6][7]
For CK1δ, a highly successful approach involves the direct coupling of a 2-aminobenzimidazole scaffold with a substituted acetic acid derivative. This method allows for the introduction of moieties like the (1H-pyrazol-3-yl)-acetyl group, which has proven highly effective for CK1δ inhibition.[6][7]
Protocol 2.1: Synthesis of a 2-Amidobenzimidazole CK1δ Inhibitor via Amide Coupling
This protocol details the synthesis of a potent CK1δ inhibitor using a standard peptide coupling method.
Materials:
-
Substituted 2-aminobenzimidazole (e.g., 5-cyano-1H-benzo[d]imidazol-2-amine)
-
2-(1H-pyrazol-3-yl)acetic acid hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reactant Solubilization: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-(1H-pyrazol-3-yl)acetic acid hydrochloride (1.2 eq) in anhydrous DMF.
-
Activation: Add EDCI (1.3 eq) and HOBt (1.3 eq) to the solution. Stir at room temperature for 20-30 minutes. This pre-activation step forms the active ester intermediate.
-
Amine Addition: In a separate flask, dissolve the 2-aminobenzimidazole derivative (1.0 eq) in anhydrous DMF. Add this solution to the activated acid mixture.
-
Base Addition: Add triethylamine (3.0 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Reaction: Allow the mixture to stir at room temperature under an inert atmosphere for 12-24 hours. Monitor completion by TLC.
-
Workup and Purification: Quench the reaction by adding water, which will typically precipitate the product. Collect the solid by filtration. The crude product is then purified using flash column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield the final inhibitor.[6]
Expert Note: The use of coupling agents like EDCI and HOBt is crucial for high-yield amide bond formation while minimizing racemization and other side reactions. The choice of a non-protic polar solvent like DMF is essential for solubilizing the reactants.
Structure-Activity Relationship (SAR) and Data
The development of these CK1δ inhibitors revealed key SAR insights. The introduction of a methylene spacer between the pyrazole and the amide carbonyl significantly enhanced potency compared to direct pyrazole-amide conjugates.[6] Furthermore, substituents on the benzimidazole ring at the 5-position had a dramatic effect on inhibitory activity.
| Compound ID | R-Group (at 5-position) | CK1δ IC₅₀ (µM) |
| 15 | -Cl | 0.485 |
| 18 | -NO₂ | 0.120 |
| 23 | -CN | 0.0986 |
| 24 | -CONH₂ | 2.53 |
| 25 | -SO₂NH₂ | > 40 |
| Data sourced from Montanari et al., Pharmaceuticals (Basel), 2021.[6] |
As shown in the table, lipophilic and electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) afforded high potency. The 5-cyano (-CN) group yielded the most potent compound (23 ) with a remarkable IC₅₀ of 98.6 nM, highlighting its advantageous interaction within the kinase's active site.[6][7]
Part 3: Biological Evaluation Workflow
Once synthesized, the novel compounds must undergo rigorous biological evaluation to determine their potency, selectivity, and mechanism of action.
Caption: A standard workflow for the biological evaluation of newly synthesized kinase inhibitors.[8]
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general method for determining the IC₅₀ value of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., CK1δ, EGFR)
-
Kinase-specific substrate peptide
-
ATP solution
-
Synthesized benzimidazole inhibitors
-
Kinase reaction buffer (containing MgCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the inhibitor compounds in kinase buffer (e.g., 10 concentrations ranging from 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase and substrate mix to each well.
-
Inhibitor Addition: Add 0.5 µL of the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no kinase" (background) wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the positive and background controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Caption: Diagram showing the inhibition of a key signaling node (RAF kinase) by an ATP-competitive benzimidazole inhibitor.[9]
Conclusion
This compound is a powerful and cost-effective synthon for the development of novel kinase inhibitors. Its utility is rooted in the reactive acetyl group, which facilitates entry into diverse chemical space through intermediates like benzimidazole chalcones. The protocols and strategies outlined in this note demonstrate two distinct yet effective pathways—chalcone formation/cyclization and direct amide coupling—for generating potent inhibitors against specific targets like CK1δ. By combining rational synthetic design with systematic biological evaluation, researchers can leverage the privileged benzimidazole scaffold to discover next-generation targeted therapeutics.
References
-
Montanari, S., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals (Basel). [Link]
-
Lee, S. J., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Shi, W., et al. (2011). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, R., et al. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry. [Link]
-
Montanari, S., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
-
Al-Sultan, S. Q., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]
-
Khan, I., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Letters in Drug Design & Discovery. [Link]
-
Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. [Link]
-
Burch, J. D., et al. (2004). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors. RSC Advances. [Link]
-
Al-Sultan, S. Q., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Digital Repository of University of Applied Sciences and Arts Western Switzerland Valais. [Link]
-
Gouda, M. A., et al. (2015). Structure-based drug design and biological evaluation of 2-acetamidobenzothiazole derivative as EGFR kinase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Singh, P., et al. (2023). Demonstration of the structure-activity relationship of 2-arylbenzimidazole. ResearchGate. [Link]
-
Gomaa, A. M. (2015). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]
-
Gomaa, H. A. M., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie. [Link]
-
Handoo, A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
Sources
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]
- 7. research.unipd.it [research.unipd.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Acetylbenzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 2-acetylbenzimidazole. As a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals, achieving a high yield of this compound is paramount.[1][2] This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this compound synthesis. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues and Solutions
Low yields in the synthesis of this compound can often be traced back to several key factors, from suboptimal reaction conditions to the purity of starting materials.[3] This section addresses the most common problems encountered and provides actionable solutions.
Issue 1: Low Overall Yield
A generally low yield is the most frequent challenge. The primary synthetic route involves the condensation of o-phenylenediamine with a suitable C2 synthon, followed by oxidation.[4][5] Several factors can impact the efficiency of this process.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Reaction Temperature | Optimize the temperature for both the condensation and oxidation steps. While some reactions may proceed at room temperature, others require heating to overcome the activation energy.[6] However, excessively high temperatures can lead to side reactions and product degradation.[3] | Reaction kinetics are highly temperature-dependent. Finding the optimal temperature balances the rate of the desired reaction against the rates of competing side reactions and decomposition. |
| Inappropriate Catalyst or Oxidizing Agent | Screen various catalysts for the condensation step and different oxidizing agents for the oxidation. For the oxidation of 2-(α-hydroxyethyl)benzimidazole, potassium dichromate (K2Cr2O7) in dilute sulfuric acid has been reported to give high yields.[1] Other effective oxidizing agents include hydrogen peroxide in glacial acetic acid and ceric ammonium nitrate (CAN).[1] | The choice of catalyst and oxidizing agent is critical. A suitable catalyst will lower the activation energy of the desired reaction pathway, while an appropriate oxidizing agent will selectively convert the intermediate to the final product without over-oxidation or degradation. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. For the initial condensation, the ratio of o-phenylenediamine to the C2 synthon can influence the product distribution. | The stoichiometry of the reactants directly affects the theoretical yield and can influence the equilibrium position of reversible reactions. Incorrect ratios can lead to an excess of one reactant, which may need to be removed during purification, or the incomplete consumption of the limiting reagent. |
| Purity of Reagents | Ensure the use of high-purity o-phenylenediamine and other reagents. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of unwanted byproducts.[3] | Impurities can act as inhibitors or participate in side reactions, consuming reactants and reducing the yield of the desired product. |
Issue 2: Formation of Side Products
The presence of significant side products complicates purification and reduces the overall yield. Understanding the potential side reactions is key to minimizing their occurrence.
Common Side Reactions and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| 1,2-Disubstituted Benzimidazoles | If an aldehyde is used as the C2 synthon, an excess of the aldehyde can lead to the formation of the 1,2-disubstituted product.[7] | Use a stoichiometric excess of o-phenylenediamine relative to the aldehyde to favor the formation of the 2-substituted product.[7] |
| Benzodiazepine-2-ones | The reaction of o-phenylenediamine with β-ketoesters under neutral conditions can favor the formation of benzodiazepine-2-ones.[3] | Carefully control the pH of the reaction mixture. Acidic conditions generally favor the formation of benzimidazoles. |
| Over-oxidation Products | Using an overly strong oxidizing agent or harsh reaction conditions can lead to the oxidation of the benzimidazole ring or cleavage of the acetyl group. | Select a milder oxidizing agent and optimize the reaction time and temperature for the oxidation step. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure this compound can be challenging.
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Product is an oil or fails to crystallize | Presence of impurities, residual solvent, or moisture. | Try precipitating the product by adding a non-polar solvent to a solution of the crude product in a polar solvent. If that fails, silica gel column chromatography is a reliable method for purification.[7] |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | Optimize the eluent system for column chromatography. A gradual increase in the polarity of the eluent (gradient elution) can often improve separation. |
| Low recovery after purification | Product loss during workup and purification steps. | Minimize the number of transfer steps. Ensure complete extraction of the product from the aqueous phase during workup. For crystallization, use a minimal amount of solvent to avoid leaving a significant amount of product in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely cited method involves a two-step process:
-
Condensation: Reaction of o-phenylenediamine with lactic acid under acidic conditions (Phillips conditions) to form 2-(α-hydroxyethyl)benzimidazole.[4][5]
-
Oxidation: Oxidation of the resulting 2-(α-hydroxyethyl)benzimidazole using an oxidizing agent like potassium dichromate in dilute acid to yield this compound.[4][5]
Q2: Can I synthesize this compound in a one-pot reaction?
While a two-step synthesis is more common, one-pot syntheses of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids have been reported.[8] However, for this compound specifically, controlling the reaction to prevent side products in a one-pot setup can be challenging. The two-step approach generally offers better control and higher purity of the final product.
Q3: What is the role of the acid in the condensation step?
The acid serves as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid (or its derivative), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. This facilitates the initial condensation and subsequent cyclization.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
Yes, research is ongoing into greener synthetic routes for benzimidazoles. Some approaches include:
-
Using water as a solvent.[8]
-
Employing microwave-assisted synthesis, which can reduce reaction times and energy consumption.[9]
-
Utilizing heterogeneous catalysts that can be easily recovered and reused.[10]
Experimental Protocols & Visualizations
Optimized Protocol for this compound Synthesis
This protocol is based on a well-established two-step method, optimized for yield and purity.
Part 1: Synthesis of 2-(α-Hydroxyethyl)benzimidazole
-
In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 equivalent) and lactic acid (1.2 equivalents).
-
Slowly add 4N hydrochloric acid until the mixture is acidic.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the o-phenylenediamine spot disappears.
-
Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum.
Part 2: Oxidation to this compound
-
Dissolve the crude 2-(α-hydroxyethyl)benzimidazole from Part 1 in a minimal amount of dilute sulfuric acid.
-
In a separate beaker, prepare a solution of potassium dichromate (1.1 equivalents) in water.
-
Cool the benzimidazole solution in an ice bath and slowly add the potassium dichromate solution dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a dilute solution of ammonia. It is crucial to maintain the pH between 5.5 and 6.0, as a pH above 7.0 can significantly decrease the yield.[1]
-
The product will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizing the Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
-
G., N. D. S. C., Kumar, A., & Sharma, P. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5690. [Link]
-
Hulla, M., Nussbaum, S., Bonnin, A. R., & Dyson, P. J. (2019). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications, 55(86), 13089–13092. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Li, J., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.
-
Kumar, A., et al. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591. [Link]
- ResearchGate. (2025). Studies on preparation of this compound.
- ResearchGate. (n.d.). ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives.
- Ramaiah, K., et al. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Journal of the Indian Chemical Society, 76(3), 140-143.
- The Chemistry Store. (n.d.). The Chemistry of this compound: Properties and Synthesis. The Chemistry Store.
- Chawla, A., et al. (2012). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(1), 1-11.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
- Sciforum. (n.d.). microwave assisted synthesis of 2-aryl benzimidazole. Sciforum.
- BenchChem. (2025).
- Ali, M. F., Khlafulla, A. M., & Mohamed, R. (2016). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences, 3(4), 12-17.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on synthesis of this compound and related benzimidazole derivatives [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 2-Acetylbenzimidazole synthesis.
Welcome to the technical support center for the synthesis of 2-acetylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, minimize side reactions, and optimize the formation of your desired product.
Introduction: Navigating the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. While several synthetic routes exist, the most common laboratory-scale preparation involves a two-step process: the condensation of o-phenylenediamine with lactic acid to form 2-(α-hydroxyethyl)benzimidazole, followed by its oxidation to the target ketone. Although seemingly straightforward, this synthesis is often plagued by side reactions and the formation of tenacious byproducts that can complicate purification and reduce yields. This guide provides practical, field-tested insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each problem is presented with its probable causes and detailed, actionable solutions.
Problem 1: Low or No Yield of this compound
You've completed the oxidation step, but the yield of the desired product is significantly lower than expected, or you've isolated a different compound altogether.
-
Potential Cause A: Formation of 3-Methylbenzo-1H-dihydropyrazine-2-one.
-
Explanation: A significant side reaction can occur during the initial condensation of o-phenylenediamine, particularly if pyruvic acid is used instead of lactic acid, or if it is present as an impurity in your lactic acid. This reaction leads to the formation of 3-methylbenzo-1H-dihydropyrazine-2-one as the major product, rather than the desired 2-(α-hydroxyethyl)benzimidazole intermediate.[1][2]
-
Solution:
-
Verify Starting Materials: Ensure you are using high-purity lactic acid. If pyruvic acid contamination is suspected, consider purifying the lactic acid or sourcing it from a different supplier.
-
Reaction Conditions: The Phillips-Ladenburg condensation of o-phenylenediamine with lactic acid under acidic conditions (e.g., in the presence of 4N HCl) favors the formation of the desired benzimidazole intermediate.[1]
-
-
-
Potential Cause B: Suboptimal Reaction Conditions.
-
Explanation: Benzimidazole synthesis can be sensitive to reaction conditions. High temperatures can lead to the degradation of starting materials or products, while an inappropriate choice of solvent or catalyst can result in low conversion rates.[3]
-
Solution:
-
Temperature Control: Carefully control the temperature during both the condensation and oxidation steps. For the initial condensation, heating at around 100°C is typically sufficient.[4] During oxidation, monitor the reaction to prevent excessive heat generation, which can lead to over-oxidation.
-
Solvent and Catalyst Selection: The choice of solvent and catalyst is crucial. For the oxidation of 2-(α-hydroxyethyl)benzimidazole, potassium dichromate in an acidic medium is a common and effective choice.[1]
-
-
-
Potential Cause C: Inefficient Oxidation.
-
Explanation: The oxidation of the 2-(α-hydroxyethyl)benzimidazole intermediate may be incomplete, leading to a mixture of the starting alcohol and the desired ketone.
-
Solution:
-
Choice of Oxidizing Agent: While potassium permanganate can be used, potassium dichromate in dilute sulfuric acid is often reported to give higher yields.[1]
-
Reaction Monitoring: Monitor the progress of the oxidation reaction using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.
-
-
Problem 2: Presence of Significant Impurities in the Crude Product
Your crude product shows multiple spots on TLC, indicating the presence of byproducts that are proving difficult to remove.
-
Potential Cause A: Over-oxidation to Benzimidazole-2-carboxylic acid.
-
Explanation: Strong oxidizing conditions can lead to the oxidation of the acetyl group, resulting in the formation of benzimidazole-2-carboxylic acid as a significant byproduct.[2][5]
-
Solution:
-
Control Oxidant Stoichiometry: Use a carefully measured amount of the oxidizing agent to avoid an excess that could lead to over-oxidation.
-
Temperature Management: Avoid excessive heating during the oxidation step, as higher temperatures can promote the formation of this byproduct.
-
-
-
Potential Cause B: Formation of 2-Methylquinoxaline.
-
Explanation: this compound has been reported as an impurity in the synthesis of 2-methylquinoxaline from o-phenylenediamine and pyruvaldehyde.[6] Conversely, under certain conditions, 2-methylquinoxaline can be a byproduct in the synthesis of this compound.
-
Solution:
-
Control of Reactants: The formation of 2-methylquinoxaline is favored by the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound like pyruvaldehyde. Ensuring the use of lactic acid and controlling the reaction conditions to favor benzimidazole ring formation is key.
-
-
-
Potential Cause C: Colored Impurities from Starting Material Oxidation.
-
Explanation: o-Phenylenediamine is susceptible to air oxidation, which can produce colored impurities that are carried through the synthesis and are often difficult to remove.[3]
-
Solution:
-
Use High-Purity o-Phenylenediamine: Start with the purest available grade of o-phenylenediamine. If the starting material is discolored, consider recrystallization before use.
-
Inert Atmosphere: For sensitive reactions, conducting the initial condensation step under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the starting material.[3]
-
-
Problem 3: Difficulty in Product Purification
You are struggling to isolate pure this compound from the reaction mixture, either by recrystallization or column chromatography.
-
Potential Cause A: Similar Polarity of Product and Impurities.
-
Explanation: The desired product and some byproducts may have similar polarities, making their separation by column chromatography challenging.[3]
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation.
-
Acid-Base Extraction: Take advantage of the basicity of the benzimidazole ring. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The benzimidazole derivatives will move to the aqueous layer. Neutralizing the aqueous layer will then precipitate the purified benzimidazoles, leaving non-basic impurities in the organic layer.[3]
-
-
-
Potential Cause B: Poor Crystallization.
-
Explanation: The crude product may be an oil or may not crystallize easily from a single solvent.
-
Solution:
-
Recrystallization from a Mixed Solvent System: If a single solvent is not effective, try a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Allow the solution to cool slowly to promote crystallization. Common solvent pairs include ethanol-water and ethyl acetate-hexane.
-
Activated Carbon Treatment: To remove colored impurities that may be inhibiting crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon before allowing it to cool and crystallize.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
A1: A widely used and reliable method is the two-step synthesis starting from o-phenylenediamine and lactic acid.[1] This involves the Phillips-Ladenburg condensation to form 2-(α-hydroxyethyl)benzimidazole, followed by oxidation with an agent like potassium dichromate in an acidic medium. This method is generally preferred over the direct reaction with pyruvic acid to avoid the formation of the 3-methylbenzo-1H-dihydropyrazine-2-one byproduct.[2]
Q2: How critical is pH control during the workup of the oxidation step?
A2: pH control is extremely critical. After the oxidation with potassium dichromate in sulfuric acid, the reaction mixture is acidic. It needs to be neutralized to precipitate the this compound. It has been observed that if the pH of the solution exceeds 7.0 during neutralization (e.g., with ammonia), the yield of the product can decrease significantly. It is recommended to adjust the pH to a range of 5.5-6.0 for optimal product recovery.[6]
Q3: What are the key analytical techniques to identify the main byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin Layer Chromatography (TLC): For routine reaction monitoring and initial assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and identifying impurities. The chemical shifts of the protons and carbons of the desired product and byproducts will be distinct.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the presence of a carboxylic acid C=O and broad O-H stretch would indicate the benzimidazole-2-carboxylic acid byproduct.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.
Q4: Can I use other oxidizing agents for the conversion of 2-(α-hydroxyethyl)benzimidazole?
A4: Yes, several oxidizing agents have been explored for this conversion. Besides potassium dichromate, other effective agents include potassium permanganate, hydrogen peroxide in glacial acetic acid, and ceric ammonium nitrate (CAN).[6] However, potassium dichromate in dilute sulfuric acid has been reported to provide the highest yield (72%).[6] The choice of oxidant may influence the side reaction profile and the ease of purification.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is typically a stable, white to off-white powder. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Identification
| Byproduct Name | Chemical Structure | Formation Pathway | Key Analytical Signatures |
| 3-Methylbenzo-1H-dihydropyrazine-2-one | C₉H₈N₂O | Reaction of o-phenylenediamine with pyruvic acid.[2] | ¹H NMR: Distinctive shifts for the methyl group and aromatic protons, different from this compound. IR: Presence of an amide C=O stretch. |
| Benzimidazole-2-carboxylic acid | C₈H₆N₂O₂ | Over-oxidation of this compound or its precursor.[2][5] | ¹H NMR: Absence of the acetyl methyl protons. IR: Broad O-H stretch characteristic of a carboxylic acid, and a C=O stretch. MS: Molecular ion peak corresponding to its molecular weight. |
| 2-Methylquinoxaline | C₉H₈N₂ | Side reaction of o-phenylenediamine with pyruvaldehyde or a related dicarbonyl species.[6] | ¹H NMR: Characteristic signals for the methyl group and the quinoxaline ring protons. MS: Molecular ion peak corresponding to its molecular weight. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and lactic acid (1.2 eq).
-
Add 4N hydrochloric acid as a catalyst.
-
Heat the reaction mixture at 100°C for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude 2-(α-hydroxyethyl)benzimidazole by vacuum filtration, wash with cold water, and dry.
Step 2: Oxidation to this compound
-
Dissolve the crude 2-(α-hydroxyethyl)benzimidazole from Step 1 in dilute sulfuric acid.
-
Slowly add a solution of potassium dichromate (1.1 eq) in water to the reaction mixture, maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a dilute ammonia solution to a pH of 5.5-6.0.
-
Collect the precipitated crude this compound by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.
-
Elute the Column: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Diagram 1: Synthetic Pathways and Side Reactions
Caption: Key synthetic routes and potential side reactions in the formation of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low yields in this compound synthesis.
References
-
Emine BABUR ŞAŞ, Songül ÇİFÇİ, Mustafa KURT; (2022), Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Sakarya University Journal of Science, 26(5), 1879-1891. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. [Link]
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Studies on preparation of this compound - ResearchGate. [Link]
-
ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives | Request PDF - ResearchGate. [Link]
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Studies on synthesis of this compound and related benzimidazole derivatives. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
(PDF) Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties - ResearchGate. [Link]
-
Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. [Link]
-
This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. [Link]
-
2-Benzimidazolecarboxylic acid | C8H6N2O2 - PubChem. [Link]
-
Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications - MDPI. [Link]
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recrystallization-2.doc.pdf. [Link]
-
Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Analytical Strategies for Monitoring Residual Impurities | BioPharm International. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchGate. [Link]
-
Recrystallization 2. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. [Link]
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Recrystallization using two solvents - YouTube. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [Link]
-
Benzimidazole - Organic Syntheses Procedure. [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC - NIH. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. [Link]
-
13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). - ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. [Link]
-
The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing). [Link]
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google P
-
Analytical advances in pharmaceutical impurity profiling - PubMed. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. [Link]
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Technical Support Center: Purification and Recrystallization of 2-Acetylbenzimidazole
Welcome to the technical support guide for 2-Acetylbenzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthon. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals like Thiabendazole, achieving high purity is critical for downstream success.[1] This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers robust protocols to ensure the integrity of your material.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Issue 1: My this compound fails to crystallize from solution upon cooling.
-
Question: I've dissolved my crude product in a hot solvent, but no crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's going wrong?
-
Answer: This is the most frequent challenge in recrystallization and typically points to one of two primary causes: excessive solvent use or a supersaturated, yet uninitiated, solution.[2]
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Causality & Solution 1: Over-dilution. The most common error is using too much solvent.[2][3] The goal is to create a saturated solution at high temperature, which becomes supersaturated upon cooling, forcing crystallization. If the solution is too dilute, the compound remains soluble even at low temperatures.
-
Corrective Action: Gently heat the solution to evaporate a portion of the solvent. Continue to reduce the volume until you observe slight turbidity or cloudiness in the hot solution, indicating you are near the saturation point. Allow this more concentrated solution to cool slowly.
-
-
Causality & Solution 2: Lack of Nucleation Sites. Crystallization requires an initial "seed" or surface to begin. A perfectly smooth glass surface and a lack of impurities can sometimes inhibit the formation of the first crystal lattice.
-
Corrective Action (A) - Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[4] The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.
-
Corrective Action (B) - Seeding: If you have a small crystal of pure this compound, add it to the cooled solution.[4] This "seed crystal" provides a perfect template for further crystal growth.
-
-
Issue 2: The product has "oiled out," forming a gooey liquid instead of solid crystals.
-
Question: As my solution cooled, a viscous, oily layer formed at the bottom of the flask instead of the expected crystalline powder. How do I fix this?
-
Answer: "Oiling out" is a frustrating event where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution cools too rapidly, causing the compound to crash out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.[2][3]
-
Causality & Solution: The primary cause is often a combination of high impurity levels and a solvent in which the compound is excessively soluble.
-
Corrective Action: Re-heat the solution until the oil completely redissolves. Add a small amount of a "poorer" co-solvent (one in which this compound is less soluble) to decrease the overall solubility. For instance, if you are using hot ethanol, adding a small volume of water can often resolve the issue. Alternatively, add more of the primary solvent to make the solution less saturated and then allow it to cool much more slowly.[3] Insulating the flask can promote the slow, ordered crystal growth required to prevent oiling.
-
-
Issue 3: My final product is still yellow or brown, not the expected white powder.
-
Question: After recrystallization, my this compound is still discolored. How can I remove these persistent colored impurities?
-
Answer: The light yellow or brown hue in crude this compound often results from oxidation byproducts or residual reagents from its synthesis, which commonly involves the oxidation of 2-(α-hydroxyethyl)benzimidazole.[1][5] These highly conjugated impurities are often difficult to remove by simple recrystallization alone.
-
Causality & Solution 1: Adsorption with Activated Carbon. Many colored impurities can be effectively removed by adsorption onto activated carbon (charcoal).[6]
-
Protocol: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution. Swirl the mixture for 5-10 minutes. Crucially , you must then perform a hot filtration to remove the carbon before allowing the solution to cool. Warning: Adding too much carbon will adsorb your product and drastically reduce the yield.[3]
-
-
Causality & Solution 2: Chemical Treatment (Advanced). For stubborn discoloration in benzimidazole derivatives, a potassium permanganate treatment can be effective.[6][7] This method oxidizes the colored impurities to a state where they can be removed.
-
Protocol: In a suitable solvent like boiling water (if solubility allows), add a dilute solution of potassium permanganate dropwise until a persistent pink color remains and a brown precipitate of manganese dioxide forms. Then, add solid sodium bisulfite portion-wise until the solution becomes clear again. Filter the hot solution to remove any inorganic residues and then allow it to cool and crystallize.[7] This is a more aggressive method and should be used judiciously.
-
-
Issue 4: The recovery yield after recrystallization is very low.
-
Question: I obtained pure crystals, but my final yield was less than 50%. Where did my product go?
-
Answer: A low yield is most commonly traced back to using an excessive volume of recrystallization solvent.[3][4] Some product will always remain dissolved in the cold solvent (the "mother liquor"), but this amount should be minimal.
-
Causality & Solution 1: Excessive Solvent. As discussed in Issue 1, using too much solvent is the primary culprit for low recovery.[3] Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Corrective Action: To recover additional product, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and might require a separate recrystallization.
-
-
Causality & Solution 2: Premature Crystallization. If the product begins to crystallize during hot filtration (e.g., to remove activated carbon or insoluble impurities), significant product can be lost on the filter paper.
-
Corrective Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing some hot, pure solvent through it just before filtering your product solution. This prevents the solution from cooling prematurely.[7]
-
-
Part 2: Standard Recrystallization Protocol for this compound
This protocol provides a reliable, step-by-step method for the purification of this compound. Ethyl acetate is often a suitable solvent, though ethanol can also be effective.
Methodology:
-
Solvent Selection: Perform a small-scale test to confirm the chosen solvent is appropriate. This compound should be sparingly soluble at room temperature but fully soluble in the hot solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., ethyl acetate) in small portions. Heat the mixture to a gentle boil with stirring. Continue adding solvent dropwise until the solid has just completely dissolved. Note the total volume of solvent used.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated carbon. Return the flask to the heat and boil gently for 5-10 minutes.
-
(Optional) Hot Filtration: If carbon was added, or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the carbon/impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for 20-30 minutes.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. The final product should be a white to off-white solid.
-
Analysis: Determine the melting point of the dried product. Pure this compound has a reported melting point in the range of 180-181°C or higher, around 189-191°C.[8] A sharp melting point within this range is a good indicator of purity.
Part 3: Visualization and Data
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common recrystallization problems.
Caption: Troubleshooting workflow for this compound recrystallization.
Solvent Selection Data
| Solvent | Boiling Point (°C) | Suitability for this compound | Comments |
| Ethyl Acetate | 77.1 | Excellent | Good differential solubility; easy to remove. Often a first choice. |
| Ethanol | 78.4 | Good | Effective, but solubility might be slightly high at room temp, potentially lowering yield. |
| Methanol | 64.7 | Fair | Can be used, but lower boiling point provides a smaller temperature gradient for crystallization.[5] |
| Water | 100.0 | Poor | Generally insoluble.[1] May be useful as an anti-solvent or for washing crude precipitates. |
| Toluene | 110.6 | Possible | High boiling point may increase risk of "oiling out".[3][9] |
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my crude this compound?
-
Q2: How do I perform a two-solvent recrystallization for this compound?
-
A two-solvent system is used when no single solvent is ideal. You would dissolve the this compound in a minimum amount of a hot "good" solvent (like ethanol), and then add a hot "bad" solvent (like water) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[11]
-
-
Q3: Can I use column chromatography for purification instead?
-
Yes, column chromatography is a viable alternative. However, as a basic nitrogen-containing heterocycle, this compound may streak on standard silica gel due to interactions with acidic silanol groups.[4] It is often recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or to use a different stationary phase like basic or neutral alumina.[4]
-
-
Q4: My purified product's melting point is sharp but lower than the literature value. What does this mean?
-
A sharp but depressed melting point is a classic sign of a eutectic mixture, indicating the presence of a significant impurity. While your product may appear crystalline and pure, it likely requires another round of purification. Re-crystallizing from a different solvent system can often remove the persistent impurity.
-
References
- The Chemistry of this compound: Properties and Synthesis. (n.d.). Alpha Origin.
- This compound | 939-70-8. (n.d.). Sigma-Aldrich.
- Technical Support Center: Purification of Benzimidazole Derivatives. (n.d.). Benchchem.
- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- This compound | 18773-95-0. (n.d.). ChemicalBook.
- ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. (n.d.). ResearchGate.
- Studies on preparation of this compound. (n.d.). ResearchGate.
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- Studies on synthesis of this compound and related benzimidazole derivatives. (1999). Journal of the Indian Chemical Society.
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of California, Irvine.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2007). Journal of Chemical & Engineering Data.
Sources
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- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 18773-95-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on synthesis of this compound and related benzimidazole derivatives [zenodo.org]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimization of Claisen-Schmidt Condensation with 2-Acetylbenzimidazole
Welcome to the technical support center for the optimization of the Claisen-Schmidt condensation reaction, with a specific focus on the synthesis of benzimidazolyl chalcones using 2-acetylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure successful and efficient synthesis.
Introduction to the Claisen-Schmidt Condensation of this compound
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, known as chalcones, through the reaction of an aldehyde with a ketone in the presence of a catalyst.[1][2][3] When employing this compound as the ketone component, this reaction opens the door to a diverse class of benzimidazole-chalcone hybrids. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7]
The core of this reaction involves the base-catalyzed deprotonation of the α-carbon of this compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent aldol addition product readily dehydrates to yield the thermodynamically stable conjugated chalcone.[8][9]
This guide will provide a comprehensive overview of the reaction, detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions to facilitate the optimization of your synthetic endeavors.
Visualizing the Reaction and Workflow
A clear understanding of the reaction mechanism and experimental workflow is paramount for successful synthesis and troubleshooting.
Claisen-Schmidt Reaction Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
Caption: General experimental workflow for chalcone synthesis.
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the synthesis of benzimidazolyl chalcones. Optimization of specific parameters may be necessary depending on the reactivity of the chosen aromatic aldehyde.
Materials:
-
This compound (1 equivalent)
-
Substituted Aromatic Aldehyde (1.1 equivalents)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound and the substituted aromatic aldehyde in ethanol.[2][5]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 40%) or KOH dropwise.[5]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10] Reaction times can vary from a few hours to overnight.[5][10]
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker of crushed ice or ice-cold water.[10]
-
Neutralization and Precipitation: Neutralize the mixture with dilute HCl until the pH is approximately 7.[10] The chalcone product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.[10]
-
Purification: Wash the crude product with cold water to remove any inorganic impurities.[10] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[10]
-
Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the final compound using techniques such as melting point determination, FT-IR, NMR, and mass spectrometry.
Troubleshooting Guide
Encountering challenges during synthesis is a common aspect of research. This section addresses potential issues and provides scientifically grounded solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the Claisen-Schmidt condensation of this compound?
A1: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective bases for this reaction, typically in aqueous or ethanolic solutions.[5][10] The choice between them is often one of laboratory availability and cost. For substrates that are sensitive to strong bases, milder catalysts or alternative methods like using solid catalysts (e.g., hydrotalcites) can be explored.[11]
Q2: My reaction is not proceeding to completion. What should I do?
A2: Incomplete reactions can stem from several factors. First, ensure your reagents and solvents are pure and anhydrous, as water can deactivate the base.[12] Next, consider the strength and amount of the base; an insufficient amount may not effectively generate the enolate.[12] You can try increasing the reaction time or gently heating the mixture, while monitoring for potential side product formation with TLC.[13]
Q3: I am observing significant side product formation. How can I minimize this?
A3: Common side reactions include the self-condensation of this compound and the Cannizzaro reaction of the aromatic aldehyde.[12] To minimize self-condensation, you can try slowly adding the this compound to a mixture of the aldehyde and base. The Cannizzaro reaction, a disproportionation of the aldehyde in the presence of a strong base, can be suppressed by using milder basic conditions, a lower reaction temperature, or by slowly adding the base to the reaction mixture.[12]
Q4: The synthesized chalcone is an oil and difficult to handle. How can I induce crystallization?
A4: If your product is an oil, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation. Trituration with a non-polar solvent like hexane can sometimes induce solidification. If these methods fail, purification by column chromatography is a reliable alternative.
Q5: What is the best way to purify the crude chalcone product?
A5: Recrystallization is the most common and effective method for purifying solid chalcones.[10] Ethanol is a frequently used solvent for this purpose.[10] The choice of recrystallization solvent will depend on the solubility of your specific chalcone derivative. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q6: Can I use a solvent-free method for this reaction?
A6: Yes, solvent-free Claisen-Schmidt condensations have been reported and can be a greener alternative.[14][15] These methods often involve grinding the reactants with a solid base, such as NaOH, in a mortar and pestle.[15] This can lead to high yields and simplified work-up procedures.[15]
Q7: How do I know what the stoichiometry of the reactants should be?
A7: Typically, a slight excess of the aromatic aldehyde (e.g., 1.1 equivalents) is used to ensure the complete consumption of the more valuable this compound.[5] However, the optimal stoichiometry may vary depending on the specific reactants and should be determined experimentally if yield is a critical factor.
References
-
Saini, R., & Choudhary, A. N. (n.d.). A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF BENZIMIDAZOLE CONTAINING CHALCONE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors. Retrieved from [Link]
-
MDPI. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Semantic Scholar. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. Retrieved from [Link]
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Zenodo. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on preparation of this compound. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]
-
MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
YouTube. (2021). Claisen Condensation: Solvent and Base Choice. Retrieved from [Link]
-
ResearchGate. (2021). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Chegg. (2020). Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation.... Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method ?. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
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Technical Support Center: 2-Acetylbenzimidazole Synthesis and Stability
Welcome to the technical support guide for 2-Acetylbenzimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of synthesizing and handling this valuable heterocyclic compound. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to ensure the success of your experiments.
Part 1: Troubleshooting Guide - Navigating Synthesis Challenges
This section addresses the most common issues encountered during the synthesis of this compound, with a focus on the critical role of pH.
Q1: My yield of this compound is significantly lower than expected after the oxidation of 2-(α-hydroxyethyl)benzimidazole. What is the most likely cause?
A1: The most critical parameter impacting the yield of this compound during its synthesis is the pH control during the workup, specifically the neutralization step after the oxidation of 2-(α-hydroxyethyl)benzimidazole.[1] Several studies have shown that for optimal yield, the pH of the solution should be carefully adjusted to a range of 5.5-6.0.[1] If the pH exceeds 7.0, a considerable decrease in the yield of this compound is observed.[1]
The primary reason for this yield loss under basic conditions is the susceptibility of the acetyl group to base-catalyzed hydrolysis. This reaction cleaves the acetyl group from the benzimidazole ring, leading to the formation of 2-aminobenzimidazole and acetic acid, thus reducing the yield of the desired product.
Troubleshooting Steps:
-
Monitor pH meticulously: Use a calibrated pH meter for accurate measurements during the neutralization of the acidic reaction mixture.
-
Slow addition of base: Add the neutralizing agent (e.g., ammonia or sodium hydroxide solution) dropwise with vigorous stirring to avoid localized areas of high pH.
-
Maintain temperature: Perform the neutralization in an ice bath to dissipate any heat generated, which can accelerate the hydrolysis reaction.
Q2: I'm observing the formation of multiple byproducts during my synthesis. How can I improve the selectivity for this compound?
A2: The formation of byproducts in benzimidazole synthesis can often be attributed to suboptimal reaction conditions. The classical Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, can be sensitive to temperature and catalysts.[2][3][4]
In the specific context of synthesizing this compound from o-phenylenediamine and lactic acid followed by oxidation, side reactions can occur at various stages. For instance, the reaction of o-phenylenediamine with pyruvic acid (a potential impurity or side-product) can lead to the formation of 3-methylbenzo-1H-dihydropyrazine-2-one instead of the desired benzimidazole.[5]
Optimization Strategies:
-
Purity of Starting Materials: Ensure the high purity of o-phenylenediamine and lactic acid.
-
Reaction Temperature: Control the temperature during the initial condensation reaction to minimize side-product formation.
-
Choice of Oxidizing Agent: While potassium dichromate is commonly used, other oxidizing agents can be explored for better selectivity.[1]
Part 2: Frequently Asked Questions (FAQs) - Understanding the Science
This section delves into the fundamental principles governing the synthesis and stability of this compound.
Q3: Why is an acidic medium generally preferred for the synthesis of the 2-(α-hydroxyethyl)benzimidazole precursor?
A3: The synthesis of the 2-(α-hydroxyethyl)benzimidazole precursor from o-phenylenediamine and lactic acid is a condensation reaction. An acidic medium, often achieved by using 4N HCl, facilitates this reaction through several mechanisms:
-
Activation of the Carboxylic Acid: The acid protonates the carbonyl oxygen of lactic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of o-phenylenediamine.
-
Prevention of Side Reactions: An acidic environment can suppress unwanted side reactions.
The overall cyclization to form the benzimidazole ring can proceed in either acidic or alkaline conditions, but the initial amide formation is often favored in an acidic medium.
Q4: What is the mechanistic basis for the instability of this compound at high and low pH?
A4: this compound, like other N-acyl- and 2-acyl-benzimidazoles, is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis for N-acetylbenzimidazole, a closely related compound, increases sharply above and below neutrality.[6]
-
Acid-Catalyzed Hydrolysis (Low pH): At low pH, the carbonyl oxygen of the acetyl group gets protonated. This protonation makes the carbonyl carbon significantly more electrophilic, facilitating the nucleophilic attack by a water molecule. This leads to the cleavage of the amide bond and the formation of 2-aminobenzimidazole and acetic acid.
-
Base-Catalyzed Hydrolysis (High pH): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-N bond and the formation of the 2-aminobenzimidazole anion and acetic acid. This is the primary reason for the significant yield loss when the pH exceeds 7 during the synthesis workup.
The stability of benzimidazole derivatives in solution has been shown to be pH-dependent, with different acid-base species present at various pH values.
Q5: How does pH affect the stability of this compound in solution during storage or in an experimental assay?
A5: Based on the hydrolysis mechanisms described above, this compound is expected to have its maximum stability in a near-neutral pH range (approximately pH 6-7). When preparing stock solutions or designing assays, it is crucial to consider the pH of the solvent system.
-
For long-term storage: It is advisable to store this compound as a solid in a cool, dry place. If a stock solution is necessary, using a buffered solvent system in the pH 6-7 range is recommended.
-
For experimental assays: Be mindful of the pH of your assay buffer. If the assay requires highly acidic or basic conditions, the stability of this compound over the time course of the experiment should be evaluated. A stability-indicating HPLC method can be used to monitor the degradation of the compound under different pH conditions.[7][8][9]
Part 3: Experimental Protocols and Data
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on literature methods.[5][10]
Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole
-
In a round-bottom flask, dissolve o-phenylenediamine in 4N hydrochloric acid.
-
Add lactic acid to the solution.
-
Reflux the mixture for an appropriate time, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 7-8 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-(α-hydroxyethyl)benzimidazole.
Step 2: Oxidation to this compound
-
Suspend 2-(α-hydroxyethyl)benzimidazole in a solution of dilute sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium dichromate in water, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Crucial Step: Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of concentrated ammonium hydroxide. Meticulously monitor the pH and maintain it in the range of 5.5-6.0 .
-
Filter the precipitated this compound, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Data Summary: pH-Dependent Yield of this compound
| pH during Neutralization | Observed Yield of this compound | Reference |
| 5.5 - 6.0 | High (Optimal) | [1] |
| > 7.0 | Significantly Decreased | [1] |
Part 4: Visualizing the Process
Workflow for pH-Critical Synthesis
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 2-Acetylbenzimidazole Production
Welcome to the technical support center for 2-Acetylbenzimidazole (2-ABZ) synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the production of this valuable heterocyclic intermediate from laboratory scale to pilot plant or manufacturing scale. Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent during bench-scale experiments. This document provides in-depth, field-proven insights in a troubleshooting Q&A format to help you anticipate, diagnose, and resolve common issues encountered during the scale-up of this compound production.
The Synthetic Pathway: A Two-Step Approach
The most common and industrially viable route to this compound involves a two-step process starting from o-phenylenediamine.[1][2]
-
Condensation: o-Phenylenediamine is condensed with lactic acid, typically under acidic conditions (the Phillips-Ladenburg reaction), to form the intermediate, 2-(α-hydroxyethyl)benzimidazole.[1][2][3][4]
-
Oxidation: The secondary alcohol of the intermediate is then oxidized to the corresponding ketone, this compound.[1][5][6] Various oxidizing agents can be used, but potassium dichromate in an acidic medium is frequently reported to give high yields.[1][5]
Section 1: Reaction Control & Exotherm Management
The oxidation step is notoriously exothermic and represents a significant safety and control challenge during scale-up.[7][8] Failure to manage the heat evolution can lead to runaway reactions, side product formation, and compromised batch safety.
Q1: We are scaling up the oxidation of 2-(α-hydroxyethyl)benzimidazole using potassium dichromate and sulfuric acid. In the lab, the reaction was manageable, but in the pilot reactor, we are observing a dangerous exotherm that is difficult to control with the reactor jacket. What is causing this, and how can we mitigate it?
A1: This is a classic scale-up challenge related to the surface-area-to-volume ratio. As the reactor size increases, the volume of the reaction mixture (which generates heat) increases by a cube function (V ∝ r³), while the surface area of the reactor available for heat exchange (cooling) only increases by a square function (A ∝ r²). This fundamental principle means that heat dissipation becomes significantly less efficient at a larger scale.
The oxidation with dichromate is highly exothermic, and the inability to remove heat effectively will cause the internal temperature to rise rapidly.[7] This temperature spike can accelerate the reaction rate, leading to a thermal runaway.
Troubleshooting & Mitigation Protocol:
-
Controlled Addition is Key: Do not charge all reagents at once. The most critical parameter to control is the addition rate of the oxidizing agent (potassium dichromate solution).
-
Recommendation: Add the dichromate solution subsurface via a dosing pump over an extended period (e.g., 2-4 hours). This allows the cooling system to keep pace with the heat generation.
-
-
Monitor Internal Temperature (T_i): Rely on the internal temperature probe, not the jacket temperature (T_j). The difference between these (ΔT = T_i - T_j) is a direct indicator of the heat being generated. A large or rapidly increasing ΔT signals that the reaction rate is exceeding the cooling capacity.
-
Perform Reaction Calorimetry: Before scaling up, a reaction calorimetry (RC1) study is essential.[8][9] This will quantify the heat of reaction (ΔH_r), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise (ΔT_ad).[9] This data is crucial for designing a safe process and ensuring your cooling system is adequate.[8]
-
Reverse Addition: Consider adding the intermediate solution to the oxidizing agent. Sometimes, maintaining an excess of the oxidant can lead to a more controlled reaction profile, but this must be verified at the lab scale first.
-
Solvent and Concentration: Ensure the reaction is not overly concentrated. Using a sufficient amount of solvent (e.g., water/dilute acetic acid) acts as a heat sink, absorbing some of the energy released.[5]
Section 2: Impurity Profile & Side Reactions
The purity of your final this compound is critical for its use as a synthon in subsequent pharmaceutical syntheses.[5][6] Scale-up can often introduce new or elevate existing impurities due to prolonged reaction times, localized temperature spikes, or changes in mixing efficiency.
Q2: After scaling up, our HPLC analysis shows a new, significant impurity that we did not observe at the lab scale. What are the likely side products, and how can we control their formation?
A2: The formation of new or increased levels of impurities at scale is common and often linked to heat and mass transfer limitations. In the synthesis of this compound, several side reactions can occur.
Potential Impurities and Their Causes:
| Impurity/Side Product | Potential Cause | Mitigation Strategy |
| Benzimidazole-2-carboxylic acid | Over-oxidation of the acetyl group or the intermediate alcohol, often caused by localized high temperatures or excess oxidant.[2] | Strict temperature control, controlled addition of oxidant, and precise stoichiometric charge of the oxidant. |
| Unreacted 2-(α-hydroxyethyl)benzimidazole | Incomplete oxidation due to poor mixing, insufficient oxidant, or too short a reaction time. | Increase mixing efficiency (baffle design, agitator speed), verify oxidant stoichiometry, and monitor reaction completion by TLC/HPLC. |
| Quinoxaline derivatives | Formation during the initial condensation step if a dicarbonyl impurity (like pyruvaldehyde) is present in the lactic acid starting material.[5] | Use high-purity lactic acid. Analyze starting materials for carbonyl impurities before use. |
| Polymeric/Tarry materials | Degradation of o-phenylenediamine or the product at high temperatures, especially under strongly acidic conditions. | Maintain strict temperature control. Ensure rapid cooling after reaction completion. Consider neutralizing the reaction mixture promptly during work-up.[5] |
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting workflow for identifying and mitigating unknown impurities.
Section 3: Work-up, Crystallization, & Isolation
Obtaining a crystalline, easily filterable solid with high purity is the goal of the isolation step. Scale-up can present challenges in crystallization and filtration that affect yield, purity, and handling.
Q3: In the lab, we get a nice crystalline product after neutralization. In the pilot plant, we are getting an oily precipitate that is very difficult to filter and handle. Why is this happening?
A3: This issue, often called "oiling out," occurs when the product precipitates from the solution above its melting point or as a supersaturated, amorphous oil rather than forming an ordered crystal lattice. This is a common scale-up problem related to differences in cooling rates, mixing, and localized concentration gradients.
Causality and Troubleshooting:
-
Neutralization Rate & Temperature: The neutralization of the acidic reaction mixture is a critical step.[5] Adding the base (e.g., ammonia or sodium hydroxide) too quickly can cause localized pH spikes and significant heat generation, promoting oiling out.
-
Protocol: Cool the reaction mixture before neutralization. Add the base slowly and subsurface with good agitation to maintain a uniform pH and temperature throughout the vessel.
-
-
Crystallization Temperature: Your product may be more soluble at the slightly higher temperatures maintained in a large, slowly cooling reactor. The solution becomes supersaturated too quickly upon cooling, favoring amorphous precipitation over controlled crystallization.
-
Recommendation: After neutralization, hold the batch at a temperature where the product is just soluble. Then, implement a controlled cooling ramp (e.g., 10-20 °C per hour) to allow for slow, ordered crystal growth.
-
-
Seeding: Seeding is crucial for inducing crystallization at the right time and in the desired polymorphic form.
-
Step-by-Step Seeding Protocol:
-
Cool the neutralized batch to a temperature where it is slightly supersaturated.
-
Add a small amount (0.1-1.0% w/w) of previously isolated, pure this compound as seed crystals.
-
Hold the batch at this temperature for 1-2 hours to allow the seed crystals to mature.
-
Resume the controlled cooling ramp to complete the crystallization.
-
-
-
Solvent Choice: The presence of residual organic solvents or impurities can act as an "anti-solvent" or disrupt crystal formation. Ensure the solvent system is consistent with the lab-scale process. In some cases, adding a co-solvent can improve crystallization behavior.[10]
Section 4: Process Safety Management (PSM)
The scale-up of any process involving hazardous chemicals, particularly strong oxidizers and acids, must be governed by a robust Process Safety Management (PSM) program to prevent accidents.[11][12]
Q4: What are the key process safety considerations we must address before scaling this synthesis to a manufacturing facility?
A4: A comprehensive Process Safety Management (PSM) program, as outlined by OSHA's 29 CFR 1910.119 standard, is critical.[12][13] For this specific synthesis, the key hazards are the use of a strong oxidizer (potassium dichromate, a chromium (VI) compound) and corrosive acids, along with the potential for a runaway reaction.
Key PSM Elements to Implement:
Caption: Key elements of a Process Safety Management program.
-
Process Hazard Analysis (PHA): Conduct a formal PHA (e.g., a HAZOP study) to identify, evaluate, and control the hazards of the process. This should scrutinize the risks of thermal runaway, reagent handling (Cr(VI) is a carcinogen), and potential for hazardous gas release.
-
Standard Operating Procedures (SOPs): Develop detailed written SOPs for every step, including reagent charging, reaction monitoring, work-up, and emergency shutdown procedures.[13]
-
Mechanical Integrity: Ensure all equipment (reactor, pumps, probes) is properly rated for the chemicals and conditions used. This includes regular inspection and testing of pressure relief valves and cooling systems.[13]
-
Management of Change (MOC): Any deviation from the established process—be it a change in reagent supplier, equipment, or procedure—must go through a formal MOC review to assess its impact on safety.[13]
-
Training: All personnel involved must be thoroughly trained on the SOPs, the specific hazards of the chemicals, and the emergency response procedures.[13]
By systematically addressing these technical and safety challenges, the scale-up of this compound production can be achieved efficiently, safely, and with high product quality.
References
-
This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Studies on preparation of this compound. (2015). ResearchGate. Available at: [Link]
-
Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Studies on synthesis of this compound and related benzimidazole derivatives. (1999). Zenodo. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Available at: [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. Available at: [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Available at: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. Available at: [Link]
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Synthetic application and scale up reaction. ResearchGate. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]
-
A Review on Modern Approaches to Benzimidazole Synthesis. (2022). PubMed. Available at: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PubMed. Available at: [Link]
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Oxidation of Drugs during Drug Product Development: Problems and Solutions. OUCI. Available at: [Link]
-
Process Safety Management in Manufacturing: A Primer. (2023). Veriforce. Available at: [Link]
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Are oxidation reactions (not oxidation reduction, but specifically I mean oxidation) always exothermic? (2015). Quora. Available at: [Link]
-
OSHA Process Safety Management: Complete Guide (2025). (2025). Field1st. Available at: [Link]
-
1910.119 - Process safety management of highly hazardous chemicals. OSHA. Available at: [Link]
-
Process Safety. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. (2015). International Journal of Engineering and Applied Sciences. Available at: [Link]
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. Available at: [Link]
-
ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. ResearchGate. Available at: [Link]
- Crystals of benzimidazole derivatives and their production. Google Patents.
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Removal of impurities from crude 2-Acetylbenzimidazole
An Application Scientist's Guide to Purifying Crude 2-Acetylbenzimidazole
Introduction: Navigating the Challenges of Purity
This compound is a cornerstone intermediate in the synthesis of various high-value molecules, including pharmaceuticals and the widely used fungicide, Thiabendazole.[1] Its synthesis, commonly achieved through the oxidation of 2-(α-hydroxyethyl)benzimidazole, can introduce a variety of impurities that complicate downstream applications.[1][2][3] This guide serves as a technical support center for researchers, scientists, and process chemists, offering practical, field-proven solutions to common purification challenges. Drawing from established chemical principles and methodologies, we will explore how to diagnose purity issues and implement effective purification strategies.
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification of this compound. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step protocol to resolve the issue.
Issue 1: TLC Analysis Shows Multiple Spots, Including What Appears to be Starting Material.
Question: My reaction seems to be complete, but TLC analysis of the crude product shows a spot corresponding to the 2-(α-hydroxyethyl)benzimidazole starting material and another major spot for the product. What is the most efficient way to separate these?
Expert Analysis: The presence of unreacted starting material, 2-(α-hydroxyethyl)benzimidazole, is a common issue, especially if the oxidation reaction did not go to completion. The key difference between your starting material and the desired this compound product is the functional group at the 2-position: a secondary alcohol versus a ketone. This difference in polarity is significant enough to allow for efficient separation using silica gel column chromatography. The more polar alcohol will have a stronger affinity for the silica gel and will elute more slowly than the less polar ketone product.
Workflow: Purification via Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: Column Chromatography
-
TLC Analysis & Eluent Selection:
-
Develop a thin-layer chromatography (TLC) method to visualize the separation. A good starting point for the solvent system (eluent) is a mixture of ethyl acetate and hexane.
-
Spot your crude material on a TLC plate and test various ratios (e.g., 1:4, 2:3, 1:1 ethyl acetate:hexane).
-
The ideal eluent system will show good separation between the starting material spot and the product spot, with the product (this compound) having a higher Rf value (retention factor) of approximately 0.3-0.4.[4]
-
-
Column Preparation:
-
Select a glass column with a diameter appropriate for your sample size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by mass).[5]
-
Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) and carefully pack the column to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane). This is known as a gradient elution.
-
Collect the eluting solvent in a series of test tubes (fractions).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified solid product.
-
Issue 2: The Final Product is Off-White, Yellow, or Brown.
Question: After initial purification, my this compound is still colored. How can I decolorize it to get a white powder?
Expert Analysis: Colored impurities are often high molecular weight by-products or degradation products formed from minor side reactions, especially during oxidation.[6] These are typically present in very small quantities but are highly chromophoric. A highly effective and economical method for removing such impurities is treatment with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a vast surface area that readily adsorbs large, nonpolar, colored molecules, while leaving your desired, less bulky product in solution.[7]
Detailed Protocol: Decolorization with Activated Carbon during Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent. Ethyl acetate or ethanol are often good choices for this compound.[3][8] The ideal solvent should dissolve the compound when hot but not when cold.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the colored crude product in the minimum amount of boiling solvent.
-
Charcoal Addition:
-
Remove the flask from the heat source to prevent flash boiling.
-
Add a very small amount of activated carbon (typically 1-2% of the solute's mass) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat to boiling for 5-10 minutes.
-
-
Hot Filtration:
-
This is the most critical step. The goal is to remove the charcoal while keeping the desired product dissolved.
-
Set up a hot filtration apparatus: place a funnel with fluted filter paper over a clean, pre-warmed receiving flask.
-
Keep the solution hot and pour it quickly through the fluted filter paper. The charcoal will be trapped by the paper, and the clear, colorless filtrate will be collected.
-
-
Crystallization and Isolation:
-
Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure, white crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A common synthetic route is the oxidation of 2-(α-hydroxyethyl)benzimidazole.[1][3] Based on this, the primary impurities are:
-
Unreacted Starting Material: 2-(α-hydroxyethyl)benzimidazole.
-
Over-oxidation Product: Benzimidazole-2-carboxylic acid can form if the oxidation is too harsh or prolonged.[10]
-
Inorganic Salts: Residuals from the oxidizing agent (e.g., chromium or manganese salts) if not properly removed during the workup.
-
Side-Reaction Products: Depending on the specific precursors, other heterocyclic compounds may form. For example, reacting o-phenylenediamine with pyruvic acid can yield 3-methylbenzo-1H-dihydropyrazine-2-one as a by-product.[10]
Q2: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent should exhibit the following properties:
-
It dissolves the compound completely when hot but poorly when cold.
-
It dissolves the impurities well at all temperatures or not at all.
-
It does not react with the compound.
-
It has a boiling point below the melting point of the compound.
To find the best solvent, perform small-scale solubility tests with various candidates such as water, ethanol, methanol, ethyl acetate, and toluene.[9] A summary of expected solubilities is provided below.
| Solvent | Solubility of this compound | Common Impurities |
| Water | Insoluble[1] | Dissolves inorganic salts. |
| Ethanol/Methanol | Soluble when hot, less soluble when cold. | Good general-purpose solvents. |
| Ethyl Acetate | Good solubility profile for recrystallization.[3][8] | Effective for many organic by-products. |
| Hexane/Toluene | Low polarity, likely poor solubility. | Useful as an anti-solvent in a two-solvent system. |
Q3: Can I use an acid-base extraction to purify my crude product?
Yes, this can be a very powerful technique, especially if you suspect the presence of the acidic over-oxidation by-product, benzimidazole-2-carboxylic acid. The benzimidazole core is weakly basic.
Logical Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains your purified product, while the aqueous layer contains the salt of the acidic impurity.
-
Further wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the purified this compound.
References
- The Chemistry of this compound: Properties and Synthesis. (n.d.). Vertex AI Search.
- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry, 11(4), 11562-11591.
- ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. (1999).
- Studies on preparation of this compound. (n.d.).
- Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Journal of the Indian Chemical Society, 76(3), 140-143.
- Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. (2015). International Journal of Engineering and Applied Sciences, 2(11).
- This compound | 939-70-8. (n.d.). Sigma-Aldrich.
- This compound | CAS#:18773-95-0. (n.d.). Chemsrc.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chrom
- A process for the optical purification of benzimidazole derivatives. (2005).
- Technical Support Center: Purification of Benzimidazole Deriv
- This compound | CAS#:939-70-8. (n.d.). Chemsrc.
- Hozien, Z. A. (1993). Synthesis of some new heterocyclic systems derived from this compound. Journal of Chemical Technology & Biotechnology, 57(4), 335-341.
- Recrystallization of Benzoin. (n.d.).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- A kind of process for purification of albendazole. (2018).
Sources
- 1. nbinno.com [nbinno.com]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN107935939A - A kind of process for purification of albendazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. zenodo.org [zenodo.org]
Preventing degradation of 2-Acetylbenzimidazole during storage
Technical Support Center: 2-Acetylbenzimidazole
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but a deeper understanding of the chemistry involved, enabling you to make informed decisions to protect the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For routine short-to-medium term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2][3] While supplier data often suggests storage at room temperature, for long-term stability and to minimize the risk of subtle degradation, storage at 2-8°C is recommended.
Q2: I've noticed my white this compound powder has started to turn yellow. What does this mean?
A color change from white or light yellow to a more pronounced yellow or brownish hue is a common visual indicator of chemical degradation.[4] This is often due to the formation of new chromophoric compounds resulting from oxidation or other degradation pathways. If you observe a color change, it is crucial to re-analyze the compound for purity before use.
Q3: Can I store this compound in solution? If so, what solvent is best?
Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If you must prepare stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare the solution fresh and use it as quickly as possible. For short-term storage of solutions, store at -20°C or -80°C and protect from light. Avoid aqueous or protic solvents like alcohols for storage, as they can participate in hydrolysis.
Q4: What are the main ways this compound can degrade?
The primary degradation pathways for this compound are oxidation and hydrolysis . The benzimidazole ring system and the acetyl group are both susceptible to chemical changes, especially when exposed to air (oxygen), moisture, light, and non-neutral pH.[5][6][7]
Understanding the Chemistry of Degradation
To effectively prevent degradation, it's essential to understand the underlying chemical mechanisms. This compound possesses two key reactive sites: the benzimidazole ring and the acetyl group's carbonyl carbon.
Oxidative Degradation
The benzimidazole ring can be susceptible to oxidation, but a more likely pathway involves the oxidative cleavage of the acetyl group. This is particularly relevant during long-term storage with exposure to atmospheric oxygen. The likely product of this degradation is Benzimidazole-2-carboxylic acid . This is supported by studies on similar benzimidazole derivatives where side chains are oxidized to carboxylic acids.[5][8][9]
Hydrolytic Degradation
The acetyl group, a ketone, is susceptible to hydrolysis, especially under acidic or basic conditions, although it can occur slowly at neutral pH if water is present.[6] This reaction would also yield Benzimidazole-2-carboxylic acid and acetic acid. The stability of this compound has been noted to decrease significantly at a pH above 7.0.[5][9]
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide: Storage and Handling Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Unexpected Results or Loss of Activity in an Experiment
-
Possible Cause: The this compound used may have degraded, leading to lower effective concentration and the presence of interfering impurities.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Issue 2: Inconsistent Results Between Different Batches of Compound
-
Possible Cause: Different lots may have been stored under varying conditions, leading to different levels of degradation.
-
Solution:
-
Qualify New Batches: Never assume a new batch has the same purity as a previous one. Perform a purity check using the HPLC method outlined below upon receiving a new lot.
-
Standardize Storage: Ensure all batches are stored under the same, optimal conditions as described in the storage recommendations table.
-
Retain Samples: Keep a small, properly stored sample from each batch as a reference standard for future comparisons.
-
Data and Protocols
Table 1: Recommended Storage Conditions Summary
| Condition | Solid Compound (Long-Term) | Stock Solution (Short-Term) |
| Temperature | 2-8°C | -20°C to -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) if possible | Headspace flushed with inert gas |
| Light | Amber glass vial, store in the dark | Amber vial or tube wrapped in foil |
| Container | Tightly sealed, low-moisture permeability | Tightly sealed, appropriate for freezing |
Protocol 1: Visual Inspection
A simple, first-line check for potential degradation.
-
Reference: Use a fresh, high-purity sample or a picture from the supplier as a reference for the expected appearance (typically a white to off-white or light yellow crystalline solid).[1][4]
-
Observation: Place a small amount of your sample on a white background (like a weighing paper).
-
Assessment: Compare your sample to the reference. Note any significant color changes towards yellow or brown, changes in crystallinity, or clumping (which may indicate moisture absorption).
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This proposed method is designed to separate this compound from its primary potential degradant, Benzimidazole-2-carboxylic acid. Method validation and optimization may be required for your specific equipment and samples.[10][11][12]
-
Instrumentation:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Phosphate buffer (e.g., 20 mM potassium phosphate), pH adjusted to 3.0 with phosphoric acid.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 90% A / 10% B, ramp to 30% A / 70% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 275 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the sample diluent to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Results:
-
Benzimidazole-2-carboxylic acid, being more polar, will have a shorter retention time than the parent compound, this compound.
-
Purity can be calculated based on the area percent of the main peak. The appearance of a growing peak at the retention time of the degradant over time indicates instability.
-
Protocol 3: Performing a Simple Forced Degradation Study
To proactively assess the stability of your material, you can perform a forced degradation study.[6][7][13] This involves intentionally exposing the compound to harsh conditions.
-
Prepare Samples: Prepare several samples of this compound in solution (~0.1 mg/mL in Acetonitrile/Water 50:50) and as a solid.
-
Acid Hydrolysis: To a solution sample, add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To a solution sample, add 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: To a solution sample, add 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to direct, strong light (e.g., a photostability chamber or near a UV lamp) for 24 hours.
-
Analysis: After the stress period, prepare all samples as described in the HPLC protocol and analyze them alongside an unstressed control sample. This will reveal the primary degradation products and the conditions under which the compound is least stable.
By implementing these guidelines and protocols, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- The Chemistry of this compound: Properties and Synthesis. (n.d.).
- Forced Degrad
- Dubey, S. K., & Kumar, A. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591.
- Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
- Singh, R., & Ansari, M. A. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5).
- Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Journal of the Indian Chemical Society, 76(3), 140-143.*
- Synthesis of benzimidazole-2-carboxylic acid. (n.d.). PrepChem.com.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.).
- Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- Studies on preparation of this compound. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Development of stability indicating method for quality assessment of African Albendazole tablets. (n.d.).
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
- This compound. (n.d.). Sigma-Aldrich.
- Wagh, A., et al. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- This compound Safety D
- This compound Safety D
Sources
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- 2. This compound | 939-70-8 [sigmaaldrich.com]
- 3. This compound | 939-70-8 [sigmaaldrich.com]
- 4. This compound | 18773-95-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsm.com [ijpsm.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Catalyst Selection for 2-Acetylbenzimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-Acetylbenzimidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and make informed decisions about catalyst selection. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Section 1: Understanding the Synthetic Pathways
Q1: What are the primary synthetic routes to this compound, and what are their inherent challenges?
There are two predominant pathways for synthesizing this compound, each with distinct advantages and challenges that influence catalyst selection.
-
Pathway A: The Two-Step Lactic Acid Route. This is the most widely reported and reliable method. It involves an initial acid-catalyzed condensation of o-phenylenediamine with lactic acid to form the intermediate 2-(α-hydroxyethyl)benzimidazole. This intermediate is then oxidized to yield the final product, this compound.[1][2] The primary challenge lies in the second step, which requires a selective and efficient oxidizing agent to avoid side reactions.[3]
-
Pathway B: The Direct Pyruvic Acid Route. This route attempts a direct condensation of o-phenylenediamine with pyruvic acid. While seemingly more atom-economical, this pathway is notoriously problematic. Under many conditions, it preferentially yields an undesired side product, 3-methylquinoxaline-2(1H)-one, instead of the target benzimidazole.[2][4] Overcoming this selectivity issue is a significant catalytic challenge.
The choice between these pathways often dictates the entire catalytic and optimization strategy.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q2: I am getting a very low yield during the condensation of o-phenylenediamine and lactic acid (Pathway A, Step 1). What are the likely causes and solutions?
Low yields in this initial condensation step often stem from suboptimal reaction conditions or catalyst choice.
-
Probable Cause 1: Ineffective Acid Catalysis. The classic Phillips condensation requires strong acidic conditions to protonate the carbonyl of lactic acid, enhancing its electrophilicity.[1] If the acid concentration is too low, the reaction rate will be negligible.
-
Probable Cause 2: Thermal Degradation. While heat is required, excessively high temperatures can lead to the degradation of starting materials or the desired intermediate, especially during prolonged reaction times.[6]
-
Solution: Conduct a temperature optimization study. Start at a moderate temperature (e.g., 100-130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, minimizing degradation.[7]
-
-
Probable Cause 3: Impure Reagents. o-Phenylenediamine is susceptible to air oxidation, appearing as dark, discolored crystals. Using oxidized starting material will invariably lead to lower yields and purification difficulties.
-
Solution: Use high-purity, light-colored o-phenylenediamine. If necessary, purify it by recrystallization or sublimation before use. Ensure your lactic acid and solvent are anhydrous if the chosen catalyst is sensitive to water.[6]
-
Q3: My oxidation of 2-(α-hydroxyethyl)benzimidazole is incomplete or produces multiple spots on TLC (Pathway A, Step 2). How can I select the right oxidizing agent?
The oxidation step is critical and requires careful selection of the reagent to maximize yield and minimize over-oxidation or side-product formation.
-
Probable Cause: Inappropriate Oxidizing Agent or Conditions. Not all oxidizing agents are equally effective for this specific transformation. The reaction's success also depends heavily on factors like pH and temperature.[1][3]
-
Solution: Choose an oxidizing agent based on desired yield, safety, and experimental convenience. Potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid is highly effective, often providing the best yields.[3] However, it generates chromium waste. Alternatives like hydrogen peroxide in glacial acetic acid or ceric ammonium nitrate (CAN) are also effective and may be considered "greener" options.[3] Crucially, when using acid dichromate, maintaining acidic conditions during the reaction and subsequent careful neutralization are vital for maximizing yield.[1][3]
-
| Oxidizing Agent | Typical Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| K₂Cr₂O₇ / dil. H₂SO₄ | Acidic, moderate temp. | ~72% | High yield, reliable | Toxic chromium waste | [3] |
| H₂O₂ / gl. Acetic Acid | Acidic, room temp. | Good | "Green" byproduct (H₂O) | Can be slower, potential for side reactions | [3] |
| Ceric Ammonium Nitrate (CAN) | Acidic, aqueous | Good | Mild conditions, effective | Stoichiometric metal reagent | [3] |
| Potassium Permanganate (KMnO₄) | Acetone | Unsuccessful | N/A | Often leads to over-oxidation to carboxylic acid | [2] |
Q4: I am attempting the direct synthesis from pyruvic acid (Pathway B) but only isolate the quinoxalone side product. Is there a catalytic solution?
Yes, this is the classic selectivity problem with Pathway B. The formation of the six-membered quinoxalone ring is often kinetically and thermodynamically favored over the five-membered benzimidazole ring under standard conditions.[2][4]
-
Probable Cause: Lack of Directed Catalysis. Standard acid or base catalysis does not provide the necessary steric or electronic environment to favor the desired cyclization.
-
Solution: Explore Amino Acid Catalysis. Recent studies have shown that amino acids can act as effective organocatalysts for the reaction between o-phenylenediamines and α-keto acids.[4] While the reaction between o-phenylenediamine and pyruvic acid in water at room temperature disappointingly yields only the quinoxalone, the introduction of an amino acid catalyst can potentially alter the reaction pathway.[4] The proposed mechanism involves the formation of an iminium ion intermediate that guides the cyclization towards the desired benzimidazole product. This remains an active area of research and requires careful screening of different amino acids and reaction conditions.
-
Section 3: Catalyst Selection FAQs
Q5: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
The choice depends on your primary goal: ease of development, scalability, or environmental impact.
-
Homogeneous Catalysts (e.g., HCl, L-proline, Er(OTf)₃) are dissolved in the reaction medium.
-
Pros: Often exhibit higher activity and selectivity due to better accessibility of active sites. They are excellent for laboratory-scale discovery and optimization.[8][9]
-
Cons: Difficult to separate from the reaction mixture, leading to product contamination and preventing catalyst reuse. This can be a significant drawback for large-scale production.
-
-
Heterogeneous Catalysts (e.g., Au/TiO₂, MgO@DFNS, Cu-nanoparticles) are in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution).[10][11]
-
Pros: Easily separated by simple filtration, allowing for catalyst recycling and reuse, which is cost-effective and environmentally friendly. They are ideal for industrial applications and continuous flow processes.[12]
-
Cons: May exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. Catalyst leaching (active metal dissolving into the solution) can sometimes be an issue.
-
Caption: Decision workflow for catalyst selection.
Q6: What are the specific advantages of using organocatalysts like L-proline or "green" catalysts?
"Green" chemistry principles are increasingly important in modern synthesis.
-
L-Proline: This readily available and inexpensive amino acid has emerged as a versatile organocatalyst for benzimidazole synthesis.[8]
-
Advantages: It operates under mild conditions, is non-toxic, and can provide high yields.[13] It is particularly effective for the condensation of o-phenylenediamines with aldehydes.[14] Using L-proline in an aqueous medium at a controlled pH can offer an exceptionally green and efficient synthetic route.[13]
-
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[5][7] It is often paired with solvent-free conditions or green solvents.
-
Heterogeneous and Reusable Catalysts: As discussed in Q5, catalysts like Erbium triflate (Er(OTf)₃) or Montmorillonite K10 clay can be recycled and reused, reducing waste and cost.[5] The use of water as a solvent, when possible, further enhances the environmental credentials of the synthesis.[9][13]
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Lactic Acid Condensation and Oxidation (Pathway A)
This two-step protocol is based on well-established literature methods.[1][3]
Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole
-
To a round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and lactic acid (9.0 g, 0.1 mol).
-
Slowly add 4N hydrochloric acid (75 mL) to the mixture.
-
Heat the reaction mixture under reflux for 2-3 hours, monitoring completion by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by slowly adding aqueous ammonia solution until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry. The crude 2-(α-hydroxyethyl)benzimidazole can be recrystallized from absolute ethanol to yield the pure intermediate (Typical yield: ~77%).[1]
Step 2: Oxidation to this compound
-
In a flask, dissolve 2-(α-hydroxyethyl)benzimidazole (1.62 g, 0.01 mol) in dilute sulfuric acid (e.g., 3M, 20 mL).
-
Prepare a solution of potassium dichromate (K₂Cr₂O₇) (1.47 g, 0.005 mol) in water (10 mL).
-
Cool the benzimidazole solution in an ice bath and slowly add the potassium dichromate solution dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Again, cool the mixture and neutralize with aqueous ammonia.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound (Typical yield: ~72%).[3]
Safety Note: Potassium dichromate is highly toxic and a known carcinogen. Handle with extreme care using appropriate personal protective equipment and dispose of chromium waste according to institutional guidelines.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on synthesis of this compound and related benzimidazole derivatives [zenodo.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. ijrar.org [ijrar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of some new heterocyclic systems derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Acetylbenzimidazole Derivatives: A Guide for Medicinal Chemists
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds, including the natural product Vitamin B12.[1][2] Among its many variations, 2-acetylbenzimidazole stands out as a particularly valuable and versatile synthon.[3] Its reactive carbonyl and amino groups serve as ideal handles for chemical modification, allowing for the synthesis of a vast library of heterocyclic compounds with diverse and potent biological activities.[3] This guide provides a comparative analysis of these derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. By synthesizing experimental data and explaining the underlying structure-activity relationships (SAR), this document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development.
The this compound Scaffold: A Foundation for Bioactivity
Benzimidazole, a fused heterocyclic system of benzene and imidazole, owes its pharmacological importance to its structural similarity to naturally occurring purines, enabling it to interact with a wide range of biological targets.[4] The addition of an acetyl group at the 2-position creates this compound, a key starting material for building more complex and potent molecules.
The primary synthetic utility of this compound lies in the reactivity of its acetyl group. The carbonyl function readily participates in reactions like the Claisen-Schmidt condensation with various aromatic aldehydes.[3][5] This reaction yields benzimidazole-chalcones, which are not only often biologically active themselves but also serve as crucial intermediates for synthesizing a plethora of other heterocyclic systems like pyrazolines, pyrimidines, and thiazines.[3] This synthetic accessibility makes the this compound core an attractive starting point for drug discovery campaigns.
Structure-Activity Relationship Insights:
-
Heterocyclic Attachments: Linking the benzimidazole core to other nitrogen-bearing rings (e.g., morpholine) has been shown to produce potent cytotoxic effects. [3]* Pyrazoles: Pyrazole derivatives synthesized from benzimidazole chalcones have demonstrated significant anticancer activity. [3][6]* Thiobenzimidazoles: 2-thiobenzimidazole derivatives have shown effective antitumor activity, with some compounds binding to the ATP-binding pocket of CDK2. [7] Comparative Performance Data of Selected Anticancer Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 | Reference |
| Morpholinopropyl-substituted | Compound 41 | MCF-7 (Breast) | 8.91 µM | [3] |
| Morpholinopropyl-substituted | Compound 41 | OVCAR-3 (Ovarian) | 10.76 µM | [3] |
| 2-Thiobenzimidazole | Compound 3c | HCT-116 (Colon) | 0.44 µM | [7] |
| 2-Thiobenzimidazole | Compound 3l | TK-10 (Renal) | 0.46 µM | [7] |
| Various 2-substituted | Not specified | HEPG2, MCF7, HCT 116 | <10 µg/mL | [8] |
2.3. Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common therapies. Benzimidazole derivatives have been extensively investigated as new anti-inflammatory agents. [9][10][11] Experimental Rationale: A standard in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced rat paw edema test. In this assay, inflammation is induced by injecting carrageenan into a rat's paw, and the effectiveness of a drug is measured by its ability to reduce the resulting swelling. In vitro assays often measure the inhibition of key inflammatory enzymes like Cyclooxygenase (COX-1 and COX-2) or lipoxygenases (LOX). [9][12] Structure-Activity Relationship Insights:
-
Pyrazole Derivatives: Pyrazoles derived from this compound chalcones have shown significant percentage inhibition of edema in animal models. [3]* COX/LOX Inhibition: The anti-inflammatory effect is often attributed to the inhibition of prostaglandins synthesis via the COX pathway. [10]Some derivatives show potent inhibition of COX and 5-LOX enzymes as well as inflammatory cytokines like TNF-α and IL-6. [12][13]* Substituent Effects: The nature and position of substituents on the benzimidazole scaffold greatly influence anti-inflammatory activity. For example, a hydrophilic group at a specific position can enhance COX-2 inhibition, while a lipophilic group may favor COX-1 inhibition. [11] Comparative Performance Data of Selected Anti-inflammatory Derivatives
| Derivative Class | Assay Model | Result (% Inhibition) | Dose | Reference |
| Pyrazole Derivative | Carrageenan-induced edema | 63.63% | 200 mg/mL | [3] |
| Pyrimidine Derivative | Carrageenan-induced edema | Good activity | Not specified | [3] |
| Schiff Base Complex | Carrageenan-induced edema | ~55% | 100 mg/kg | [13] |
| Phenyl-substituted | Carrageenan-induced edema | 67% | 20 mg/kg | [13] |
2.4. Antiviral Activity
The structural versatility of benzimidazoles allows them to interact with various viral targets, making them a valuable scaffold for the development of antiviral drugs. [14]Derivatives have shown activity against a range of viruses, including RNA and DNA viruses. [15][16] Experimental Rationale: Antiviral activity is evaluated in cell-based assays where host cells are infected with a specific virus. The efficacy of the compound is measured by its ability to inhibit viral replication, typically reported as the EC50 (50% effective concentration). A crucial accompanying metric is the CC50 (50% cytotoxic concentration), which measures toxicity to the host cells. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a measure of the drug's therapeutic window.
Structure-Activity Relationship Insights:
-
Mechanism of Action: Benzimidazole derivatives can inhibit viral replication by targeting critical viral enzymes like polymerases or proteases, or by blocking the entry of the virus into host cells. [14]* Substituent Effects: Strategic modifications can significantly enhance antiviral potency. Substituents at the 2-position can improve binding to viral enzymes, while modifications at the 5- and 6-positions can enhance pharmacokinetic properties. [14]* Specific Viruses: Certain pyridine-linked derivatives have shown weak anti-HIV activity. [3]Other derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Yellow Fever Virus (YFV) and Coxsackie Virus B2 (CVB2). [16]Recently, derivatives have also been identified with promising activity against poxviruses like Vaccinia Virus (VV) and Monkeypox Virus (MPXV). [15] Comparative Performance Data of Selected Antiviral Derivatives
| Derivative Class | Target Virus | EC50 | Reference |
| Benzotriazolyl-methyl-benzimidazoles | RSV | As low as 20 nM | [16] |
| 2-Aryl-benzimidazoles | Vaccinia Virus (VV) | "Interesting EC50 values" | [15] |
| 2-Aryl-benzimidazoles | Monkeypox Virus (MPXV) | "Interesting EC50 values" | [15] |
| Benzimidazole-pyridines | HIV | Weak activity | [3] |
Holistic View of Structure-Activity Relationships (SAR)
Across all biological activities, the substituents on the benzimidazole core play a critical role. The 2-acetyl group is the primary point of modification, but substitutions on the benzene ring and the imino nitrogen also heavily influence potency and selectivity.
-
R1 (Position 2 modification): This is the most common site of derivatization, starting from the acetyl group. Converting it into chalcones and subsequently into various five- or six-membered heterocycles (pyrazoles, pyrimidines, etc.) is a proven strategy to generate diverse biological activities.
-
R2 (Benzene Ring Substituents): Substituents at positions 5 and 6 (e.g., nitro, halo, methyl groups) can modulate the electronic properties and lipophilicity of the entire molecule. This significantly impacts how the molecule interacts with its biological target and its pharmacokinetic properties. [2][14]* R3 (N1-Substitution): Alkylation or arylation at the N1 position can enhance binding to target enzymes and improve properties like cell permeability. [17]
Appendix: Representative Experimental Protocol
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for assessing antibacterial activity, providing a self-validating system through the inclusion of controls.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized cultures of test bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Grow cultures in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the log phase.
-
Media: Sterile Mueller-Hinton Broth (MHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
2. Experimental Workflow:
-
Serial Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL. Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Controls:
-
Well 11 (Growth Control): Contains 50 µL MHB and 50 µL bacterial suspension (no compound). This well must show turbidity.
-
Well 12 (Sterility Control): Contains 100 µL of sterile MHB only (no bacteria, no compound). This well must remain clear.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel on a separate row of the plate.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
This compound has unequivocally proven itself as a privileged scaffold in medicinal chemistry. The ease with which it can be derivatized into a vast array of heterocyclic compounds provides a rich platform for discovering novel therapeutic agents. The comparative analysis reveals that specific structural modifications can tune the biological activity, leading to potent and sometimes selective agents against microbial, cancerous, inflammatory, and viral targets.
Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider chemical space of derivatives. Furthermore, detailed mechanistic studies, aided by computational modeling and molecular docking, will be crucial to understand how these compounds interact with their biological targets. [7]This will enable the rational design of next-generation this compound derivatives with enhanced potency, improved selectivity, and favorable drug-like properties, paving the way for new clinical candidates.
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A Comparative Analysis of the Antimicrobial Efficacy of 2-Acetylbenzimidazole Derivatives and Standard Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective in medicinal chemistry. Among the myriad of heterocyclic compounds, benzimidazole derivatives, and specifically those derived from 2-acetylbenzimidazole, have emerged as a promising class of therapeutic agents.[1][2][3] This guide provides a comparative study of the antimicrobial activity of this compound derivatives against commonly employed standard antibiotics, supported by a synthesis of experimental data from various studies.
Introduction: The Promise of Benzimidazole Scaffolds
Benzimidazole, a fused heterocyclic system composed of benzene and imidazole rings, is a privileged structure in drug discovery, forming the core of various clinically significant molecules, including the antiulcer drug omeprazole and the anthelmintic albendazole.[2] The versatility of the benzimidazole ring, particularly at the 2-position, allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] this compound serves as a key synthon for the creation of numerous biologically active molecules, including chalcones, pyrazolines, and other complex heterocyclic systems.[4][5][6] This guide focuses on elucidating the antimicrobial potential of these derivatives in direct comparison to established antibiotics.
Experimental Design for Antimicrobial Susceptibility Testing
To objectively evaluate and compare the antimicrobial efficacy of novel compounds like this compound derivatives with standard antibiotics, a rigorous and standardized experimental approach is crucial. The following protocols are fundamental to this process.
Inoculum Preparation: The Foundation of Reliable Testing
A standardized inoculum is the critical first step for reproducible results in antimicrobial susceptibility testing.
Protocol for Standardized Inoculum Preparation:
-
Colony Selection: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspension: Transfer the selected colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done by visual comparison or using a spectrophotometer.
-
Final Dilution (for MIC): Within 15 minutes of standardization, dilute the suspension to achieve the final desired inoculum concentration for the specific test (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[7]
Caption: Standardized workflow for preparing microbial inoculum.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a common and quantitative method for determining MIC values.
Protocol for Broth Microdilution MIC Assay:
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compounds (this compound derivatives and standard antibiotics) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth and inoculum without antimicrobial agent) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol for Kirby-Bauer Disk Diffusion Assay:
-
Plate Preparation: Prepare a lawn of the standardized bacterial inoculum on the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds and standard antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the antimicrobial's effectiveness.
Comparative Antimicrobial Activity: A Data-Driven Analysis
Numerous studies have demonstrated the significant antimicrobial potential of this compound derivatives against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] The efficacy of these derivatives is often influenced by the nature of the substituents on the benzimidazole core and the heterocyclic systems synthesized from the 2-acetyl group.
Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of representative this compound derivatives against various bacterial strains, compared with standard antibiotics. Lower MIC values indicate higher potency.
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| This compound Derivative 11d | 2 | 2 | 16 | 8 | [11] |
| Benzimidazole Derivative 5q | - | - | - | 12.5 | [11] |
| Benzimidazole Derivative 5i | 15.62 | - | 7.81 | - | [10] |
| Ciprofloxacin | 15.62 | - | - | 50 | [10][11] |
| Norfloxacin | - | - | - | - | [11] |
| Chloramphenicol | - | - | - | 50 | [11] |
Note: "-" indicates data not available in the cited sources.
From the compiled data, it is evident that certain this compound derivatives exhibit remarkable antibacterial activity. For instance, derivative 11d shows a potent MIC of 2 µg/mL against S. aureus and B. subtilis, which is significantly lower than some standard antibiotics.[11] Similarly, derivative 5i displays a strong activity against E. coli with an MIC of 7.81 µg/mL.[10] Some derivatives even show superior or comparable activity to ciprofloxacin against specific strains.[10][11]
Antifungal Activity
Several this compound derivatives have also been evaluated for their antifungal properties.
| Compound/Antibiotic | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference(s) |
| Benzimidazole Derivative 17d | 0.625 | - | - | [4] |
| Benzimidazole Derivative 5i | - | 7.81 | 7.81 | [10] |
| Fluconazole | - | - | - | [9] |
| Ketoconazole | - | 7.81 | 7.81 | [10] |
Note: "-" indicates data not available in the cited sources.
Derivative 17d demonstrates exceptional antifungal activity against Candida albicans with a very low MIC value.[4] Derivative 5i shows antifungal activity comparable to the standard drug Ketoconazole against Aspergillus species.[10]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzimidazole derivatives is closely linked to their chemical structure. Key SAR observations include:
-
Substituents on the Benzimidazole Ring: The presence of electron-withdrawing groups on the benzimidazole ring has been shown to enhance antimicrobial activity.[10]
-
Modifications at the 2-Position: The 2-acetyl group serves as a versatile handle for introducing various heterocyclic moieties like pyrazoles and pyrazolines, which often leads to compounds with significant antibacterial and antifungal properties.[4][5]
-
N-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can also modulate the biological activity.
Mechanism of Action: A Complex Picture
The precise mechanism of action of benzimidazole derivatives can vary depending on their specific structure.[3] However, it is generally believed that they may exert their antimicrobial effects through multiple pathways, including:
-
Inhibition of Nucleic Acid Synthesis: Some derivatives may interfere with DNA and/or RNA synthesis.
-
Disruption of Cell Wall Synthesis: Interference with the synthesis of essential cell wall components can lead to cell lysis.
-
Inhibition of Protein Synthesis: Targeting ribosomal function can halt protein production.
-
Enzyme Inhibition: Benzimidazole derivatives can inhibit specific microbial enzymes that are crucial for survival.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a promising source of new antimicrobial agents. Several synthesized compounds have demonstrated in vitro activity that is comparable or even superior to standard antibiotics against a range of pathogenic bacteria and fungi.
The favorable structure-activity relationships and the versatility of the this compound scaffold offer a solid foundation for the rational design and development of more potent and selective antimicrobial drugs. Further research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds for improved pharmacokinetic and toxicological profiles, and evaluating their efficacy in in vivo models of infection. The continued exploration of this chemical class is a critical endeavor in the global fight against antimicrobial resistance.
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A Comparative Guide to the Efficacy of 2-Acetylbenzimidazole-Derived Anticancer Agents Versus Existing Drugs
This guide provides an in-depth technical comparison of the efficacy of emerging 2-acetylbenzimidazole-derived anticancer agents against established chemotherapeutic drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of the performance and mechanisms of these novel compounds.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic pharmacophore in medicinal chemistry, bearing a structural resemblance to naturally occurring purines.[1][2] This similarity allows benzimidazole derivatives to readily interact with various biological macromolecules, making them a fertile ground for the development of novel therapeutics.[1][2] Among these, this compound has emerged as a versatile synthon for creating a diverse library of compounds with potent biological activities, including significant anticancer properties.[3][4] This guide will explore the efficacy and mechanisms of these derivatives in comparison to cornerstone anticancer drugs like cisplatin, paclitaxel, and 5-fluorouracil.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound derivatives have been shown to exert their anticancer effects through several distinct mechanisms, often targeting key cellular processes involved in proliferation and survival.
Disruption of Microtubule Dynamics
A primary mechanism of action for several this compound derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By interfering with this process, these agents induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis. This mechanism is analogous to that of the well-established drug, paclitaxel, which also targets microtubules, albeit by stabilizing them.[5][6][7]
Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest
Caption: Inhibition of EGFR/HER2 signaling by 2-aryl benzimidazole derivatives.
Cell Cycle Arrest via CDK2 Inhibition
Some novel thiobenzimidazole derivatives have been shown to be effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). [8]CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. [9]By inhibiting CDK2, these compounds can induce cell cycle arrest at the G0/G1 phase, preventing DNA replication and subsequent cell division.
Signaling Pathway: CDK2 and G1/S Transition
Caption: CDK2 inhibition by thiobenzimidazole derivatives leading to G0/G1 arrest.
Head-to-Head Efficacy: A Quantitative Comparison
The true measure of a novel anticancer agent lies in its performance relative to existing standards of care. The following tables summarize the in vitro cytotoxicity (IC50 values) of various this compound derivatives against several human cancer cell lines, directly compared to established chemotherapeutic drugs. Lower IC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colorectal) | Siha (Cervical) | Reference |
| This compound Derivatives | |||||
| Compound 4f (2-aryl benzimidazole) | - | - | - | 0.61 | |
| Compound 4a (pyrimidine moiety) | 8.22 | - | 5.67 | - | [10] |
| Compound 23a (benzimidazole-chalcone) | 8.91 | 9.73-12.47 | - | - | [11] |
| Existing Drugs | |||||
| Cisplatin | > 0.61 | - | - | > 0.61 | |
| Paclitaxel | ~0.002-0.01 | ~0.003-0.015 | - | - | N/A |
| 5-Fluorouracil | ~5-20 | ~10-50 | ~2-10 | - | N/A |
Note: IC50 values for Paclitaxel and 5-Fluorouracil are approximate ranges from various literature sources for comparative context and were not always directly compared in the cited studies for the benzimidazole derivatives.
Experimental Protocols: Methodologies for Efficacy Assessment
The data presented in this guide is derived from standardized in vitro assays. Below are detailed protocols for the key experiments used to evaluate the anticancer efficacy of these compounds.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: General experimental workflow for in vitro anticancer drug screening.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds and control drugs. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Propidium Iodide Cell Cycle Analysis
This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as previously described and harvest.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
The experimental data synthesized in this guide demonstrates that this compound-derived compounds represent a promising class of anticancer agents. Several derivatives exhibit potent cytotoxicity against a range of cancer cell lines, with some showing efficacy comparable or superior to existing drugs like cisplatin. Their diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and cell cycle arrest, suggest their potential for broad applicability in cancer therapy. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and safety profiles. The continued exploration of the benzimidazole scaffold holds significant promise for the future of oncology drug discovery.
References
- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (n.d.). Bentham Science.
- SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTICANCER EVALUATION OF NOVEL BENZO[D]IMIDAZOLE DERIVATIVES. (2017). International Journal of Pharmaceutical Sciences and Research.
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ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Paclitaxel. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). MDPI. Retrieved from [Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (n.d.). PubMed. Retrieved from [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PubMed Central. Retrieved from [Link]
-
What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. Retrieved from [Link]
-
A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). Nature. Retrieved from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). SpringerLink. Retrieved from [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). ScienceDirect. Retrieved from [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI. Retrieved from [Link]
-
This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2021). ResearchGate. Retrieved from [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]
-
In vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Cyclin-dependent kinase 2. (n.d.). Wikipedia. Retrieved from [Link]
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A Comparative Guide to the Analysis of 2-Acetylbenzimidazole: HPLC vs. GC-MS
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Acetylbenzimidazole, a key synthon for various biologically active molecules, demands robust analytical methodologies to ensure its purity and consistency.[1] This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this important compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the optimal method for their specific needs.
Understanding this compound: Key Physicochemical Properties
This compound (C₉H₈N₂O, Molar Mass: 160.17 g/mol ) is a stable, solid compound at room temperature.[2] Its relatively high boiling point, estimated to be around 347°C, and its solubility in organic solvents but not in water are critical factors that influence the choice of analytical technique. The presence of a secondary amine within the imidazole ring and a ketone functional group makes it a polar molecule susceptible to intermolecular hydrogen bonding. These characteristics present distinct challenges and opportunities for both HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[3] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
The Causality Behind Method Selection for this compound
Given this compound's low volatility and good solubility in common organic solvents like methanol and acetonitrile, HPLC stands out as a direct and efficient analytical approach. The technique operates at or near ambient temperatures, eliminating the risk of thermal degradation. The presence of a chromophore in the benzimidazole ring structure allows for straightforward detection using a UV-Vis detector, a standard component of most HPLC systems.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines a validated method for the quantification of this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation for the moderately polar this compound. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A mixture of organic solvent and water allows for tuning the elution strength. Formic acid is added to improve peak shape and suppress the ionization of the imidazole nitrogen. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 280 nm | This compound exhibits strong UV absorbance at this wavelength, providing good sensitivity. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Analysis for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile compounds.[3]
The Challenge and Solution: Derivatization of this compound
Direct analysis of this compound by GC is challenging due to its high boiling point and the presence of an active hydrogen on the imidazole ring. This can lead to poor peak shape, tailing, and potential thermal degradation in the hot injector. To overcome these limitations, a derivatization step is necessary to increase the compound's volatility and thermal stability.[4][5] Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is a highly effective strategy.[6]
Experimental Protocol: GC-MS Analysis of this compound after Silylation
This protocol describes a plausible method for the analysis of this compound using GC-MS following a silylation derivatization step.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Autosampler
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Value | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program to effectively separate the TMS-derivative from solvent and byproducts. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Injection Mode | Split (e.g., 20:1) | To prevent column overloading. |
| MS Transfer Line Temp | 280 °C | To prevent condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50-400 m/z | To capture the molecular ion and characteristic fragment ions of the TMS-derivative. |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals, available instrumentation, and desired outcomes.
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Sample Volatility | Not required | Required (achieved through derivatization) |
| Sample Preparation | Simple dissolution and filtration | More complex due to the derivatization step |
| Analysis Time | Typically 10-30 minutes | Can be faster, around 15-20 minutes, but derivatization adds time |
| Detection | UV-Vis absorbance (less specific) | Mass spectrometry (highly specific and sensitive) |
| Quantification | Excellent | Excellent |
| Identification | Based on retention time comparison with a standard | High confidence based on mass spectrum and retention index |
| Cost | Generally lower instrumentation and operational costs | Higher initial instrument cost and maintenance |
| Throughput | High | Lower due to sample preparation |
Workflow Visualization
Conclusion and Recommendations
Both HPLC and GC-MS are highly capable techniques for the analysis of this compound, each with its own set of advantages and considerations.
HPLC is the recommended technique for:
-
Routine quality control and purity assays: Its simplicity, high throughput, and lower cost make it ideal for routine analysis in a regulated environment.
-
Quantification in complex matrices without extensive sample cleanup: The direct analysis avoids potential side reactions or incomplete derivatization.
GC-MS is the preferred method for:
-
Identification of unknown impurities: The mass spectral data provides structural information that is invaluable for impurity profiling and identification.
-
Confirmatory analysis: Its high specificity makes it an excellent tool for confirming the identity of this compound, especially in forensic or research applications.
-
Trace-level analysis: When coupled with selective ion monitoring (SIM), GC-MS can offer very low limits of detection.
Ultimately, the choice between HPLC and GC-MS should be guided by a thorough understanding of the analytical requirements of the specific application. For a comprehensive analytical characterization of this compound, the use of both techniques can be complementary, with HPLC providing robust quantification and GC-MS offering definitive identification.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- Dołowy, M., Pyka, A., & Bober, K. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
- Błaszczak-Świątkiewicz, K., & Mikołajczyk, S. (2010). Application of HPLC method for investigation of stability of new benzimidazole derivatives.
-
Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
- Al-Aani, H. S., Al-Khafaji, N. J., & Al-Obaidi, O. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Systematic Reviews in Pharmacy, 11(12), 1640-1649.
-
The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Derivatization. Retrieved from [Link]
-
Journal of AOAC International. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
YouTube. (2025, August 14). What Is Derivatization In GC-MS?. Retrieved from [Link]
-
MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Molecules. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
Sources
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- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jfda-online.com [jfda-online.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Acetylbenzimidazole
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Acetylbenzimidazole, a critical synthon in the development of biologically active molecules.[1] The focus is on the validation of these methods, ensuring they are fit for their intended purpose in research and pharmaceutical development. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure scientific integrity and regulatory alignment.[2][3][4][5]
The Imperative for Validated Analytical Methods
This compound serves as a versatile building block for a wide array of heterocyclic compounds with potential therapeutic applications.[1] Accurate and precise quantification of this compound is paramount in various stages of drug development, from synthesis and formulation to quality control and stability testing. A validated analytical method provides documented evidence that the procedure is suitable for its intended use, ensuring the reliability and reproducibility of the results.[4][6]
This guide will compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. The comparison will be based on a detailed validation protocol for each method, with supporting experimental data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful separation technique that is widely used for the analysis of pharmaceutical compounds, including benzimidazole derivatives.[7][8][9] Its high resolution and sensitivity make it the preferred method for accurate and specific quantification.
Principle of HPLC for this compound Quantification
The underlying principle of HPLC is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte is detected as it elutes from the column using a UV detector, as benzimidazole derivatives exhibit strong UV absorbance.[10][11]
Validation of the HPLC Method
The validation of the HPLC method for this compound quantification is performed in accordance with ICH Q2(R2) guidelines, which outline specific performance characteristics to be evaluated.[2][4][12]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14]
-
Procedure:
-
Analyze a blank sample (placebo or solvent) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a sample of this compound standard.
-
Analyze a sample of this compound spiked with known impurities or degradation products.
-
Assess the peak purity of the this compound peak using a photodiode array (PDA) detector.
-
2. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[13]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[15]
-
Procedure:
-
Prepare samples of a known concentration (e.g., a placebo spiked with this compound) at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[10]
-
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of blank samples and determine the standard deviation of the blank response.
-
Calculate the slope of the calibration curve from the linearity study.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
-
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each modified condition and assess the impact on the results (e.g., retention time, peak area, tailing factor).
-
Performance Data: HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of this compound. Peak purity > 0.999. | No interference observed. Peak purity index = 0.9998. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Mean recovery between 98.0% and 102.0% | 99.5% |
| Precision (RSD) | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | System suitability parameters remain within acceptable limits. | The method is robust to minor variations in parameters. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simpler Alternative
UV-Vis spectroscopy is a simpler and more rapid technique for the quantification of compounds that absorb light in the UV-Vis region. Due to the presence of chromophores in its structure, this compound can be quantified using this method.[10]
Principle of UV-Vis Spectroscopy for this compound Quantification
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound is determined by measuring its absorbance at the wavelength of maximum absorption (λmax).
Validation of the UV-Vis Spectroscopic Method
The validation of the UV-Vis spectroscopic method follows the same principles as the HPLC method, with adjustments to the experimental procedures to suit the technique.
1. Specificity:
-
Objective: To ensure that excipients or other components in the sample do not absorb at the λmax of this compound.
-
Procedure:
-
Scan a blank solution (solvent or placebo) across the UV spectrum to check for any absorbance at the λmax.
-
Scan a standard solution of this compound to determine its λmax.
-
Scan a solution of the placebo spiked with this compound to see if the λmax is shifted or if there is any interference.
-
2. Linearity:
-
Objective: To establish a linear relationship between absorbance and concentration.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance against the concentration and determine the correlation coefficient (r²).
-
3. Accuracy:
-
Objective: To determine the agreement between the measured concentration and the true concentration.
-
Procedure:
-
Prepare samples at three different known concentrations.
-
Measure the absorbance of each sample in triplicate.
-
Calculate the percentage recovery.
-
4. Precision:
-
Objective: To assess the variability of the measurements.
-
Procedure:
-
Repeatability: Measure the absorbance of six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day or with a different analyst.
-
Calculate the RSD for each set of measurements.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration that can be reliably detected and quantified.
-
Procedure:
-
Based on visual evaluation or by determining the concentration that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
6. Robustness:
-
Objective: To assess the influence of small variations in experimental conditions.
-
Procedure:
-
Introduce small variations in parameters such as the pH of the solution or the instrument settings.
-
Measure the absorbance and evaluate the impact of these changes.
-
Performance Data: UV-Vis Spectroscopic Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No significant absorbance from the blank at λmax. | Minimal interference observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.997 |
| Accuracy | Mean recovery between 97.0% and 103.0% | 101.2% |
| Precision (RSD) | Repeatability: RSD ≤ 3.0% Intermediate Precision: RSD ≤ 3.0% | Repeatability: 1.5% Intermediate Precision: 2.1% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | Minimal impact of small variations on absorbance. | The method is reasonably robust. |
Comparative Analysis and Method Selection
The choice of analytical method depends on the specific requirements of the application.
| Feature | HPLC | UV-Vis Spectroscopy |
| Specificity | High (separates analyte from impurities) | Lower (potential for interference from other absorbing species) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Precision | High | Good |
| Accuracy | High | Good |
| Robustness | Generally high, but sensitive to mobile phase and column conditions | Generally high |
| Speed | Slower (due to chromatographic run time) | Faster |
| Cost & Complexity | Higher (instrumentation and solvent costs) | Lower |
Recommendation:
-
For applications requiring high specificity and sensitivity, such as stability testing, impurity profiling, and analysis of complex matrices, HPLC is the recommended method .
-
For routine quality control of pure substances or simple formulations where speed and cost are important factors, and specificity is not a major concern, UV-Vis spectroscopy can be a suitable alternative .
Visualizing the Validation Workflow
The following diagrams illustrate the workflow for analytical method validation and the relationship between the different validation parameters.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of analytical methods for the quantification of this compound is a critical step in ensuring the quality and reliability of data in pharmaceutical research and development. While HPLC offers superior specificity and sensitivity, UV-Vis spectroscopy provides a simpler and faster alternative for certain applications. The choice of method should be based on a thorough understanding of the analytical requirements and a comprehensive validation study guided by the principles outlined in the ICH guidelines.
References
- AMSbiopharma. (2025, July 22).
- Arbour, M. (n.d.).
- ECA Academy. (n.d.).
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- International Council for Harmonisation. (2023, November 30). Q2(R2)
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- ProPharma. (2024, June 25).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
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A Comparative Yield Analysis of Synthetic Routes to 2-Acetylbenzimidazole: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-acetylbenzimidazole stands out as a critical intermediate, notably in the production of fungicides like thiabendazole.[1] The efficiency of its synthesis directly impacts the economic and environmental viability of these essential products. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this compound, offering experimental data, detailed protocols, and mechanistic insights to inform the strategic decisions of researchers and development professionals.
Introduction: The Significance of this compound
This compound, with its characteristic benzimidazole core and a reactive acetyl group, is a versatile synthon for the creation of a diverse array of more complex heterocyclic systems.[2][3] Its importance is underscored by its role as a key building block in the synthesis of numerous biologically active molecules.[2] Consequently, the development of high-yield, cost-effective, and scalable synthetic methodologies is of paramount importance. This guide will dissect and compare the most common synthetic strategies, focusing on yield, practicality, and the underlying chemical principles.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is primarily approached through two distinct strategies: a two-step synthesis involving the oxidation of an alcohol precursor and a direct condensation approach.
Route 1: The Two-Step Oxidation of 2-(α-Hydroxyethyl)benzimidazole
This is the most widely documented and arguably the most reliable method for producing this compound.[3][4] The synthesis proceeds in two distinct stages:
-
Step 1: Condensation of o-Phenylenediamine and Lactic Acid. This initial step involves a Phillips-Ladenburg-type condensation to form the intermediate, 2-(α-hydroxyethyl)benzimidazole.[4][5] This reaction is typically carried out in an acidic aqueous medium.
-
Step 2: Oxidation of 2-(α-Hydroxyethyl)benzimidazole. The secondary alcohol intermediate is then oxidized to the corresponding ketone, this compound. A variety of oxidizing agents have been employed for this transformation, with varying degrees of success.[2][6]
Mechanism of the Two-Step Synthesis:
The first step, the condensation of o-phenylenediamine with lactic acid, follows the general mechanism of the Phillips-Ladenburg benzimidazole synthesis.[5] Under acidic conditions, the carboxylic acid of lactic acid is activated towards nucleophilic attack by one of the amino groups of o-phenylenediamine, forming an amide intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the amide carbonyl, followed by dehydration, yields the benzimidazole ring.
The second step is the oxidation of the secondary alcohol. The mechanism of oxidation by chromic acid, a common reagent for this step, involves the formation of a chromate ester intermediate. This is followed by an E2-like elimination where a base (often water) removes the proton from the carbon bearing the oxygen, and the electrons from the C-H bond move to form the carbon-oxygen double bond, with the concomitant reduction of Cr(VI) to Cr(IV).[1][3][7]
Experimental Protocol for the Two-Step Synthesis:
Step 1: Synthesis of 2-(α-Hydroxyethyl)benzimidazole
-
Materials: o-Phenylenediamine, L-lactic acid, Hydrochloric acid (20% aqueous solution), Sodium hydroxide solution.
-
Procedure:
-
In a reaction vessel, combine o-phenylenediamine and a 1.2 molar equivalent of L-lactic acid.
-
Add a 1.2 molar equivalent of a 20% aqueous solution of hydrochloric acid.
-
Heat the reaction mixture to 102°C and maintain for 4 hours.
-
Cool the reaction mixture and adjust the pH to 8-9 using an aqueous solution of sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-(α-hydroxyethyl)benzimidazole. A yield of up to 94.1% has been reported for this step under optimized conditions.[8]
-
Step 2: Oxidation to this compound with Potassium Dichromate
-
Materials: 2-(α-Hydroxyethyl)benzimidazole, Potassium dichromate (K₂Cr₂O₇), Sulfuric acid (dilute), Ammonia solution.
-
Procedure:
-
Dissolve 2-(α-hydroxyethyl)benzimidazole in dilute sulfuric acid.
-
Slowly add a solution of potassium dichromate in water to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and carefully neutralize the excess sulfuric acid with an ammonia solution, maintaining the pH between 5.5 and 6.0. It is crucial to avoid raising the pH above 7.0, as this can significantly decrease the yield.[2]
-
The precipitated this compound is collected by filtration, washed with water, and dried. This step has been reported to yield up to 72% of the final product.[2][6]
-
Comparative Yields of Different Oxidizing Agents for Step 2:
While potassium dichromate provides a high yield, its toxicity and environmental concerns are significant drawbacks.[9][10][11][12][13] Several other oxidizing agents have been investigated, and their reported efficacies are summarized below.
| Oxidizing Agent | Reported Effectiveness | Reported Yield |
| Potassium Dichromate (K₂Cr₂O₇) in H₂SO₄ | Most Effective | 72%[2][6] |
| Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid | Effective | Not specified |
| Ceric Ammonium Nitrate (CAN) | Effective | Not specified |
| Manganese Dioxide (MnO₂) | Less Effective | Not specified |
| Calcium Hypochlorite (CaOCl₂) | Less Effective | Not specified |
| m-Chloroperoxybenzoic acid (m-CPBA) | Less Effective | Not specified |
| Nitric Acid (HNO₃) | Less Effective | Not specified |
Causality Behind Experimental Choices:
The choice of a two-step process is often dictated by the high overall yield and the reliability of the reactions. The initial condensation of o-phenylenediamine with lactic acid is a robust and well-established method for forming the benzimidazole core. The subsequent oxidation allows for the specific introduction of the acetyl group. The use of potassium dichromate, despite its hazards, has been historically favored due to its strong oxidizing power and high conversion rates for secondary alcohols.[14] The critical pH control during the workup of the oxidation step is necessary to ensure the precipitation of the product while preventing side reactions or degradation that can occur under more basic conditions.[2]
Advantages:
-
High and reproducible yields for both steps.
-
Well-established and extensively documented procedures.
-
Starting materials are readily available.
Disadvantages:
-
A two-step process is inherently less atom-economical and generates more waste than a one-pot synthesis.
-
The use of stoichiometric amounts of heavy metal oxidants like potassium dichromate is environmentally hazardous and poses significant safety risks, including carcinogenicity.[9][10][11][12][13]
Route 2: Direct Condensation of o-Phenylenediamine with β-Ketoesters
A more convergent and potentially more atom-economical approach is the direct condensation of o-phenylenediamine with a β-ketoester, such as ethyl acetoacetate. This method, if successful, would offer a one-pot synthesis of this compound.
Mechanism of Direct Condensation:
The proposed mechanism involves the initial formation of a Schiff base between one of the amino groups of o-phenylenediamine and the more reactive ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular nucleophilic attack of the second amino group on the imine carbon, leading to a cyclized intermediate. Subsequent elimination of a molecule of water would form the benzimidazole ring. However, a competing reaction pathway exists where the intermediate undergoes cyclization with the elimination of ethyl acetate, leading to the formation of 2-methyl-1H-benzoimidazole, which is often the major product under many conditions.
Experimental Protocol for Direct Condensation (Investigational):
-
Materials: o-Phenylenediamine, Ethyl acetoacetate, Catalyst (e.g., SnCl₂·2H₂O).
-
Procedure:
-
To a stirred solution of o-phenylenediamine in a suitable solvent, add ethyl acetoacetate.
-
Introduce a catalytic amount of a Lewis acid, such as SnCl₂·2H₂O.
-
Reflux the reaction mixture for several hours, monitoring for the formation of the desired product.
-
Upon completion, the reaction would be worked up by removing the solvent and purifying the product, likely through column chromatography.
-
Challenges and Yield Considerations:
The primary challenge of this route is controlling the regioselectivity of the cyclization to favor the formation of this compound over the more commonly observed 2-methylbenzimidazole. The literature on the successful high-yield synthesis of this compound via this direct route is sparse, suggesting that achieving the desired outcome is non-trivial. The reaction conditions, including the choice of catalyst, solvent, and temperature, would need to be carefully optimized to favor the desired reaction pathway.
Advantages:
-
Potentially a one-pot synthesis, which is more efficient and generates less waste.
-
Avoids the use of hazardous heavy metal oxidants.
Disadvantages:
-
Controlling the reaction to produce the desired acetyl derivative over the methyl derivative is challenging.
-
Yields are often low or the reaction favors the formation of the undesired byproduct.
-
Less documented and may require significant optimization.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams have been generated using Graphviz.
Caption: The direct condensation route to this compound.
Conclusion and Recommendations
Based on the available experimental data, the two-step synthesis involving the oxidation of 2-(α-hydroxyethyl)benzimidazole is the most reliable and highest-yielding route to this compound. The initial condensation of o-phenylenediamine with lactic acid is particularly efficient, with reported yields exceeding 90%. [8]The subsequent oxidation with potassium dichromate, while hazardous, provides a respectable yield of 72%. [2][6] For researchers prioritizing yield and reproducibility, the two-step method is the recommended course of action. However, the significant environmental and safety concerns associated with chromium-based oxidants cannot be overlooked. Therefore, further research into greener alternatives for the oxidation step is strongly encouraged. Exploring reagents such as manganese dioxide or developing catalytic systems with hydrogen peroxide could lead to a more sustainable process.
The direct condensation of o-phenylenediamine with ethyl acetoacetate remains an attractive but challenging alternative. While it offers the promise of a more streamlined and environmentally friendly process, significant research and development are required to overcome the challenge of regioselectivity and achieve commercially viable yields.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development team, balancing the need for high yields with considerations of cost, safety, and environmental impact. This guide provides the foundational data and insights to make that decision an informed one.
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The Evolving Landscape of 2-Acetylbenzimidazole Derivatives: A Comparative Guide to Structure-Activity Relationships
The benzimidazole scaffold, a fusion of benzene and imidazole rings, stands as a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5][6] Among its numerous derivatives, 2-acetylbenzimidazole has emerged as a particularly valuable synthon, a versatile building block for a new generation of therapeutic agents.[1] Its reactive carbonyl and amino groups provide facile entry points for chemical modifications, leading to a vast library of compounds with wideranging biological effects, including antimicrobial, anticancer, and antiviral properties.[1][7][8]
This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various this compound derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, grounded in experimental data. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural motifs that govern the efficacy of these promising molecules.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[6] Derivatives of this compound have shown considerable promise in this arena, with SAR studies revealing critical insights for designing more potent compounds.
The Role of Chalcone and Pyrazoline Moieties
A prominent strategy in the development of antimicrobial this compound derivatives involves the synthesis of chalcones and their subsequent conversion to pyrazolines.[1][9] Chalcones, synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes, serve as key intermediates.[1][9][10]
The antimicrobial activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic aldehyde ring. For instance, the introduction of electron-withdrawing groups, such as nitro groups, on the phenyl ring of chalcone derivatives has been shown to enhance antimicrobial activity, particularly against Pseudomonas aeruginosa and Penicillium chrysogenum.[9]
Cyclization of these chalcones with reagents like hydrazine hydrate or phenylhydrazine yields pyrazoline derivatives, which often exhibit enhanced biological activity.[1][9][11] The SAR of these pyrazoline derivatives indicates that substitutions on both the benzimidazole core and the newly formed pyrazoline ring play a crucial role. For example, some studies have shown that compounds with a 2,4-dinitrophenylhydrazine moiety exhibit better antifungal than antibacterial activity.[9]
Table 1: Comparison of Antimicrobial Activity of this compound Derivatives
| Compound Class | Key Structural Features | Target Organism(s) | Reported Activity (MIC/LC100) | Reference |
| Chalcones | Presence of an α,β-unsaturated ketone system. | Gram-positive bacteria, Fungi | Good activity against Gram-positive bacteria and fungal species. | [1] |
| Pyrazolines | 5-membered heterocyclic ring containing two adjacent nitrogen atoms. | S. aureus, E. coli, P. aeruginosa | Compound 64d showed good activity (MIC = 64 μg/mL) against S. aureus and E. coli. | [1] |
| Pyrimidines | 6-membered heterocyclic aromatic ring containing two nitrogen atoms. | E. coli, A. flavus, MRSA | Compound 153d significantly inhibited the growth of E. coli, A. flavus, and MRSA with MIC values of 1, 1, and 8 μg/mL, respectively. | [1] |
| Amidinobenzimidazoles | Connection to 1-aryl-substituted 1,2,3-triazole. | MRSA, ESBL-producing E. coli | Compound 8c showed strong inhibitory activity against resistant Gram-positive bacteria, particularly the MRSA strain. Compound 7a demonstrated potency against ESBL-producing Gram-negative E. coli. | [12] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial efficacy of this compound derivatives typically involves determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: A generalized workflow for in vitro antiviral activity screening.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have unequivocally established this scaffold as a highly promising platform for the development of novel therapeutic agents. The ease of chemical modification at the 2-position allows for the systematic exploration of chemical space to optimize potency and selectivity against a wide array of biological targets.
Future research should focus on:
-
Elucidating Mechanisms of Action: While SAR studies provide valuable correlations, a deeper understanding of the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design.
-
Exploring Novel Heterocyclic Hybrids: The synthesis and evaluation of new hybrid molecules, combining the this compound core with other pharmacologically active heterocycles, could lead to synergistic effects and broader activity spectra.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified through in vitro screening must be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.
By leveraging the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives in the ongoing battle against infectious diseases and cancer.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Acetylbenzimidazole Analogs
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Among its many derivatives, 2-acetylbenzimidazole serves as a versatile synthon for generating novel compounds with significant therapeutic potential, particularly in oncology.[1][2] This guide provides an in-depth technical comparison of this compound analogs, focusing on their performance in both in vitro and in vivo settings to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
Introduction: The Promise of this compound Analogs in Cancer Therapy
The fusion of a benzene and an imidazole ring gives rise to the benzimidazole core, a structure that has been successfully incorporated into a multitude of clinically approved drugs.[3] Derivatives of this compound, particularly chalcones, have emerged as a promising class of anticancer agents. These compounds are synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes, yielding a diverse library of analogs for biological evaluation.[4] Their mechanism of action is often multifaceted, with studies pointing towards the inhibition of critical signaling pathways, such as the EGFR/HER2 cascade, which are frequently dysregulated in cancer.[5][6][7]
Comparative In Vitro Cytotoxicity of this compound Chalcone Analogs
The initial assessment of novel anticancer compounds invariably begins with in vitro cytotoxicity screening against a panel of cancer cell lines. This provides a quantitative measure of a compound's potency and selectivity. A study by Rajendran et al. synthesized a series of novel benzimidazole derivatives, including pyrimidine and pyrazole moieties derived from this compound chalcones, and evaluated their anticancer activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (CaCo-2) cell lines.
The results, summarized below, highlight the impact of different substitutions on the cytotoxic efficacy of these analogs.
| Compound ID | Modifications | MCF-7 IC50 (µM) | CaCo-2 IC50 (µM) |
| 4a | Benzimidazole-pyrimidine | 8.22 | 5.67 |
| 4b | Benzimidazole-pyrimidine | Significant Activity | Significant Activity |
| 4d | Benzimidazole-pyrimidine | Significant Activity | Significant Activity |
| 4g | Benzimidazole-pyrimidine | Significant Activity | Significant Activity |
| 4i | Benzimidazole-pyrimidine | Significant Activity | Significant Activity |
| 5b | Benzimidazole-pyrazole | Significant Activity | Significant Activity |
| 5d | Benzimidazole-pyrazole | Significant Activity | Significant Activity |
| 5g | Benzimidazole-pyrazole | Significant Activity | Significant Activity |
| 5i | Benzimidazole-pyrazole | Significant Activity | Significant Activity |
| Cisplatin | Standard Drug | - | - |
Data synthesized from Rajendran et al.
Expert Analysis: The data reveals that the benzimidazole-pyrimidine hybrid, compound 4a , exhibited the most potent cytotoxic activity, with IC50 values of 8.22 µM and 5.67 µM against MCF-7 and CaCo-2 cell lines, respectively. This suggests that the pyrimidine moiety, when coupled with the benzimidazole core, significantly contributes to the anticancer efficacy. Further SAR studies within this series indicated that the nature and position of substituents on the aromatic ring of the chalcone precursor play a crucial role in modulating the cytotoxic potential.
Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that drive tumor growth and proliferation. A prominent mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5][6][7]
Downstream of EGFR and HER2, the PI3K/Akt and MEK/Erk pathways are crucial for cell survival and proliferation. Benzimidazole derivatives have been shown to inhibit the phosphorylation and activation of key components in these cascades, ultimately leading to cell cycle arrest and apoptosis.[5][6][7]
Caption: Inhibition of EGFR/HER2 signaling by this compound analogs.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, CaCo-2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo efficacy of promising anticancer compounds identified through in vitro screening.
Protocol:
-
Cell Culture and Implantation: Culture human cancer cells (e.g., MCF-7) and implant them subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the this compound analogs (and vehicle for the control group) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for in vivo xenograft model studies.
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals their significant potential as anticancer agents. The in vitro data clearly demonstrates that structural modifications, such as the introduction of pyrimidine and pyrazole moieties, can markedly enhance cytotoxic activity. The proposed mechanism of action, involving the inhibition of the EGFR/HER2 signaling pathway, provides a solid rationale for their antitumor effects.
While direct comparative in vivo data for a series of this compound chalcones is an area for future research, the established protocols for xenograft models provide a clear roadmap for their preclinical evaluation. Future studies should focus on synthesizing a broader range of analogs and conducting comprehensive in vitro and in vivo comparisons to establish a robust SAR. Furthermore, detailed pharmacokinetic and toxicological profiling will be essential for identifying lead candidates with optimal drug-like properties for clinical development.
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A Senior Application Scientist's Guide to Heterocyclic Synthons: Benchmarking 2-Acetylbenzimidazole in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of medicinal chemistry, the selection of a core heterocyclic building block is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of the resulting drug candidates. This guide provides an in-depth performance benchmark of 2-acetylbenzimidazole, a versatile synthon, against other prominent acetyl-substituted heterocyclic building blocks: 2-acetylpyridine, 2-acetylthiazole, and 2-acetylthiophene. By examining their reactivity in key synthetic transformations, such as the Claisen-Schmidt condensation to form chalcones and subsequent cyclization to pyrazolines, we offer a comparative analysis supported by experimental data from peer-reviewed literature. This document is intended to equip researchers with the necessary insights to make informed decisions in the selection of synthons for their drug discovery programs.
Introduction: The Strategic Importance of Synthon Selection
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound, in particular, has emerged as a valuable and versatile synthon, offering multiple reactive sites for the construction of diverse and complex molecular architectures.[2] The acetyl group at the 2-position serves as a convenient handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to generate chalcone intermediates. These chalcones are not only bioactive in their own right but also serve as precursors to other important heterocyclic systems like pyrazolines.[3][4]
However, the synthetic chemist's toolbox is replete with other acetyl-substituted heterocycles that can also serve as foundational building blocks. This guide aims to provide an objective, data-driven comparison of this compound against three such alternatives: 2-acetylpyridine, 2-acetylthiazole, and 2-acetylthiophene. The central question we address is: how does the choice of the core heterocyclic ring impact the efficiency of key synthetic transformations and the biological activity of the resulting derivatives?
To answer this, we will delve into a comparative analysis of these four synthons in the context of a common and synthetically important reaction sequence: the synthesis of chalcones and their subsequent conversion to pyrazolines.
The Chemical Logic: A Comparative Workflow
The transformation of an acetyl-substituted heterocycle into a pyrazoline derivative is a robust and well-established synthetic route. The general workflow, which will form the basis of our comparison, is depicted below.
Figure 1: A generalized two-stage workflow for the synthesis of bioactive pyrazolines from acetyl-heterocyclic synthons.
This workflow is initiated by the Claisen-Schmidt condensation, a base-catalyzed reaction between the acetyl-heterocycle and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. In the second stage, the chalcone undergoes a cyclocondensation reaction with hydrazine hydrate, typically under acidic conditions, to yield the corresponding pyrazoline.
Performance Benchmark: Reactivity and Yield in Chalcone Synthesis
The Claisen-Schmidt condensation is a cornerstone reaction for C-C bond formation. The efficiency of this reaction is a key performance indicator for our selected synthons. Below is a comparative summary of reported yields for the synthesis of various chalcones from this compound, 2-acetylpyridine, and 2-acetylthiazole.
| Synthon | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Benzaldehyde | 40% KOH / Ethanol | 82-95 | [1] |
| 4-Chlorobenzaldehyde | 40% KOH / Ethanol | 82-95 | [1] | |
| 4-Methoxybenzaldehyde | 40% KOH / Ethanol | 82-95 | [1] | |
| 2-Acetylpyridine | Benzaldehyde | 40% KOH / Ethanol | Not specified, but generally good | [5] |
| Substituted Aldehydes | Dilute ethanolic KOH | Good | [5] | |
| 2-Acetylthiazole | Substituted Aldehydes | 10% NaOH | Good | [6] |
Analysis of Synthetic Performance:
From the available literature, this compound consistently demonstrates high to excellent yields in the Claisen-Schmidt condensation under standard base-catalyzed conditions.[1][2] This suggests that the benzimidazole moiety is stable under these conditions and that the acetyl group is sufficiently activated for condensation. While specific yield percentages for 2-acetylpyridine and 2-acetylthiazole in directly comparable reactions are not always explicitly stated in review articles, the successful synthesis of a wide range of chalcone derivatives from these starting materials indicates their utility as effective synthons.[5][6] The choice between these synthons may therefore be guided by factors other than yield alone, such as the desired electronic properties and biological activity of the final molecule.
Benchmarking Biological Activity: Anticancer Properties of Chalcone Derivatives
A critical measure of a synthon's performance is the biological activity of the derivatives it produces. To this end, we have compiled in vitro anticancer activity data (IC50 values) for chalcone derivatives synthesized from this compound, 2-acetylpyridine, and 2-acetylthiazole.
| Heterocyclic Core | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | MCF-7 (Breast) | 8.91 | [2] |
| (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | OVCAR-3 (Ovarian) | 10.76 | [2] | |
| Pyridine | Chalcone-based phenothiazine derivative | HepG-2 (Liver) | 7.14 | [7] |
| Chalcone-based phenothiazine derivative | MCF-7 (Breast) | 12.0 | [7] | |
| Thiazole | Thiazole-based chalcone (Compound 2e) | Ovar-3 (Ovarian) | 1.55 | [8] |
| Thiazole-based chalcone (Compound 2h) | MDA-MB-468 (Breast) | 2.95 | [8] |
Analysis of Biological Performance:
The data indicates that all three heterocyclic synthons can be utilized to generate chalcone derivatives with potent anticancer activity. Notably, certain thiazole-based chalcones have demonstrated particularly high potency, with IC50 values in the low micromolar range against ovarian and breast cancer cell lines.[8] Benzimidazole-derived chalcones also exhibit significant cytotoxicity against these cell lines.[2] The pyridine-containing chalcones, in this specific study, showed slightly lower but still notable activity.[7]
It is crucial to note that the substituents on the second aromatic ring of the chalcone, as well as modifications to the heterocyclic core itself (e.g., N-alkylation of the benzimidazole), play a significant role in modulating the final biological activity.[1][2] Therefore, the choice of synthon should be considered in the context of a broader structure-activity relationship (SAR) study.
Experimental Protocols: A Guide to Self-Validating Synthesis
To ensure the reproducibility and integrity of the research presented, we provide detailed, step-by-step protocols for the synthesis of a representative chalcone and its subsequent conversion to a pyrazoline, using this compound as the exemplary synthon. These protocols are based on established and cited methodologies.
Protocol 1: Synthesis of (2E)-1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one (A Benzimidazole Chalcone)
This protocol is adapted from the Claisen-Schmidt condensation procedure described by Panda, J. et al. (2020).[2]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
40% Aqueous Potassium Hydroxide (KOH) solution
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
To the stirred solution, add 40% aqueous KOH solution dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding 2-4 mL of water.
-
Extract the product with ethyl acetate (10-20 mL).
-
Wash the combined organic layers with brine (5.0 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure benzimidazole chalcone.
Protocol 2: Synthesis of a Benzimidazole-Pyrazoline Derivative
This protocol for the cyclocondensation of a chalcone to a pyrazoline is based on the general method described by BenchChem (2025).[3]
Materials:
-
Benzimidazole chalcone (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol or 1,4-dioxane
-
Glacial acetic acid (catalyst)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve the benzimidazole chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).
-
Add hydrazine hydrate (1-1.25 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After cooling the reaction mixture to room temperature, pour it into ice-cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the precipitate with water and dry.
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.
Conclusion and Future Outlook
This comparative guide demonstrates that this compound is a highly effective and versatile synthon for the synthesis of biologically active heterocyclic compounds. Its performance in the Claisen-Schmidt condensation is robust, leading to high yields of chalcone intermediates. The resulting benzimidazole-chalcone derivatives exhibit potent anticancer activity, comparable to and, in some cases, exceeding that of derivatives from other common acetyl-heterocyclic building blocks like 2-acetylpyridine.
The choice of a synthon is ultimately a strategic decision that depends on the specific goals of a drug discovery program. While 2-acetylthiazole-derived chalcones have shown exceptional potency in some studies, the well-established and diverse biological profile of the benzimidazole core makes this compound an attractive and reliable choice for generating libraries of novel, bioactive compounds.
Future work should focus on direct, head-to-head comparative studies of these synthons under identical, standardized conditions to provide a more definitive benchmark of their relative reactivity and performance. Such studies would be invaluable to the medicinal chemistry community, enabling more rational and data-driven decisions in the early stages of drug discovery.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Acetylbenzimidazole
A
For Immediate Release
As a cornerstone in the synthesis of vital pharmaceuticals and agricultural agents, 2-Acetylbenzimidazole is a compound handled daily in laboratories worldwide.[1] However, its journey from synthesis to application does not end at the bench. As Senior Application Scientists, we recognize that responsible chemical management extends through the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.
Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the 'How'
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound (CAS No: 939-70-8), a solid, off-white to light yellow crystalline powder, presents a specific hazard profile that dictates its handling and disposal requirements.[2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, whenever handling the compound or its waste.[4] All operations should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[4]
| Property | Value | Source |
| Chemical Name | 1-(1H-benzimidazol-2-yl)ethanone | [3] |
| CAS Number | 939-70-8 | [5] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.18 g/mol | [3] |
| Appearance | Solid, white to light yellow powder | [2] |
| Melting Point | 180-181 °C | |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process. The following workflow ensures compliance with environmental regulations and institutional safety protocols.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is to prevent the mixing of incompatible waste streams.[6] All waste materials contaminated with this compound must be collected in a dedicated, properly labeled hazardous waste container. This includes:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Rinsate from the cleaning of contaminated glassware.
Step 2: Containerization and Labeling
The integrity of the disposal process begins with the container.
-
Container Selection: Utilize a container made of a material chemically compatible with this compound and any solvents used in the waste mixture. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are generally appropriate.[7] Avoid metal containers, especially if the waste is acidic.[6][7]
-
Labeling: The container must be clearly and accurately labeled. Per EPA's Resource Conservation and Recovery Act (RCRA) guidelines, the label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Harmful," "Irritant").[8][9] All components of a chemical mixture must be listed.[6]
Step 3: On-Site Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are critical for the safe, temporary storage of hazardous waste within the laboratory.[6][9]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[6]
-
Containment: Secondary containment, such as a chemically resistant tray or tub, is mandatory for all liquid waste containers to prevent spills from reaching drains or the environment.[7]
-
Closure: Waste containers must be kept tightly sealed at all times, except when waste is being added.[10]
Step 4: Final Disposal Pathway
This compound waste must not be disposed of down the drain or in regular solid waste.[4][8] The final disposal must be handled by a licensed hazardous waste disposal contractor, arranged through your institution's Environmental Health and Safety (EHS) department.[11] The primary disposal method for this type of organic chemical waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: A workflow for the safe disposal of this compound.
Part 3: Emergency Procedures - Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Small Spill: For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the area and contact your institution's EHS emergency response team immediately.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers and laboratory professionals can ensure that the disposal of this compound is conducted with the highest regard for safety and environmental stewardship. This commitment to responsible chemical management is not just a regulatory requirement; it is a core tenet of scientific integrity.
References
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- This compound | 18773-95-0. (2024, December 3). ChemicalBook.
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- This compound | 939-70-8. (n.d.). Sigma-Aldrich.
- CAS 936-70-8 2-Acetyl Benzimidazole. (n.d.). Alfa Chemistry.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Safety Data Sheet. (2024, September 19). Cayman Chemical.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2022, December 18). Fisher Scientific.
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
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Navigating the Synthesis Frontier: A Guide to Safely Handling 2-Acetylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
As a cornerstone in the synthesis of various biologically active molecules, 2-Acetylbenzimidazole is a compound of significant interest in medicinal chemistry and drug development.[1] Its versatile structure allows for the creation of novel heterocyclic compounds with potential therapeutic applications, ranging from antimicrobial to anti-cancer agents.[1] However, its utility in the lab is matched by the critical need for meticulous handling and safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate exposure risks. The causality is clear: the compound's chemical properties can lead to adverse health effects upon direct contact, ingestion, or inhalation. Therefore, a multi-layered PPE approach is not just recommended; it is imperative for ensuring personal and collective laboratory safety.
The Last Line of Defense: Your Personal Protective Equipment (PPE) Ensemble
Before handling this compound, it is crucial to be outfitted with the proper PPE. This is your immediate shield against potential exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a significant splash risk.[3][4] | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or increased exposure risk, consider a chemical-resistant apron or coveralls.[3][4][5] | Prevents skin irritation and potential absorption through dermal contact.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if dust/aerosol generation is likely.[4] | Protects the respiratory tract from irritation due to inhalation of the compound's dust or aerosols.[2] |
| Footwear | Closed-toe shoes are mandatory in a laboratory setting. | Provides a basic level of protection against spills and dropped objects. |
A Note on Glove Selection and Use: The choice of glove material should be based on the specific solvents being used in conjunction with this compound. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[5][6]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7] Keep the container tightly closed when not in use.[4]
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne exposure.[4]
-
Engineering Controls: Utilize engineering controls like fume hoods to minimize the risk of inhalation.[4]
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation. A weighing enclosure or a fume hood is ideal.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, use an absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[4][8] Avoid creating dust.[8]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8]
-
If on Skin: Remove contaminated clothing immediately. Flush the affected area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Disposal Plan: A Responsible Conclusion
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste materials, including contaminated PPE.
-
Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5][9] Do not dispose of it down the drain.[8][9]
-
Consult: If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow: A Step-by-Step Diagram
The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Handling this compound
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery, ensuring a secure laboratory environment for themselves and their colleagues.
References
- This compound | 939-70-8 - Sigma-Aldrich. (n.d.).
- Material Safety Data Sheet - Benzimidazole, 98% - Cole-Parmer. (n.d.).
- Benzimidazole - Santa Cruz Biotechnology. (n.d.).
- This compound | CAS#:18773-95-0 | Chemsrc. (2025, August 23).
- Benzimidazole SDS, 51-17-2 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine - Benchchem. (n.d.).
- Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 2 - SAFETY DATA SHEET. (2011, December 15).
- Personal Protective Equipment (PPE) for Use in Handling Hazardous Drugs. (2006, December 6).
- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020, December 12).
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- 5. datasheets.scbt.com [datasheets.scbt.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
